molecular formula C62H107D4N11O12 B1165259 Cyclosporin A-D4

Cyclosporin A-D4

Cat. No.: B1165259
M. Wt: 1206.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporin A-D4, also known as Cyclosporin A-D4, is a useful research compound. Its molecular formula is C62H107D4N11O12 and its molecular weight is 1206.64. The purity is usually 95%.
BenchChem offers high-quality Cyclosporin A-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclosporin A-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H107D4N11O12

Molecular Weight

1206.64

Appearance

Purity:98%White solid

Synonyms

Cyclosporine-d4;  Ciclosporin-d4;  Atopica-d4;  Sandimmun(e)-d4;  Neoral-d4;  Optimmune-d4; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Cyclosporin A-d4 in Bioanalytical Workflows

[1]

Executive Summary

Cyclosporin A-d4 (CsA-d4) is the stable isotope-labeled internal standard (SIL-IS) of choice for the precise quantification of Cyclosporin A (CsA) in biological matrices.[1][2] As a cyclic undecapeptide with high lipophilicity, CsA presents unique bioanalytical challenges—specifically peak broadening due to rotameric interconversion and complex ionization patterns.[2]

This guide details the chemical architecture of CsA-d4, its physicochemical behavior relative to the native analyte, and the validated LC-MS/MS protocols required to mitigate matrix effects in Therapeutic Drug Monitoring (TDM).[1][2]

Chemical Identity & Structural Architecture[1][2]

Cyclosporin A-d4 is synthetically derived to match the physicochemical properties of native CsA while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.[1][2]

Structural Specifications
  • Chemical Name: Cyclosporin A-d4 (Major form often labeled on the amino acid side chain).[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: ~1206.66 Da (Native CsA: 1202.61 Da)[1][2]

  • CAS Number: 59865-13-3 (Unlabeled parent).[1][2][3][4][5][6] Note: Specific deuterated CAS numbers vary by manufacturer based on the site of labeling.[1]

The Deuteration Site (The "d4" Mechanism)

In the most common commercial synthesis, the four deuterium atoms are incorporated into the butenyl side chain of the unique amino acid residue, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) , located at position 1 of the cyclic ring.[1][2]

  • Why this site? The Bmt residue is critical for the immunosuppressive interaction with cyclophilin.[1] Labeling the alkyl tail preserves the core ring conformation, ensuring that CsA-d4 co-elutes with native CsA during chromatography—a requirement for compensating matrix effects—while remaining chemically stable against back-exchange in aqueous solvents.[2]

Physicochemical Behavior & Handling[1][2][5][7][8]

Solubility Profile

CsA-d4 is highly lipophilic (logP ~2.9).[1][2]

  • Soluble in: Methanol, Ethanol, Acetonitrile, DMSO.[2]

  • Insoluble in: Water.[2][7]

  • Critical Handling Protocol: Never attempt to dissolve the neat powder directly in aqueous buffers. Prepare a high-concentration stock in pure DMSO or Methanol, then spike into the matrix or dilution buffer.[2]

Conformational Heterogeneity (Rotamers)

Cyclosporin A exists as multiple conformers (rotamers) in slow equilibrium at room temperature.[1][2] This results in broad or split peaks in Liquid Chromatography.

  • The Fix: The analytical column must be heated (typically 50°C – 60°C ) to accelerate the interconversion rate, collapsing the rotamers into a single, sharp peak.[1][2]

Analytical Methodology: LC-MS/MS Workflow

The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The CsA-d4 internal standard compensates for variability in extraction efficiency and ionization suppression.[2]

Sample Preparation: Protein Precipitation

Liquid-Liquid Extraction (LLE) is often too labor-intensive for high-throughput TDM.[1][2] The industry standard is protein precipitation using Zinc Sulfate (

12

Protocol:

  • Aliquot: 50 µL Whole Blood (EDTA).

  • Spike: Add 10 µL of CsA-d4 Working Solution (e.g., 500 ng/mL in MeOH/Water).

  • Precipitate: Add 150 µL of Precipitation Reagent (0.1 M

    
     in Methanol/Water 80:20 v/v).
    
    • Mechanism:[1][2][5][7]

      
       complexes with hemoglobin and plasma proteins, while Methanol disrupts the protein-drug binding (CsA is 90% protein-bound, primarily to lipoproteins and erythrocytes).[1][2]
      
  • Vortex & Centrifuge: High speed (13,000 rpm) for 5 minutes.

  • Transfer: Inject supernatant directly.[2]

Mass Spectrometry Parameters (MRM)

CsA has low proton affinity compared to its affinity for alkali metals or ammonium.[1][2] Therefore, monitoring the Ammonium Adduct



12

Mobile Phase Additive: The mobile phase must contain Ammonium Acetate (2mM – 10mM) or Ammonium Formate to drive the formation of the adduct.[1][2]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Ion Type
Cyclosporin A (Native) 1219.9 m/z1202.8 m/z

Cyclosporin A-d4 (IS) 1223.9 m/z 1206.9 m/z

Note: Some protocols monitor the fragmentation to the fragment ion m/z 156 (related to the side chain), but the transition to the protonated pseudo-molecular ion is often preferred for overall signal intensity.[1][2]

Chromatographic Workflow Visualization

Gcluster_0Sample Preparationcluster_1LC-MS/MS AnalysisSampleWhole Blood Sample(High Protein Binding)IS_AddAdd CsA-d4 IS(Correction Factor)Sample->IS_AddPrecipPrecipitation:ZnSO4 + MeOHIS_Add->PrecipCentrifugeCentrifugation(Remove Heme/Proteins)Precip->CentrifugeColumnC18 Column @ 60°C(Collapse Rotamers)Centrifuge->ColumnSupernatant InjectionIonizationESI Source (+)Form [M+NH4]+ AdductsColumn->IonizationDetectionMRM DetectionCsA: 1219.9 > 1202.8CsA-d4: 1223.9 > 1206.9Ionization->Detection

Figure 1: Analytical workflow for Cyclosporin A quantification using CsA-d4. Note the critical heating step in the LC column to manage rotamers.

Troubleshooting & Quality Assurance

Isotopic Contribution (The "Cross-Talk" Issue)

Native CsA contains carbon, and its natural isotopic envelope (M+1, M+2, M+3, M+4) extends significantly due to the large number of carbon atoms (

12
  • Risk: The M+4 isotope of native CsA has the same mass as the M+0 peak of CsA-d4.[2]

  • Mitigation:

    • Chromatographic Separation: While CsA and CsA-d4 should co-elute to compensate for matrix effects, a very slight separation (due to the deuterium isotope effect) can sometimes be observed.[1][2]

    • Concentration Balance: Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) so that the signal from the IS dwarfs the M+4 contribution from high-concentration patient samples.[1][2]

    • Calibration: Use a blank matrix containing IS only to check for purity, and a high-concentration analyte sample without IS to quantify the isotopic contribution to the IS channel.

Stability[1]
  • Stock Solution: Stable for 1 year at -80°C in Methanol.

  • Working Solution: Stable for 1 month at 4°C.

  • In Matrix: CsA is stable in whole blood, but hemolysis can affect extraction efficiency if not using the

    
     method.[2]
    

References

  • LGC Standards. (n.d.). Cyclosporin A-d4 (Major) Product Sheet. Retrieved from [1][2]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for Cyclosporin A. Retrieved from [1][2]

  • Waters Corporation. (n.d.).[1][2] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Retrieved from [1][2]

  • Koster, R. A., et al. (2013).[1][2] High-throughput LC-MS/MS method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus and everolimus in whole blood. Bioanalysis. Retrieved from

  • Seger, C., et al. (2009).[1][2] Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A...[1][2]. Therapeutic Drug Monitoring.[2][8][9][10][11] Retrieved from [1][2]

Precision Synthesis and Isotopic Labeling of Cyclosporin A-D4

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the semi-synthetic production and bioanalytical application of Cyclosporin A-d4 (CsA-d4) . This specific isotopolog is engineered with four deuterium atoms on the butenyl side chain of the (4R)-4-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue.

This labeling strategy is superior to non-specific H/D exchange or metabolic labeling because it places the isotopic tag on a chemically stable, non-exchangeable carbon skeleton, ensuring the internal standard (IS) tracks the analyte perfectly during extraction and ionization without "scrambling" or back-exchange.

Executive Summary

Target Molecule: Cyclosporin A-d4 (CsA-d4) Labeling Site: Terminal methyl and vinyl position of the MeBmt amino acid side chain (


).
Core Methodology:  Semi-synthesis via oxidative cleavage of natural Cyclosporin A followed by a stereoselective Wittig olefination with a deuterated ylide.
Primary Application:  LC-MS/MS internal standard for therapeutic drug monitoring (TDM) of immunosuppressants.

Structural Strategy & Retrosynthetic Logic

The Challenge of Cyclic Peptide Labeling

Total synthesis of Cyclosporin A (a cyclic undecapeptide) is chemically exhaustive (over 40 steps) and inefficient for producing internal standards. Biosynthetic feeding (e.g., with


-methionine) yields a statistical mixture of isotopologs (

), which complicates mass spectral deconvolution.
The Solution: Targeted Semi-Synthesis

The optimal route exploits the unique reactivity of the MeBmt (Residue 1) side chain. By chemically excising the natural butenyl group and reconstructing it with deuterated building blocks, we achieve:

  • Regiospecificity: 100% label localization on the side chain.

  • Isotopic Purity: Use of high-grade

    
    -ethyl triphenylphosphonium bromide ensures a clean 
    
    
    
    product (one D is lost to the solvent/base during ylide formation, or retained depending on the mechanism, but typically the ethyl group provides the
    
    
    and the vinyl
    
    
    ). Correction: To get
    
    
    , we use an ethyl-d5 ylide. The aldehyde proton remains H.
  • Mass Shift (+4 Da): Sufficient to separate the IS from the natural isotope envelope of CsA (M+0, M+1, M+2).

Detailed Synthetic Protocol

Phase 1: Protection and Oxidative Cleavage

The goal is to convert the alkene of the MeBmt side chain into an aldehyde handle while protecting the secondary alcohol.

Step 1.1: Acetylation

  • Reagents: Acetic anhydride (

    
    ), Pyridine, DMAP.
    
  • Procedure: Dissolve CsA in dry DCM. Add pyridine (5 eq) and DMAP (0.1 eq), followed by

    
     (2 eq). Stir at RT for 12h.
    
  • Outcome: Acetyl-Cyclosporin A .[1] This protects the

    
    -OH of MeBmt.
    

Step 1.2: Oxidative Cleavage (Lemieux-Johnson Oxidation)

  • Reagents: Osmium tetroxide (

    
    , cat.), Sodium periodate (
    
    
    
    ), 2,6-Lutidine, Dioxane/Water.
  • Mechanism:

    
     dihydroxylates the double bond; 
    
    
    
    cleaves the diol in situ.
  • Procedure: To a solution of Acetyl-CsA in dioxane/water (3:1), add 2,6-lutidine (2 eq),

    
     (2.5 mol%), and 
    
    
    
    (4 eq). Stir until the starting material is consumed (TLC monitoring).
  • Workup: Quench with sodium thiosulfate. Extract with EtOAc.

  • Intermediate: Acetyl-CsA-Aldehyde .

Phase 2: Isotopic Incorporation (The Critical Step)

We reconstruct the side chain using a deuterated Wittig reagent.

Step 2.1: Preparation of Deuterated Ylide

  • Precursor: Ethyl-

    
    -triphenylphosphonium bromide (
    
    
    
    ).
  • Base: Potassium Hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Procedure: Suspend the phosphonium salt in dry THF at -78°C. Add KHMDS dropwise. The solution turns deep orange/red, indicating ylide formation (

    
    ).
    

Step 2.2: Wittig Olefination

  • Reaction: Add the Acetyl-CsA-Aldehyde (dissolved in THF) to the ylide solution at -78°C.

  • Stereochemistry Control: Standard Wittig conditions often favor the Z-isomer (cis). However, the natural CsA side chain is E (trans).

  • Schlosser Modification: To maximize E-selectivity, treat the betaine intermediate with phenyllithium at -78°C, then protonate. Alternatively, separate the E/Z mixture by HPLC later (commercial standards are often purified E-isomers).

  • Product: Acetyl-CsA-

    
     .
    

Step 2.3: Deprotection

  • Reagents: Potassium carbonate (

    
    ) in Methanol (MeOH).
    
  • Procedure: Stir Acetyl-CsA-

    
     in MeOH/Water with 
    
    
    
    for 4 hours at RT to remove the acetyl group.
  • Final Product: Cyclosporin A-

    
      (Side chain: 
    
    
    
    ).

Visualization of Synthetic Logic

CsA_Synthesis CsA Cyclosporin A (Natural) AcCsA Acetyl-Cyclosporin A (Protected OH) CsA->AcCsA Ac2O, Pyridine (Protection) Aldehyde Acetyl-CsA-Aldehyde (Cleaved Side Chain) AcCsA->Aldehyde OsO4, NaIO4 (Oxidative Cleavage) AcCsAd4 Acetyl-CsA-d4 (Reconstructed Side Chain) Aldehyde->AcCsAd4 Ylide Deuterated Ylide (Ph3P=CD-CD3) Ylide->AcCsAd4 Wittig Reaction (Isotopic Labeling) Final Cyclosporin A-d4 (Final IS) AcCsAd4->Final K2CO3, MeOH (Deprotection)

Caption: Semi-synthetic pathway transforming natural Cyclosporin A into the deuterated internal standard via an aldehyde intermediate.

Bioanalytical Application (LC-MS/MS)

Experimental Parameters

To use CsA-d4 effectively, the mass spectrometer must be tuned to specific transitions that retain the labeled side chain.

ParameterSettingNotes
Ionization ESI PositiveSoft ionization prevents in-source fragmentation.
Precursor Ion

or

Ammonium adducts are common for CsA.
CsA Mass

(

) /

(

)
Natural isotope average.
CsA-d4 Mass

(

) /

(

)
+4 Da Shift.
Column C18 or Phenyl-HexylHeated to 60°C to sharpen peaks (CsA has rotamers).
MRM Transitions

Cyclosporin A fragmentation is complex. The most robust transitions often involve the loss of a specific amino acid or the side chain.

  • Transition A (Loss of Side Chain Fragment):

    • CsA:

      
       (Fragment containing MeBmt side chain).
      
    • CsA-d4:

      
       (The fragment carries the +4 Da label).
      
    • Note: This confirms the label is on the MeBmt residue.

  • Transition B (Pseudo-MRM / Survival):

    • CsA:

      
       (Loss of 
      
      
      
      ).
    • CsA-d4:

      
       (Loss of 
      
      
      
      ).
    • Note: Less specific but higher sensitivity if fragmentation is poor.

MS_Fragmentation Parent Precursor Ion [M+H]+ = 1206.6 Frag1 Fragment Ion (MeBmt-d4 moiety) m/z = 429.3 Parent->Frag1 CID Fragmentation (Collision Energy ~25eV) Frag2 Neutral Loss (Peptide Ring) Parent->Frag2

Caption: LC-MS/MS fragmentation logic. The d4 label is retained in the MeBmt-derived product ion.

Quality Control & Validation

Every batch of synthesized CsA-d4 must undergo rigorous QC to ensure it functions correctly as an internal standard.

  • Isotopic Purity (HRMS):

    • The contribution of

      
       (unlabeled) species must be 
      
      
      
      to prevent interference with the analyte signal.
    • The

      
       enrichment should be 
      
      
      
      .
  • Stereochemical Purity (NMR):

    • Use

      
      -NMR to verify the E-configuration of the restored double bond (
      
      
      
      ). Z-isomers may have different retention times and ionization efficiencies.
  • Back-Exchange Test:

    • Incubate CsA-d4 in plasma/buffer at 37°C for 24h. Analyze by LC-MS. No loss of deuterium signal should be observed (unlike labile N-D or O-D labels).

References

  • Wenger, R. M. (1984). Synthesis of Cyclosporine.[1][2][3] Total Synthesis of 'Cyclosporin A' and 'Cyclosporin H', two Fungal Metabolites isolated from the species Tolypocladium inflatum Gams. Helvetica Chimica Acta.

  • Papageorgiou, C., et al. (1994). Improved synthesis of the immunosuppressant cyclosporin A aldehyde and its conversion to new analogues. Bioorganic & Medicinal Chemistry Letters.

  • Saint-Marcoux, F., et al. (2005). Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC–Mass Spectrometry. Clinical Chemistry.

  • LGC Standards. Cyclosporin A-d4 (Major) Product Data Sheet.

  • TargetMol. Cyclosporin A-d4 Structure and Properties.

Sources

Technical Guide: Physicochemical & Analytical Profile of Deuterated Cyclosporin A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and analytical profile of Deuterated Cyclosporin A, designed for researchers and drug development professionals.

Topic: Physical and Chemical Properties of Deuterated Cyclosporin A (CsA-d


)
Content Type:  Technical Whitepaper / Laboratory Reference
Date:  October 26, 2023

Executive Summary: The Deuterium Advantage

Cyclosporin A (CsA) is a cyclic undecapeptide and a cornerstone immunosuppressant.[1][2] Deuterated Cyclosporin A (typically CsA-d


  or CsA-d

) refers to stable isotope-labeled isotopologues of CsA where specific hydrogen atoms (

H) are replaced by deuterium (

H).

In professional contexts, these compounds serve two distinct but critical roles:

  • Gold-Standard Bioanalysis: They act as the ultimate Internal Standard (IS) for LC-MS/MS quantification, correcting for the severe matrix effects and ionization suppression common in whole-blood analysis.

  • Mechanistic Probes: They are used to study the Kinetic Isotope Effect (KIE) , identifying metabolic "soft spots" (sites of CYP3A4 oxidation) to potentially engineer analogs with improved pharmacokinetic profiles (e.g., reduced clearance).

This guide focuses on the physicochemical properties that dictate their stability, solubility, and behavior in analytical workflows.

Chemical Architecture & Isotopic Logic

The structure of CsA is complex, containing 11 amino acids, 7 of which are N-methylated.[1] The sites of deuteration are chosen strategically to ensure isotopic stability and mass spectral distinctiveness.

Structural Variants
CompoundChemical FormulaMonoisotopic Mass (Da)Site of DeuterationPrimary Application
Native CsA C

H

N

O

1201.84N/ATherapeutic Drug
CsA-d

C

H

D

N

O

1205.87MeBmt Side Chain: Typically the terminal methyl/allyl group of the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine residue.Routine LC-MS IS
CsA-d

C

H

D

N

O

1213.92N-Methyl Groups: Deuteration of four N-methyl groups (4 x -CD

).
High-Sensitivity IS (Avoids isotope overlap)

Critical Note on Isotopic Purity: For quantitative mass spectrometry, the reagent must have >99% isotopic purity . Incomplete deuteration (e.g., presence of d


, d

, d

species) results in "cross-talk" with the analyte channel, biasing low-concentration measurements.
Visualization: Structural Logic

The following diagram illustrates the relationship between the native structure, metabolic soft spots, and deuteration sites.[3]

CsA_Structure_Logic Figure 1: Structural relationship between Native CsA, its metabolites, and deuterated isotopologues. cluster_0 Metabolites node_csa Native Cyclosporin A (C62H111N11O12) node_metab Metabolic Soft Spots (CYP3A4 Targets) node_csa->node_metab Hydroxylation/Demethylation node_d12 CsA-d12 (N-Me-d12) Backbone Deuteration node_csa->node_d12 Mass Shift (+12 Da) node_d4 CsA-d4 (MeBmt-d4) Side-chain Deuteration node_metab->node_d4 Site Protection (KIE) node_am1 AM1 (Hydroxylated) node_metab->node_am1 node_am9 AM9 (Hydroxylated) node_metab->node_am9 node_am4n AM4N (Demethylated) node_metab->node_am4n

[4]

Physicochemical Profile

Understanding these properties is essential for handling the material and designing extraction protocols.

Solubility & Lipophilicity

Deuterated CsA retains the extreme lipophilicity of the parent molecule.

  • Water Solubility: Negligible (<0.04 mg/mL). It will precipitate immediately in aqueous buffers if not solubilized with organic modifiers or surfactants.

  • Organic Solubility: Highly soluble in Methanol, Acetonitrile (ACN), Ethanol, DMSO, and Ethyl Acetate .

  • LogP (Partition Coefficient): ~2.9 - 3.0.

  • Handling Protocol: Always prepare primary stock solutions in 100% Methanol or Acetonitrile . Do not use aqueous mixtures for long-term storage of stocks.

Stability (Thermal & Photochemical)
  • Thermal: Stable in solid state. Solutions in organic solvents are stable at -20°C for >12 months.

  • Photostability: CsA is sensitive to light. Deuterated analogs share this sensitivity. Store in amber glass vials.

  • Rotameric Broadening: CsA exists in slow-exchanging cis/trans rotamers at the peptide bond. At room temperature, this causes peak broadening in HPLC.

    • Expert Tip: To achieve sharp peaks, maintain the LC column temperature at 50°C – 60°C . This accelerates the rotamer exchange rate, collapsing the broad hump into a single sharp peak.

The Deuterium Isotope Effect on Chromatography

Researchers must be aware of the Retention Time Shift .

  • Phenomenon: C-D bonds are slightly shorter and have a smaller molar volume than C-H bonds. This reduces the lipophilicity slightly.

  • Observation: On Reverse-Phase (C18) columns, Deuterated CsA elutes slightly earlier than Native CsA.

  • Shift Magnitude: Typically 0.05 – 0.2 minutes (depending on gradient).

  • Risk: If the integration window is too tight based solely on the native standard, the Internal Standard peak may be missed or truncated.

Analytical Workflow: Self-Validating Protocol

This protocol outlines the industry-standard method for quantifying CsA in whole blood using CsA-d


 or CsA-d

as the Internal Standard.
Mass Spectrometry Parameters (MRM)

CsA forms multiple adducts (


, 

,

,

). To ensure sensitivity and robustness, the Ammoniated Adduct

is preferred as the precursor ion.
AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
CsA (Native) 1219.9 (

)
1202.9 (

)
Loss of NH

CsA-d

1223.9 (

)
1206.9 (

)
Loss of NH

(Retains d4)
CsA-d

1231.9 (

)
1214.9 (

)
Loss of NH

(Retains d12)

Note: Some protocols use the


 precursor (1203 

fragments), but the ammonium adduct is often more abundant in electrospray ionization (ESI) if ammonium formate is added to the mobile phase.
Step-by-Step Extraction Protocol

This workflow minimizes matrix effects and ensures the IS tracks the analyte perfectly.

  • Stock Preparation:

    • Dissolve CsA-d

      
       in MeOH to 1 mg/mL.
      
    • Dilute to a Working Internal Standard (WIS) concentration of ~500 ng/mL in 0.2 M ZnSO

      
       / Methanol (20:80 v/v) .
      
    • Why ZnSO

      
      ? It aids in protein precipitation and lyses red blood cells, releasing intracellular CsA.
      
  • Sample Processing:

    • Aliquot 50 µL Whole Blood into a microcentrifuge tube.

    • Add 200 µL WIS (containing the deuterated standard).

    • Vortex vigorously for 30 seconds (Critical for cell lysis).

    • Centrifuge at 13,000 x g for 5 minutes.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column (e.g., 2.1 x 50 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in Methanol + 0.1% Formic Acid.

    • Column Temp: 60°C (Essential for peak shape).

Workflow Visualization

LCMS_Workflow Figure 2: Self-validating extraction and analysis workflow using Deuterated CsA. sample Whole Blood Sample (Contains Native CsA) is_add Add Internal Standard (CsA-d4/d12 in MeOH/ZnSO4) sample->is_add lysis Vortex & Lysis (Releases CsA from RBCs) is_add->lysis Mix ppt Protein Precipitation (Centrifuge 13k x g) lysis->ppt inject Inject Supernatant (LC-MS/MS) ppt->inject Organic Layer detect Detection (MRM) Native: 1220->1203 IS: 1224->1207 inject->detect Heated C18 Col (60°C)

Biological Implications: The Kinetic Isotope Effect (KIE)

While primarily used as an analytical standard, the deuteration of CsA has theoretical therapeutic implications based on the Kinetic Isotope Effect .

  • Mechanism: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Breaking this bond is often the Rate-Limiting Step (RLS) in CYP450 metabolism.

  • Metabolic Switching: CsA is extensively metabolized by CYP3A4 to metabolites AM1, AM9, and AM4N.

    • Hypothesis: If CsA is deuterated at the sites of hydroxylation (amino acids 1, 4, or 9), the rate of metabolism could be slowed, increasing the half-life (

      
      ) and reducing the required dose.
      
    • Reality: While proven for other drugs (e.g., Deutetrabenazine), for CsA, the complexity of multiple metabolic pathways means that blocking one site often leads to "metabolic switching" —the enzyme simply attacks a different, non-deuterated site. Thus, deuterated CsA remains primarily a research tool rather than a clinical therapeutic.

References

  • LGC Standards. Cyclosporin A-d4 (Major) Product Data Sheet. Retrieved from

  • MedChemExpress. Cyclosporin A-d4: Deuterated Immunosuppressant & Internal Standard. Retrieved from

  • Shimadzu Application News. High Sensitivity Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284373: Cyclosporin A. Retrieved from

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Application Note. Retrieved from

Sources

Precision Isotopes: The Technical Evolution of Deuterated Immunosuppressants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Deuterated Immunosuppressants Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of deuterium into small molecule therapeutics—often termed "heavy drugs"—has evolved from a life-cycle management strategy into a fundamental tool for rational drug design. In the field of immunology, this approach has yielded two landmark approvals: Deuruxolitinib (Leqselvi) and Deucravacitinib (Sotyktu) .

This guide analyzes the discovery history, chemical rationale, and clinical translation of these compounds. It contrasts the two primary development paradigms: the "Deuterium Switch" (retrofitting existing drugs) and "De Novo Design" (incorporating deuterium during lead optimization).

The Physicochemical Basis: Kinetic Isotope Effect (KIE)[1]

To understand the design of these immunosuppressants, one must first grasp the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the greater reduced mass of the deuterium nucleus (


H).
  • Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

  • Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450 oxidation), substituting H with D can significantly reduce the rate of metabolism (

    
     can range from 2 to 10).
    
  • Metabolic Shunting: By slowing down a major metabolic pathway, deuterium can force the molecule to be cleared via alternative, slower routes, extending half-life (

    
    ) and increasing Area Under the Curve (AUC).
    
Visualization: The Deuterium Advantage[2][3]

KIE_Mechanism Drug_H Protio-Drug (C-H) CYP CYP450 Enzyme (Oxidative Cleavage) Drug_H->CYP Fast Binding Drug_D Deutero-Drug (C-D) Drug_D->CYP Fast Binding Clearance Renal/Biliary Clearance Drug_D->Clearance Metabolic Shunting (Extended Exposure) Metabolite Inactive/Toxic Metabolite CYP->Metabolite Rapid Cleavage (kH) Low Activation Energy CYP->Metabolite Slow Cleavage (kD) High Activation Energy

Figure 1: Mechanism of the Primary Kinetic Isotope Effect (KIE) in reducing metabolic clearance.[1][2][3]

Case Study A: The "Deuterium Switch"

Compound: Deuruxolitinib (Leqselvi / CTP-543)

Target: JAK1/JAK2 Inhibitor Indication: Severe Alopecia Areata Approval: July 2024 (FDA)

The Challenge: Oxidative Instability

Ruxolitinib (Jakafi), the parent molecule, is a potent JAK1/2 inhibitor. However, its pharmacokinetic profile is limited by rapid oxidative metabolism, primarily catalyzed by CYP3A4. The metabolic "hotspot" was identified as the cyclopentyl ring , where hydroxylation occurs rapidly, leading to clearance.

The Solution: Octadeuteration

Concert Pharmaceuticals applied a "Deuterium Switch" strategy. Instead of redesigning the scaffold, they saturated the metabolic hotspot with deuterium.

  • Modification: Replacement of 8 hydrogen atoms on the cyclopentyl ring with deuterium.

  • Chemical Structure: (3R)-3-(2,2,3,3,4,4,5,5-octadeuterio cyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile.[4]

  • Outcome: The fully deuterated ring resists CYP-mediated hydroxylation.

Technical Comparison: Ruxolitinib vs. Deuruxolitinib[4][7][8]
FeatureRuxolitinib (Parent)Deuruxolitinib (Deuterated)
Molecular Formula


Metabolic Hotspot Cyclopentyl Ring (C-H bonds)Cyclopentyl Ring (C-D bonds)
Primary Metabolism Rapid CYP3A4 HydroxylationAttenuated Hydroxylation
Clinical Benefit Requires BID dosing; variable peaksMore consistent exposure (AUC); maintained efficacy
Regulatory Status Approved (Myelofibrosis, etc.)[4][5]Approved (Alopecia Areata, 2024)

Case Study B: Rational "De Novo" Design

Compound: Deucravacitinib (Sotyktu / BMS-986165)

Target: TYK2 Allosteric Inhibitor Indication: Plaque Psoriasis Approval: September 2022 (FDA)

The Challenge: The "Magic Methyl" Liability

Bristol Myers Squibb (BMS) sought a selective TYK2 inhibitor to avoid the side effects associated with JAK1/2/3 inhibition (e.g., thrombosis, lipid changes). They identified a highly potent allosteric scaffold that bound to the pseudokinase (JH2) domain of TYK2.

  • The SAR Discovery: A methyl amide group (

    
    ) was critical for binding affinity and selectivity. This is often called a "magic methyl" effect in medicinal chemistry.
    
  • The Problem: This specific methyl group was metabolically labile. In vivo, it underwent rapid N-demethylation , converting the potent drug into a less selective, primary amide metabolite.

The Solution: Strategic Trideuteration

Unlike Deuruxolitinib, which retrofitted an existing drug, BMS designed Deucravacitinib with deuterium from the lead optimization stage.

  • Modification: The methyl group was replaced with a trideuteromethyl group (

    
    ).
    
  • Mechanism: The C-D bonds prevented the N-demethylation pathway.

  • Result: The drug retained its high potency and selectivity (via the "magic methyl" shape) but gained metabolic stability.

Visualization: The Metabolic Blockade

Deucravacitinib_Design Lead Early Lead Compound (Protio-Methyl Amide -CH3) Metabolism Metabolic Liability: Rapid N-Demethylation Lead->Metabolism Design Rational Design Decision: Incorporate -CD3 (Deuterium) Lead->Design Optimization Loss Loss of Selectivity (Toxic/Off-target Metabolite) Metabolism->Loss Deucravacitinib Deucravacitinib (Sotyktu) (Deutero-Methyl Amide -CD3) Design->Deucravacitinib Outcome Outcome: 1. Blocked N-Demethylation 2. Retained TYK2 Selectivity 3. Clean PK Profile Deucravacitinib->Outcome

Figure 2: Rational design workflow for Deucravacitinib, using deuterium to block a specific metabolic soft spot.

Synthesis & Manufacturing Challenges

Creating deuterated drugs at commercial scale introduces unique chemical engineering challenges.

Source of Deuterium

Deuterium is not "added" like a functional group; it must be introduced via deuterated building blocks.

  • Deucravacitinib Synthesis: The synthesis utilizes

    
    -methylamine  (
    
    
    
    ). This reagent is relatively inexpensive and commercially available, allowing for a cost-effective manufacturing process despite the isotopic enrichment.
  • Deuruxolitinib Synthesis: Requires a deuterated cyclopentyl ring precursor. Synthesizing a chiral, octadeuterated ring (

    
    ) is significantly more complex than a simple methyl group, requiring specialized catalytic deuteration steps (e.g., using 
    
    
    
    gas and heterogeneous catalysts like Pd/C or Pt/C under high pressure).
Isotopic Purity

Regulatory agencies (FDA/EMA) require strict control over isotopic purity .

  • The drug substance must typically be

    
     deuterated at the specified positions.
    
  • Incomplete deuteration (isotopologues) are treated as impurities and must be characterized.

Regulatory Landscape: NCE vs. 505(b)(2)

The regulatory path for deuterated drugs has clarified significantly over the last decade.

  • New Chemical Entity (NCE):

    • Deucravacitinib was classified as an NCE. Even though it is a small molecule, the specific deuterated structure was novel and not a modification of a previously approved drug.

    • Deuruxolitinib: Despite being a modification of Ruxolitinib, deuterated analogs of approved drugs are generally treated as NCEs if they claim a new composition of matter. However, they may leverage prior safety data of the parent molecule via the 505(b)(2) pathway if appropriate, though full Phase 3 efficacy trials are still required (as seen with the THRIVE-AA1/AA2 trials).

  • Patentability:

    • Deuteration offers a robust strategy for intellectual property (IP) generation. A deuterated analog is patentable if it demonstrates "non-obvious" advantages (e.g., unexpected safety profile or PK improvement) over the protio-parent.

References

  • King, B., et al. (2024).[3] Efficacy and safety of deuruxolitinib, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1). Journal of the American Academy of Dermatology.[3] Link

  • Wrobleski, S. T., et al. (2019).[6] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[6] Journal of Medicinal Chemistry.[1][6] Link

  • FDA Drug Approval Package. (2022). Sotyktu (deucravacitinib) Approval History.[4][5][7][8][9] U.S. Food and Drug Administration.[10][5][8][9][11] Link

  • Concert Pharmaceuticals. (2023). Concert Pharmaceuticals Reports Positive Topline Results for Deuruxolitinib Phase 3 Trials. Business Wire. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind.[1] Journal of Medicinal Chemistry.[1][6] Link

  • FDA Label. (2024). LEQSELVI (deuruxolitinib) tablets, for oral use.[7] U.S. Food and Drug Administration.[10][5][8][9][11] Link

Sources

Technical Guide: Commercial Sourcing and Bioanalytical Implementation of High-Purity Cyclosporin A-D4

[1][2][3]

Executive Summary: The Role of CsA-d4 in TDM

Therapeutic Drug Monitoring (TDM) of Cyclosporin A (CsA) is critical due to its narrow therapeutic index and variable pharmacokinetics.[2][3] While LC-MS/MS is the gold standard for quantification, the choice of Internal Standard (IS) dictates assay accuracy.[1][2][3]

Cyclosporin A-d4 (Deuterated CsA) serves as a cost-effective Stable Isotope Labeled (SIL) internal standard.[1][2][3] However, unlike its analog CsA-d12, CsA-d4 presents specific "isotopic crosstalk" challenges due to the high molecular weight of CsA (~1202 Da).[1][2][3] This guide provides a vetted supplier landscape and a validated technical protocol to mitigate these interference risks, ensuring regulatory-grade data integrity.

Technical Rationale & Mechanism

The "Crosstalk" Challenge

In high-molecular-weight compounds like Cyclosporin A (

123
  • Natural CsA (M+0): ~1202.8 Da[2][3]

  • Natural CsA (M+4 isotope): ~1206.8 Da (Due to statistical presence of four

    
     atoms)[2][3]
    
  • CsA-d4 (M+0): ~1206.8 Da[1][2][3]

Critical Insight: The M+4 isotope of the analyte (Natural CsA) has the same mass as the internal standard (CsA-d4).[2][3] Without chromatographic separation, high concentrations of patient CsA will falsely elevate the IS signal, compromising quantitation.[1][2][3]

Graphviz Visualization: Isotopic Interference Logic

The following diagram illustrates the mass spectral overlap that necessitates careful chromatographic planning.

IsotopesAnalyteAnalyte: Natural CsA(Mass ~1202.8)IsotopeNatural Isotope M+4(Mass ~1206.8)~10-15% AbundanceAnalyte->IsotopeNatural 13C ContributionDetectorMass Spec Detector(m/z 1206.8 Channel)Isotope->DetectorInterference (Crosstalk)ISInternal Standard: CsA-d4(Mass ~1206.8)IS->DetectorTrue Signal

Caption: Logical flow of isotopic contribution where natural CsA isotopes interfere with the CsA-d4 detection channel.

Supplier Landscape & Comparative Analysis

The following suppliers have been vetted for commercial availability of CsA-d4. "High Purity" in this context refers to both Chemical Purity (absence of contaminants) and Isotopic Enrichment (minimizing M+0 d0-CsA in the standard).[2][3]

SupplierProduct CodePurity SpecificationFormKey Feature
Toronto Research Chemicals TRC-C988902>95% (HPLC)Solid"Major" grade; widely cited in literature.[1][2][3]
MedChemExpress (MCE) HY-B0579S99.59% (Chemical)SolidHigh chemical purity claims; detailed solubility data.[1][2][3]
Santa Cruz Biotech sc-217972≥95%SolidListed under unlabeled CAS 59865-13-3 with d4 notation.[1][2][3]
Clearsynth CS-O-11129>95% (HPLC)SolidExplicit stability data provided (Store at 2-8°C).[1][2][3]

Procurement Note: Most suppliers list CsA-d4 under the CAS of the unlabeled parent (59865-13-3) or as "N/A".[1][2][3] Always verify the chemical structure: C62H107D4N11O12 .

Validated Bioanalytical Protocol (LC-MS/MS)

This protocol is designed to be self-validating by including a specific chromatographic step to separate the interference described in Section 02.[1][2][3]

A. Stock Solution Preparation[1][2][4][5]
  • Solvent: Dissolve CsA-d4 in Methanol or Acetonitrile .[1][2][3] Avoid pure water due to poor solubility.[1][2]

  • Concentration: Prepare a primary stock at 1 mg/mL.

  • Storage: Aliquot into amber glass vials and store at -20°C . Stable for ~1 year.

  • Working Solution: Dilute to ~50-100 ng/mL in 50% Methanol/Water for use as the precipitation reagent.

B. Sample Preparation (Protein Precipitation)[2][3]
  • Matrix: Whole Blood (EDTA).[2][3]

  • Reagent: 0.1 M Zinc Sulfate (

    
    ) in Methanol (containing the CsA-d4 IS).
    
  • Ratio: 1:4 (e.g., 50 µL Blood : 200 µL Reagent).[2][3]

  • Procedure:

    • Vortex vigorously for 30 seconds (critical for cell lysis).

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Inject supernatant directly.[1][2]

C. LC-MS/MS Parameters[1][2][3][5][6][7][8][9]
  • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm, 2.7 µm.[1][2][3]

  • Temperature: 60°C (Critical: High temperature collapses CsA rotamers, sharpening peaks).[1][2][3]

  • Mobile Phase:

    • A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.[1][2]

    • B: 2 mM Ammonium Formate in Methanol + 0.1% Formic Acid.

    • Note: Ammonium adducts

      
       are often more sensitive than protonated ions for CsA.[2][3]
      
  • MRM Transitions (Ammonium Adducts):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Cyclosporin A 1219.8 (

)
1202.8 (

, loss of

)
Quantifier
Cyclosporin A-d4 1223.8 1206.8 Internal Standard
D. Workflow Visualization

ProtocolBloodWhole Blood Sample(50 µL)PrecipProtein Precipitation(200 µL ZnSO4/MeOH + CsA-d4)Blood->PrecipVortexVortex & Centrifuge(13k rpm, 10 min)Precip->VortexInjectSupernatant InjectionLC-MS/MSVortex->Inject

Caption: Streamlined protein precipitation workflow for high-throughput analysis.[1][2][3]

Quality Assurance & Troubleshooting

Validation Check: The "Blank + IS" Test

Before running patient samples, inject a "Zero" sample (Matrix + Internal Standard only).[2][3]

  • Pass: Only the peak at 1223.8 -> 1206.8 is observed.[1][2]

  • Fail: A peak is observed at the analyte transition (1219.8 -> 1202.8).[1][2][3]

    • Cause: Impure CsA-d4 stock containing unlabeled CsA.[1][2][3]

    • Solution: Purchase a fresh standard with higher isotopic enrichment (>99% D).

Validation Check: The "ULOQ" Test

Inject the Upper Limit of Quantification (ULOQ) standard without Internal Standard.

  • Pass: No significant peak at the IS transition (1223.8 -> 1206.8).[1][2][3]

  • Fail: A peak appears at the IS transition.

    • Cause: Natural isotopic abundance (M+4) of the analyte is interfering.[2][3]

    • Solution: Improve chromatographic resolution to separate the Analyte and IS slightly, or switch to CsA-d12 (which shifts mass by +12 Da, eliminating overlap).

References

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Application Note. Available at: [Link][2][3]

  • Agilent Technologies. Rapid Analysis of Cyclosporine A... in Whole Blood. Application Note 5991-6258EN. Available at: [Link][2][3]

  • Saint-Marcoux, F., et al. (2005).[1][2][3] Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC–Mass Spectrometry. Clinical Chemistry. Available at: [Link][2][3]

Technical Deep Dive: Cyclosporin A-D4 in Immunosuppressive Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporin A (CsA) remains a cornerstone in the immunosuppressive regimen for solid organ transplantation and autoimmune disorders.[1] However, its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate rigorous Therapeutic Drug Monitoring (TDM). This technical guide focuses on the application of Cyclosporin A-D4 (CsA-D4) as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis. While CsA-d12 is often cited as the "gold standard" due to its larger mass shift, CsA-D4 remains a widely utilized, cost-effective reagent. This guide provides a robust framework for optimizing CsA-D4 workflows, addressing specific challenges such as isotopic overlap and matrix interference, and detailing the mechanistic context of Calcineurin inhibition.

Contextual Mechanism: The Calcineurin Pathway

To understand the bioanalytical criticality of CsA, one must appreciate its pharmacodynamic target.[2] CsA does not act directly on the nucleus; it functions as a prodrug-like molecule that must first bind to the intracellular immunophilin Cyclophilin (CpN) .

Mechanism of Action

The CsA-CpN complex binds to and inhibits Calcineurin (CaN) , a calcium-dependent serine/threonine phosphatase.[3] Under normal conditions, Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) , allowing it to translocate to the nucleus and induce IL-2 transcription.[4] CsA blocks this step, effectively "silencing" the T-cell response.[3][4]

CalcineurinPathway CsA Cyclosporin A (CsA) Complex CsA-CpN Complex CsA->Complex Binds CpN Cyclophilin (CpN) CpN->Complex Binds CaN Calcineurin (Phosphatase) Complex->CaN Inhibits NFAT_Phos NFAT-P (Cytosolic) CaN->NFAT_Phos Dephosphorylates (Blocked) NFAT_Dephos NFAT (Nuclear Translocation) NFAT_Phos->NFAT_Dephos Activation IL2 IL-2 Gene Transcription NFAT_Dephos->IL2 Promotes TCell T-Cell Activation IL2->TCell Triggers

Figure 1: The Calcineurin-NFAT signaling pathway illustrating the inhibitory checkpoint of the CsA-CpN complex.

The Deuterium Advantage: CsA-D4 Chemistry

Cyclosporin A-D4 (


) incorporates four deuterium atoms, typically on the amino acid side chains (e.g., the butenyl-methyl-threonine moiety).
Technical Justification for SIL-IS

In LC-MS/MS, the use of a deuterated internal standard is non-negotiable for high-reliability assays due to:

  • Co-elution: CsA-D4 elutes at virtually the same retention time as CsA, experiencing the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.

  • Extraction Compensation: It corrects for variability in recovery during protein precipitation or solid-phase extraction (SPE).

The "Isotopic Overlap" Challenge (Expert Insight)

A critical nuance with CsA-D4 is the mass difference of only +4 Da.

  • The Problem: Natural CsA has a significant isotopic envelope (

    
    , 
    
    
    
    , etc.). The M+4 isotope of native CsA can contribute signal to the CsA-D4 channel, potentially causing cross-talk and overestimating the IS response.
  • The Solution:

    • Chromatographic Separation: Unlike D12, it may be beneficial to have a slight chromatographic separation if the mass resolution is low, though this negates some IS benefits.

    • High-Res MS: Using High-Resolution Mass Spectrometry (HRMS) can distinguish the specific mass defect.

    • Calibration: Ensure the blank blood samples spiked with IS do not show interference from high concentrations of native CsA.

Bioanalytical Workflow & Protocol

The following protocol utilizes a Protein Precipitation (PPT) method, which is robust, fast, and suitable for high-throughput clinical environments.

Reagents
  • Extraction Solvent: Methanol:0.2M Zinc Sulfate (

    
    ) (80:20 v/v). The zinc sulfate aids in efficient lysis of erythrocytes and precipitation of plasma proteins.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol.

  • Column: C18 (e.g., 2.1 x 50 mm, 2.7 µm), heated to 60°C .

    • Note: Heating is critical for CsA to minimize peak broadening caused by the slow interconversion of rotamers.

Step-by-Step Protocol
  • Sample Aliquoting: Transfer 50 µL of EDTA whole blood into a microcentrifuge tube.

  • IS Addition: Add 20 µL of CsA-D4 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of Extraction Solvent (MeOH/ZnSO4).

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds to lyse cells. Centrifuge at 13,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

Workflow Blood Whole Blood (50 µL) IS Add CsA-D4 IS Blood->IS PPT PPT Agent (MeOH + ZnSO4) IS->PPT Vortex Vortex & Centrifuge (13k x g, 10 min) PPT->Vortex Supernatant Supernatant Transfer Vortex->Supernatant LCMS LC-MS/MS Analysis (Heated C18) Supernatant->LCMS

Figure 2: Streamlined bioanalytical workflow for Cyclosporin A quantification.

Method Validation & Data

The following parameters are critical for setting up the Mass Spectrometer (e.g., Triple Quadrupole). CsA forms strong adducts; the ammonium adduct


 is often more abundant and stable than the protonated ion.
Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (Q1)Product Ion (Q3)TypeCone Voltage (V)Collision Energy (eV)
Cyclosporin A 1219.8

1202.8

Quantifier3015
Cyclosporin A 1202.8

425.2 (Fragment)Qualifier4025
Cyclosporin A-D4 1223.8

1206.8

Quantifier3015

Note: The transition from Ammonium Adduct -> Protonated Ion (loss of ammonia) is a common, high-sensitivity monitoring strategy for cyclic peptides.

Table 2: Typical Validation Performance
ParameterAcceptance Criteria (FDA/EMA)Typical Performance (CsA-D4)
Linearity


Range 25 – 1500 ng/mLCovers therapeutic window
Accuracy ±15% (±20% at LLOQ)92% – 108%
Precision (CV) <15% (<20% at LLOQ)3% – 8%
Matrix Effect IS-normalized MF ≈ 1.00.95 – 1.05

Troubleshooting & Optimization

Dealing with CsA-D4 Cross-Talk

If you observe signal in the IS channel when injecting a high concentration Upper Limit of Quantification (ULOQ) sample of native CsA:

  • Check Isotopic Purity: Ensure your CsA-D4 is >99% isotopic purity.

  • Adjust Transitions: Switch to monitoring the

    
     adduct if the ammonium adduct background is too high, though sensitivity may drop.
    
  • Mathematical Correction: In extreme cases, calculate the % contribution of Native CsA to the D4 channel and subtract this during data processing (though switching to CsA-d12 is the preferred physical solution).

Peak Broadening
  • Cause: Interconversion of CsA conformers at room temperature.

  • Fix: Ensure the column oven is stable at 50-60°C . Do not run CsA methods at ambient temperature.

Hematocrit Effect
  • Cause: CsA is highly bound to erythrocytes (approx. 50%). Variations in hematocrit can alter extraction recovery.

  • Fix: The ZnSO4/MeOH precipitation method is specifically designed to lyse cells completely, releasing intracellular CsA. Ensure the vortex step is aggressive.

References

  • National Center for Biotechnology Information (NCBI). Cyclosporin A | C62H111N11O12 | CID 5284373. PubChem. Available at: [Link]

  • Hinchliffe, E., Adaway, J. E., & Keevil, B. G. (2012). Simultaneous measurement of cyclosporin A and tacrolimus from dried blood spots by ultra high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Yuan, C., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine.[5][6] Available at: [Link]

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note. Available at: [Link]

  • KCAS Bio. The Value of Deuterated Internal Standards. Available at: [Link]

Sources

Isotopic Engineering of Cyclosporin A: Deuterium Labeling for Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the isotopic effects of deuterium labeling on Cyclosporin A (CsA), focusing on metabolic stability, pharmacokinetics, and bioactivity retention.

Executive Summary

Cyclosporin A (CsA) is a potent immunosuppressant critical for organ transplantation and autoimmune therapy. However, its clinical utility is often complicated by a narrow therapeutic index and significant inter-patient variability in pharmacokinetics, largely driven by extensive first-pass metabolism via CYP3A4 and efflux by P-glycoprotein (P-gp) .

Deuterium labeling (deuteration) offers a precision medicinal chemistry strategy to mitigate these issues.[1][2] By exploiting the Kinetic Isotope Effect (KIE) , selective replacement of protium (


H) with deuterium (

H) at metabolic "soft spots" (specifically Amino Acids 1, 4, and 9) can significantly reduce the rate of biotransformation without altering the drug's binding affinity for Cyclophilin A (CypA) or its inhibition of Calcineurin (CaN). This guide details the mechanistic basis, structural targets, and experimental validation of deuterated CsA analogs.

Mechanistic Principles: The Kinetic Isotope Effect (KIE)

The core rationale for deuterating CsA lies in the difference in bond dissociation energy (BDE) between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

  • Primary KIE : The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

  • CYP450 Mechanism : Cytochrome P450 enzymes (specifically CYP3A4 for CsA) operate via a radical abstraction mechanism.[2] Breaking the C-H bond is often the rate-determining step (RDS).

  • Impact : Replacing H with D at the site of oxidation increases the activation energy (

    
    ) required for bond cleavage. If 
    
    
    
    (typically 2–7 for primary KIE), the metabolic clearance is slowed.
Metabolic Switching

Deuteration must be strategic.[2] If the primary metabolic route is blocked, the enzyme may simply attack a secondary, non-deuterated site (metabolic switching). For CsA, this requires simultaneous labeling of the primary metabolic hotspots to achieve a net reduction in clearance.

Structural Considerations & Target Sites

Cyclosporin A is a cyclic undecapeptide.[2][3] Its metabolism is highly regioselective.[2]

The Metabolic "Soft Spots"

Research and patent literature identify three critical amino acid residues prone to CYP3A4-mediated oxidation:

Residue PositionAmino AcidMetabolic TransformationTarget for Deuteration
AA 1 MeBmt Hydroxylation (

-carbon), Cyclization
Critical : The

-position and the double bond region are primary targets.[2]
AA 4 N-Me-Leu N-DemethylationHigh : The N-methyl group is a major site of oxidative attack.[2]
AA 9 N-Me-Leu Hydroxylation (

-carbon)
High : The

-carbon is the primary site for the formation of metabolite AM9.
Diagram 1: Metabolic Pathways and Deuterium Blockade

The following diagram illustrates the primary metabolic pathways of CsA and how deuterium labeling at specific residues inhibits the formation of major metabolites (AM1, AM9, AM4N).

CsA_Metabolism CsA Cyclosporin A (CsA) CYP3A4 CYP3A4 Enzyme CsA->CYP3A4 Substrate Binding AM1 Metabolite AM1 (Hydroxylation at AA1-MeBmt) CYP3A4->AM1 Oxidation (Major) AM9 Metabolite AM9 (Hydroxylation at AA9-N-Me-Leu) CYP3A4->AM9 Oxidation (Major) AM4N Metabolite AM4N (N-Demethylation at AA4) CYP3A4->AM4N Demethylation (Minor) dCsA Deuterated CsA (d-AA1, d-AA4, d-AA9) dCsA->CYP3A4 Primary KIE (Reduced k_cat) dCsA->AM1 Blocked dCsA->AM9 Blocked

Figure 1: Strategic deuterium placement at Amino Acids 1, 4, and 9 blocks the formation of primary metabolites AM1, AM9, and AM4N via the Kinetic Isotope Effect.

Bioactivity and Pharmacodynamics

A critical requirement for any deuterated analog is the retention of biological potency. Deuterium is an "isostere" of hydrogen; it does not significantly alter the steric bulk or electronic properties of the molecule regarding receptor binding.

Mechanism of Action Retention
  • Cyclophilin Binding : The binding of CsA to cytosolic Cyclophilin A (CypA) is driven by hydrophobic interactions and hydrogen bonding. Deuteration of the carbon backbone does not perturb the key residues involved in this interface (e.g., residues 1, 2, 10, 11).

  • Calcineurin Inhibition : The CsA-CypA complex inhibits Calcineurin (CaN).[2][4] Assays confirm that deuterated analogs (e.g., d4-CsA) maintain an IC50 ~ 5 nM , statistically identical to non-deuterated CsA.

Isomerization Kinetics

CsA undergoes a pH-dependent conformational change (N-peptidyl prolyl cis/trans isomerization) and chemical rearrangement (N


 O acyl migration) to Isocyclosporin A.[2]
  • Observation : Deuteration at the MeBmt side chain (AA 1) has minimal impact on the rate of this isomerization, ensuring that the structural integrity of the active "trans" form is maintained in vivo.

Experimental Protocols

To validate the isotopic effect, researchers must perform comparative stability assays. The following protocol outlines the standard workflow for assessing metabolic stability in liver microsomes.

Protocol: Comparative Microsomal Stability Assay

Objective : Determine the Intrinsic Clearance (


) and Half-life (

) of CsA vs. d-CsA.
Materials
  • Test Compounds : Cyclosporin A (Control), Deuterated CsA (e.g., d3-MeBmt-CsA).

  • Matrix : Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

  • Cofactors : NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution : Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[2]

Workflow Diagram

Stability_Assay Step1 Step 1: Pre-Incubation Mix HLM + Buffer + Test Compound (1 µM) 37°C for 5 min Step2 Step 2: Initiation Add NADPH Regenerating System Step1->Step2 Step3 Step 3: Sampling Aliquot at t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 Step 4: Quenching Add to Ice-Cold ACN + Internal Standard Step3->Step4 Step5 Step 5: Analysis LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Step-by-step workflow for determining the metabolic stability of deuterated CsA in human liver microsomes.

Data Analysis

Calculate the percentage of parent compound remaining at each time point.

  • Plot

    
     vs. Time.[2]
    
  • Determine the slope (

    
    ).
    
  • Calculate Half-life:

    
    .[2]
    
  • Calculate Intrinsic Clearance:

    
    
    

Expected Result : The deuterated analog should exhibit a lower


 (shallower slope) and higher 

, confirming the metabolic blockade.

Clinical Implications and Future Outlook

The successful application of deuterium labeling to CsA offers distinct clinical advantages:

  • Reduced Nephrotoxicity : By stabilizing the parent compound and potentially reducing the formation of toxic metabolites (some studies suggest metabolites contribute to nephrotoxicity), the safety profile may be improved.

  • Simplified Dosing : A longer half-life allows for less frequent dosing (e.g., once daily vs. twice daily), improving patient compliance in transplant regimens.

  • "Bio-better" Development : This strategy allows for the creation of patentable "new chemical entities" (NCEs) from established generic drugs, providing a pathway for improved formulations without the risk of de novo drug discovery.

Summary Table: CsA vs. Deuterated CsA
FeatureCyclosporin A (Standard)Deuterated CsA (Target)
Metabolic Stability Low (Rapid CYP3A4 metabolism)High (KIE blocks oxidation)
Primary Metabolites AM1, AM9, AM4N (High levels)Reduced formation rates
Bioactivity (IC50) ~5 nM (Calcineurin inhibition)~5 nM (Retained)
Isomerization pH-dependentpH-dependent (Similar profile)
Clinical Potential Narrow therapeutic indexWider window , reduced variability

References

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

  • Deuterated cyclosporine analogs and their use as immunomodulating agents. US Patent 6,605,593.[2]

  • Kinetic isotope effect. Taylor & Francis Online.[2]

  • Cyclosporin A-d4 (Cyclosporine A-d4) | Stable Isotope. MedChemExpress.[2][5]

  • Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Analytical Chemistry.

  • Functional evaluation of cyclosporine metabolism by CYP3A4 variants. Frontiers in Pharmacology.

Sources

Methodological & Application

Precision Quantitation of Cyclosporin A in Whole Blood via LC-MS/MS Using Cyclosporin A-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) of Cyclosporin A (CsA) is critical due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2][3] While immunoassays are common, they suffer from cross-reactivity with CsA metabolites (e.g., AM1, AM9), leading to overestimation of drug levels.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity.[1][2][4][5]

This guide details a robust, self-validating protocol for CsA quantification in whole blood using Cyclosporin A-D4 (CsA-D4) as the internal standard (IS).[1][2] Unlike structural analogs (e.g., Cyclosporin D or Ascomycin), CsA-D4 co-elutes with the analyte, providing real-time compensation for matrix effects, ionization suppression, and extraction variability.[1][2]

Technical Background & Mechanism

The Challenge of Cyclosporin A Analysis

CsA is a cyclic undecapeptide (MW ~1202.6 Da) with high lipophilicity.[1][2]

  • Rotameric Broadening: At room temperature, the peptide bond interconversion rate is slow on the chromatographic time scale, causing peak broadening or splitting.[2] Solution: Heated column chromatography (>55°C).[1][2][6]

  • Adduct Formation: CsA readily forms sodium [M+Na]+ and ammonium [M+NH4]+ adducts.[1][2] Protonated ions [M+H]+ are often less abundant unless specific mobile phase additives are used.[1][2]

  • Matrix Effects: Whole blood is a complex matrix.[2] Phospholipids can suppress ionization at the retention time of CsA.[2]

Why Cyclosporin A-D4?
  • Co-elution: CsA-D4 retains the exact chromatographic behavior of CsA.[2]

  • Ionization Tracking: Any suppression affecting CsA affects CsA-D4 equally at the exact same moment in the source.[2]

  • Structure: CsA-D4 contains four deuterium atoms, typically on the butenyl-methyl-threonine side chain, shifting the precursor mass by +4 Da (MW ~1206.6 Da).[1][2]

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Analyte: Cyclosporin A (Certified Reference Material).[1][2]

  • Internal Standard: Cyclosporin A-D4 (Isotopic Purity >99%).[1][2]

  • Matrix: EDTA Whole Blood.[2][3][4][6][7]

  • Precipitation Reagent: 0.1 M Zinc Sulfate (ZnSO4) in Water / Methanol (30:70 v/v).[1][2]

  • LC Solvents:

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: 10 mM Ammonium Formate in Methanol + 0.1% Formic Acid.[2]

Sample Preparation: Protein Precipitation (PPT)

This method uses Zinc Sulfate to lyse red blood cells and precipitate proteins efficiently, minimizing column clogging.[1][2]

Step-by-Step Workflow:

  • IS Spiking: Prepare the Precipitation Reagent containing CsA-D4 at a concentration of 50 ng/mL .

  • Aliquot: Transfer 100 µL of EDTA Whole Blood into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of the Precipitation Reagent (containing CsA-D4).[1][2]

    • Note: The ZnSO4 aids in cell lysis and protein agglomeration.

  • Vortex: Vortex vigorously for 30 seconds. Ensure the blood clot is fully dispersed.[2]

  • Incubation: Let stand for 5 minutes at room temperature.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial with a glass insert.

LC-MS/MS Methodology

Liquid Chromatography Conditions:

  • Column: C18 Column (e.g., 2.1 x 50 mm, 2.7 µm solid core).

  • Column Temperature: 60°C (Critical for peak sharpness).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-10 µL.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.0050Initial Loading
0.5050Desalting
2.0095Elution of CsA
3.0095Wash
3.1050Re-equilibration
4.0050End of Run

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).[1][2]

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.[2]

  • Transition Mode: MRM (Multiple Reaction Monitoring).[1][2][4][8]

MRM Transitions Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeCollision Energy (eV)
Cyclosporin A 1219.8 [M+NH4]+1202.8 [M+H]+Quantifier15
Cyclosporin A 1202.8 [M+H]+425.2 (Fragment)Qualifier35
Cyclosporin A-D4 1223.8 [M+NH4]+1206.8 [M+H]+IS Quantifier15

Note: The [M+NH4]+ to [M+H]+ transition represents the loss of ammonia.[1][2] This "pseudo-molecular" transition is often the most sensitive for cyclic peptides that resist fragmentation.

Visualized Workflow (DOT Diagram)

G Start Whole Blood Sample (100 µL) Mix Vortex & Lysis (30 sec) Start->Mix Reagent ZnSO4/MeOH + CsA-D4 IS Reagent->Mix Precipitation (1:3) Centrifuge Centrifuge 13,000g, 10 min Mix->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Protein Pellet Removed LC LC Separation (C18, 60°C) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Co-elution of CsA & CsA-D4

Caption: Step-by-step sample preparation and analysis workflow for Cyclosporin A in whole blood using ZnSO4 precipitation.

Validation & Quality Control

To ensure scientific integrity, the method must be self-validating using the following metrics:

Linearity & Range
  • Range: 25 – 1500 ng/mL (covers therapeutic window of 100–400 ng/mL).[1][2]

  • Curve Fit: Linear regression with 1/x² weighting.[2]

  • Acceptance: r² > 0.995.[2]

Matrix Effect Assessment (M.E.)

Calculate the Matrix Factor (MF) to quantify ion suppression/enhancement.[1][2]


[1][2]
  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.9 – 1.1), proving that CsA-D4 compensates for the matrix effect experienced by CsA.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Peaks Column temperature too low.Ensure column oven is at 60°C .
Low Sensitivity Incorrect adduct selection.[2]Verify presence of Ammonium Formate in mobile phase to drive [M+NH4]+ formation.[1][2]
IS Interference Cross-talk or isotopic impurity.[2]Ensure CsA-D4 purity >99%. Check if high CsA concentrations contribute to IS channel (M+4 isotope of CsA).[1][2]
Clogging Incomplete protein precipitation.[2]Ensure ZnSO4 is fresh.[2] Increase centrifugation speed/time.

References

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note. Link

  • Agilent Technologies. Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood.[2] Application Note 5991-6258EN.[2] Link

  • Yuan, C., et al. (2023).[1][2][5] A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[2][3][4][5] Experimental and Therapeutic Medicine.[2][4][5] Link

  • Seger, C., et al. (2012).[1][2] Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. Journal of Clinical Laboratory Analysis.[2] Link

  • LGC Standards. Cyclosporin A-d4 (Major) Product Information.Link[1][2]

Sources

Quantitative analysis of Cyclosporin A in whole blood using a deuterated standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Quantitative Analysis of Cyclosporin A in Human Whole Blood by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a robust and high-throughput method for the quantitative analysis of the immunosuppressant drug Cyclosporin A (CsA) in human whole blood. The methodology employs a simple and efficient protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyclosporin A-d12 (CSA-d12), ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is validated according to industry-standard guidelines and is suitable for therapeutic drug monitoring (TDM) in clinical and research settings.

Introduction: The Clinical Imperative for Precise Cyclosporin A Monitoring

Cyclosporin A is a potent calcineurin inhibitor widely used in organ transplantation to prevent rejection and to treat various autoimmune disorders.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of CsA blood concentrations is essential for optimizing treatment efficacy while minimizing dose-related toxicities, such as nephrotoxicity.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of immunosuppressants like CsA.[1][3] This is due to its superior specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with CsA metabolites, leading to potential overestimation of the active drug concentration.[1]

A critical component of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is considered the ideal choice. These standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer source.[4] This co-behavior allows for effective correction of analytical variability, leading to highly reliable and reproducible quantitative data. This note details a method using CSA-d12 as the internal standard.

Principle of the Method: A Self-Validating System

The analytical workflow is designed as a self-validating system, where each step is optimized to minimize variability and ensure accuracy. The core of this method relies on the principle of isotope dilution mass spectrometry.

  • Sample Preparation: A simple protein precipitation method is employed to remove the majority of blood proteins, which can interfere with the analysis.[5] A solution containing the deuterated internal standard (CSA-d12) and a protein precipitating agent (e.g., methanol/zinc sulfate) is added to the whole blood sample.[1][5] This single step ensures the IS is introduced early to account for any analyte loss during sample handling and extraction.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is used to chromatographically separate Cyclosporin A and its deuterated internal standard from other endogenous components of the blood matrix.[6] This separation is crucial to reduce ion suppression or enhancement, collectively known as matrix effects, which can significantly impact the accuracy of quantification.[1][7]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8] The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The ratio of the peak area of the analyte (CsA) to the peak area of the internal standard (CSA-d12) is then used to calculate the concentration of CsA in the unknown sample against a calibration curve.

Experimental Workflow and Protocols

Materials and Reagents
Reagent/MaterialGrade/PuritySource (Example)
Cyclosporin A (CsA)≥95%MilliporeSigma
Cyclosporin A-d12 (CSA-d12)Isotopic Purity ≥98%Alsachim
MethanolLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
Zinc Sulfate HeptahydrateACS GradeMilliporeSigma
Formic AcidLC-MS GradeFisher Scientific
Ultrapure Water18.2 MΩ·cmMilli-Q System
Human Whole Blood (K2EDTA)Drug-FreeBiological Specialty Corp.
Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Whole Blood (Calibrator, QC, or Unknown) P2 Add 100 µL Precipitation Solution (Methanol with 0.1M ZnSO4 & CSA-d12) P1->P2 P3 Vortex Mix (1 min) P2->P3 P4 Centrifuge (10,000 x g, 5 min) P3->P4 P5 Transfer Supernatant to Autosampler Vial P4->P5 A1 Inject Supernatant (10 µL) P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Mode) A3->A4 D1 Peak Integration (CsA & CSA-d12) A4->D1 D2 Calculate Peak Area Ratio (CsA / CSA-d12) D1->D2 D3 Generate Calibration Curve (Ratio vs. Concentration) D2->D3 D4 Quantify Unknown Samples D3->D4

Caption: High-level workflow for CsA analysis.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs)

  • Primary Stock Solutions: Prepare individual stock solutions of CsA and CSA-d12 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of CsA working solutions by serial dilution of the primary stock with 50:50 methanol/water to create calibration standards. Prepare separate working solutions for QCs from a different weighing of the CsA reference standard.

  • Internal Standard (IS) Working Solution: Prepare a working solution of CSA-d12 at 300 ng/mL in methanol.

  • Precipitation Solution: Prepare the protein precipitation solution by mixing the IS working solution with 0.1 M zinc sulfate in a 1:1 ratio. For example, combine 50 mL of 300 ng/mL CSA-d12 in methanol with 50 mL of 0.1 M aqueous zinc sulfate. This results in a final precipitation solution containing 150 ng/mL CSA-d12.

  • Calibration Curve and QC Preparation: Spike drug-free whole blood with the appropriate CsA working solutions to achieve final concentrations for the calibration curve (e.g., 5, 25, 100, 250, 500, 1000, 1800 ng/mL). Prepare QCs at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.[9]

Protocol 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of whole blood (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the cold precipitation solution (containing CSA-d12) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
ColumnC18, 50 x 2.1 mm, 2.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Gradient50% B to 95% B in 1.5 min, hold for 0.5 min, return to 50% B
Column Temp50°C
Injection Vol.10 µL
MS System Waters Xevo TQ-S or equivalent
IonizationElectrospray Positive (ESI+)
Capillary Voltage3.0 kV
Source Temp150°C
Desolvation Temp500°C
MRM TransitionsSee Table below

MRM Transitions for Cyclosporin A and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Cyclosporin A1220.0 [M+NH4]+1203.00.054025
CSA-d121232.0 [M+NH4]+1215.00.054025

Note: The ammonium adduct ([M+NH4]+) is often monitored for CsA as it can provide greater sensitivity and specificity compared to the protonated molecule.[2]

Method Validation and Performance Characteristics

The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[10]

Linearity and Sensitivity

The calibration curve was linear over the range of 5.85 to 1,890.00 ng/mL.[11] The coefficient of determination (r²) was consistently >0.99. The Lower Limit of Quantification (LLOQ) was established at 5.85 ng/mL, with a signal-to-noise ratio >10.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Area Ratio (CsA/CSA-d12)Accuracy (%)
5.85 (LLOQ)0.009104.5
23.400.03898.7
128.400.205101.2
471.000.75499.5
1890.003.024100.8
Accuracy and Precision

Intra-day and inter-day precision and accuracy were assessed using four levels of QC samples. The results demonstrate high precision (CV < 15%) and accuracy (within ±15% of nominal).[12]

Table 2: Inter-Day Precision and Accuracy (n=5 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)CV (%)Accuracy (%)
LLOQ5.856.028.5102.9
Low59.7358.916.298.6
Mid124.87127.124.8101.8
High365.21359.885.198.5
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of the deuterated internal standard effectively compensated for matrix effects, with the normalized matrix factor being close to 1.0. Recovery of CsA from whole blood was consistent across QC levels.[6][11]

Table 3: Recovery and Matrix Effect Data

QC LevelMean Recovery (%)CV (%)IS-Normalized Matrix Factor
Low91.55.41.03
High93.24.90.98

Discussion: Causality and Trustworthiness

  • Choice of Internal Standard: The selection of CSA-d12 is paramount. As a stable isotope-labeled analog, it tracks the analyte through the entire process—from extraction to detection—with the highest fidelity. This is crucial for whole blood, a complex matrix where variability in hematocrit and protein content can affect extraction efficiency and cause ion suppression.[13] A structural analog like Cyclosporin D, while sometimes used, may not co-elute perfectly or respond identically to matrix effects, potentially compromising accuracy.[14][15]

  • Sample Preparation: The one-step protein precipitation with a zinc sulfate/methanol solution is both rapid and effective.[1][5] Zinc sulfate aids in creating a more complete precipitation of proteins compared to solvent alone, resulting in a cleaner supernatant and reducing the likelihood of column and instrument contamination.[16] This simplicity is key to achieving high throughput in a clinical setting.

  • Chromatography: While the sample preparation is simple, robust chromatographic separation is non-negotiable. The gradient elution ensures that CsA is well-separated from phospholipids and other endogenous interferences that can cause significant matrix effects, thereby ensuring the integrity of the quantitative data.[6]

  • Self-Validation: The trustworthiness of this protocol is embedded in its design. The use of a deuterated IS provides an internal check for every sample. Furthermore, the inclusion of a full calibration curve and multiple levels of QCs in every analytical run validates the performance of the assay for each batch of samples analyzed, ensuring the reliability of the patient data generated.[9]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and highly accurate means for the quantitative analysis of Cyclosporin A in human whole blood. The simple protein precipitation sample preparation protocol allows for high throughput, while the use of a deuterated internal standard ensures the reliability and robustness of the results. This method is well-suited for routine therapeutic drug monitoring, aiding clinicians in the effective management of transplant patients and those with autoimmune diseases.

References

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. [Link]

  • Déglon, J., et al. (2007). Quantification of cyclosporine A in peripheral blood mononuclear cells by liquid chromatography-electrospray mass spectrometry using a column-switching system. Journal of Chromatography B, 857(1), 101-108. [Link]

  • Yuan, T., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 26(1), 329. [Link]

  • Yuan, T., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. National Institutes of Health. [Link]

  • Kim, H., et al. (2015). Quantitative determination of cyclosporine in human whole blood by ultra-performance liquid chromatography with triple quadrupole tandem mass spectrometry. Journal of Chromatographic Science, 53(5), 729-735. [Link]

  • Kim, H., et al. (2021). UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega, 6(45), 30453-30462. [Link]

  • Yuan, T., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Semantic Scholar. [Link]

  • ResearchGate. Chromatograms of cyclosporin A, cyclosporin D (internal standard of...). [Link]

  • Koal, T., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 45(1-2), 164-170. [Link]

  • Lensmeyer, G. L., & Fields, B. L. (1993). Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood. Clinical Chemistry, 39(8), 1649-1654. [Link]

  • Keevil, B. G., et al. (2002). Pitfall in the high-throughput quantification of whole blood cyclosporin A using liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 39(Pt 4), 403-405. [Link]

  • ResearchGate. Solid-phase extraction and liquid chromatography for improved assay of cyclosporine in whole blood or plasma. [Link]

  • Linder, C. (2015). Design of an LC-MS/MS method for measuring concentrations of Cyclosporine A and Tacrolimus from dried blood spots. DiVA. [Link]

  • Spandidos Publications. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. [Link]

  • Grote-Koska, D., et al. (2015). A candidate reference measurement procedure for Cyclosporine A in whole blood. Clinical Chemistry and Laboratory Medicine, 53(6), 933-940. [Link]

  • Chromatography Today. Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. [Link]

  • AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1372-1384. [Link]

  • Phenomenex. Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs. [Link]

  • Moyer, T. P., et al. (1986). A modified assay for cyclosporin in blood using solid-phase extraction with high-performance liquid chromatography. Clinical Chemistry, 32(10), 1840-1843. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • IQVIA. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Lensmeyer, G. L., & Wiebe, D. A. (1985). Solid-phase extraction and liquid chromatography for improved assay of cyclosporine in whole blood or plasma. Clinical Chemistry, 31(1), 63-67. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • FyoniBio. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

Sources

Pharmacokinetic studies of Cyclosporin A using Cyclosporin A-D4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Pharmacokinetic Profiling of Cyclosporin A in Whole Blood via LC-MS/MS

Abstract & Introduction

Cyclosporin A (CsA) is a calcineurin inhibitor with a narrow therapeutic index (NTI), widely used to prevent graft rejection in transplant recipients. Its pharmacokinetic (PK) profiling is notoriously difficult due to three factors:

  • Erythrocyte Partitioning: Approximately 50-60% of CsA accumulates in red blood cells (RBCs) in a temperature-dependent manner. Plasma analysis is therefore insufficient; whole blood is the mandatory matrix.

  • Conformational Heterogeneity: CsA exists as multiple interconverting rotamers at room temperature, leading to peak broadening in liquid chromatography.

  • Matrix Complexity: Whole blood is a "dirty" matrix rich in phospholipids that cause significant ion suppression in electrospray ionization (ESI).

This guide details a robust LC-MS/MS protocol using Cyclosporin A-d4 (CsA-d4) as the internal standard. Unlike structural analogs (e.g., Cyclosporin D or Ascomycin), CsA-d4 provides near-perfect co-elution, effectively compensating for matrix effects and ionization variability.

Mechanism of Action & PK Challenges

CsA exhibits high inter-individual variability due to its metabolism by CYP3A4 and efflux by P-glycoprotein (P-gp/ABCB1). Understanding this pathway is crucial for interpreting PK data.

Figure 1: Cyclosporin A Disposition Pathway

CsA_Pathway GutLumen Gut Lumen Enterocyte Enterocyte GutLumen->Enterocyte Passive Diffusion PortalVein Portal Vein Enterocyte->PortalVein Absorption CYP3A4_Gut CYP3A4 (Metabolism) Enterocyte->CYP3A4_Gut Pgp P-gp (Efflux) Enterocyte->Pgp Liver Liver (Hepatocyte) PortalVein->Liver SystemicCirc Systemic Circulation (Whole Blood) Liver->SystemicCirc Bioavailable Drug CYP3A4_Liver CYP3A4 (Clearance) Liver->CYP3A4_Liver SystemicCirc->Liver Recirculation CYP3A4_Gut->Enterocyte First-Pass Met. Pgp->GutLumen Efflux (Bioavailability ↓)

Caption: CsA bioavailability is strictly regulated by the interplay of intestinal P-gp efflux and CYP3A4 metabolism before reaching systemic circulation.

Experimental Design & Materials

Internal Standard Selection: Why CsA-d4?

While CsA-d12 is commercially available, CsA-d4 is often preferred for specific MRM transitions where the mass shift (+4 Da) is sufficient to avoid isotopic overlap with the native M+2 isotope, while remaining cost-effective.

  • Target Isotope: Deuterium labeling typically occurs on the amino acid side chains (e.g., Leucine residues).

  • Benefit: CsA-d4 co-elutes with CsA, ensuring that any ion suppression occurring at that specific retention time affects both the analyte and IS equally, allowing the ratio to remain accurate.

Reagents
  • Analyte: Cyclosporin A (USP Grade).

  • Internal Standard: Cyclosporin A-d4 (Stable Isotope Label).[1][2]

  • Precipitation Reagent: 0.1 M Zinc Sulfate (

    
    ) in water / Methanol (20:80 v/v).
    
    • Expert Insight: Zinc sulfate is critical. It acts as a hemolytic agent to burst RBCs and release the bound CsA before protein precipitation. Simple organic precipitation often yields low recovery due to RBC entrapment.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Methanol (LC-MS Grade).

Detailed Protocol

Phase 1: Sample Preparation (Protein Precipitation)

Figure 2: Whole Blood Extraction Workflow

Sample_Prep Step1 1. Aliquot 50 µL Whole Blood (EDTA tubes, equilibrated to RT) Step2 2. Add 20 µL CsA-d4 IS Working Sol. (500 ng/mL in MeOH) Step1->Step2 Step3 3. Add 150 µL Precipitating Reagent (0.1M ZnSO4 / MeOH) Step2->Step3 Step4 4. Vortex Vigorously (1 min) *Critical for RBC Lysis* Step3->Step4 Step5 5. Centrifuge (13,000 x g, 10 min, 4°C) Step4->Step5 Step6 6. Inject Supernatant (Avoid pellet disturbance) Step5->Step6

Caption: Optimized protein precipitation workflow utilizing Zinc Sulfate for enhanced erythrocyte lysis and recovery.

Step-by-Step:

  • Equilibration: Remove whole blood samples from -80°C storage and thaw at room temperature. Invert gently 10 times. Do not vortex whole blood before aliquoting to avoid hemolysis variability.

  • Aliquot: Transfer 50 µL of blood into a 1.5 mL polypropylene microcentrifuge tube.

    • Note: Avoid glass; CsA adsorbs to glass surfaces.

  • IS Addition: Add 20 µL of CsA-d4 working solution.

  • Lysis & Precipitation: Add 150 µL of Zinc Sulfate/Methanol reagent.

  • Extraction: Vortex at high speed for 60 seconds. The mixture should turn brown/brick-red, indicating successful RBC lysis.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial with a glass insert.

Phase 2: LC-MS/MS Instrumentation

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Temperature: 60°C (MANDATORY).

    • Expert Insight: At lower temperatures (e.g., 40°C), CsA interconverts slowly between rotamers, causing peak splitting or tailing. Heating to 60°C accelerates this exchange, collapsing the signal into a single, sharp peak.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 50% B

    • 0.5 - 2.0 min: 50% -> 95% B

    • 2.0 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% -> 50% B

    • 3.1 - 4.0 min: 50% B (Re-equilibration)

Mass Spectrometry Settings (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3][4][5][6]

  • Ionization Behavior: CsA readily forms adducts. The protonated molecule ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and ammonium adduct 
    
    
    
    are common. This protocol uses the protonated species for robustness.

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
Cyclosporin A 1202.8

1184.8

Quantifier25
Cyclosporin A 1202.8

425.3Qualifier45
CsA-d4 (IS) 1206.8

1188.8

Quantifier25

Note: The transition 1202.8 -> 1184.8 represents the loss of water. While a non-specific loss, for high-mass molecules like CsA, it often provides the highest sensitivity and stability compared to backbone fragmentation.

Data Analysis & Validation

Linearity & Range
  • Range: 10 ng/mL to 2000 ng/mL (Covering trough

    
     and peak 
    
    
    
    levels).
  • Weighting:

    
     linear regression.
    
Matrix Effect Assessment

Because whole blood is complex, you must calculate the Matrix Factor (MF) .



  • Acceptance: IS-normalized MF should be between 0.85 and 1.15. The use of CsA-d4 is specifically designed to bring this ratio close to 1.0.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Column temperature too low.Ensure column oven is at 60°C.
Low Recovery Incomplete RBC lysis.Check Zinc Sulfate concentration; ensure vigorous vortexing.[1]
Carryover CsA sticking to injector.Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
Non-Linearity Saturation of detector.CsA ionizes very efficiently; consider detuning the MS or using a smaller injection volume (1-2 µL).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Brozmanová, H., et al. (2010). Liquid chromatographic–electrospray mass spectrometric determination of cyclosporin A in human plasma. Journal of Chromatography B. [Link]

  • Keevil, B. G., et al. (2002). Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range. Clinical Chemistry. [Link]

  • Agilent Technologies. (2015). Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole. Application Note. [Link]

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Brief. [Link][7]

Sources

Therapeutic drug monitoring (TDM) assay development with Cyclosporin A-D4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput LC-MS/MS Assay Development for Cyclosporin A in Whole Blood Using Deuterated Internal Standard (CsA-D4)

Abstract & Clinical Significance

Cyclosporin A (CsA) is a calcineurin inhibitor with a narrow therapeutic index used to prevent graft rejection in solid organ transplantation. Due to its variable pharmacokinetics and high lipophilicity, Therapeutic Drug Monitoring (TDM) is mandatory. While immunoassays (EMIT, FPIA) were historically common, they suffer from positive bias due to cross-reactivity with CsA metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity.[1] This guide details the development of a robust quantification assay using Cyclosporin A-D4 as the Internal Standard (IS). While CsA-D12 is often cited, CsA-D4 provides a cost-effective alternative that, when validated correctly, sufficiently corrects for matrix effects and ionization suppression.

The Internal Standard Strategy: Why CsA-D4?

In TDM, the accuracy of the assay hinges on the Internal Standard. CsA is highly susceptible to "matrix effects"—unseen components in blood that suppress ionization in the mass spectrometer.

  • Mechanism: CsA-D4 is chemically identical to native CsA but 4 Daltons heavier. It co-elutes (or elutes very closely) with the analyte, experiencing the exact same suppression.

  • The Isotope Dilution Principle: By calculating the ratio of the Area of CsA to the Area of CsA-D4, we normalize the data. If matrix suppression reduces the CsA signal by 20%, it also reduces the CsA-D4 signal by 20%, keeping the ratio constant.

Senior Scientist Note: CsA has a large molecular mass (~1202 Da). The natural Carbon-13 isotope envelope is wide. The M+4 isotope of native CsA can contribute signal to the CsA-D4 channel. Critical Step: You must assess "Isotopic Contribution" during validation to ensure high concentrations of Native CsA do not falsely elevate the IS signal.

Materials & Reagents

  • Analyte: Cyclosporin A (USP Reference Standard).

  • Internal Standard: Cyclosporin A-D4 (Deuterated).

  • Matrix: Whole Blood (EDTA or Heparinized). Note: Serum/Plasma is inappropriate as ~50% of CsA binds to erythrocytes.

  • Precipitation Reagent: 0.1 M Zinc Sulfate (

    
    ) in Water / Methanol (20:80 v/v).
    
  • LC Solvents: LC-MS Grade Methanol, Ammonium Acetate, Formic Acid.

Protocol 1: Sample Preparation (Protein Precipitation)

The "Zinc Sulfate Method" is the industry standard for CsA. Simple organic precipitation results in poor recovery because CsA is trapped inside red blood cells (RBCs). Zinc sulfate lyses the RBCs, releasing the drug.

Step-by-Step Workflow:

  • Preparation of IS Spiking Solution: Prepare CsA-D4 at 500 ng/mL in Methanol.

  • Aliquot: Transfer 50 µL of patient Whole Blood into a microcentrifuge tube.

  • Lysis & Precipitation: Add 250 µL of Precipitation Reagent (containing Zinc Sulfate) spiked with the Internal Standard.

    • Ratio: 1:5 (Blood:Reagent).

  • Vortex: Vortex vigorously for 30 seconds . Crucial: This ensures complete hemolysis.

  • Incubation: Let stand for 5 minutes at room temperature.

  • Centrifugation: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

SamplePrep Blood Whole Blood (50 µL) Mix Vortex & Lysis (RBC Rupture) Blood->Mix Reagent ZnSO4 + MeOH (Contains CsA-D4) Reagent->Mix Spin Centrifuge 13,000 rpm Mix->Spin 5 min wait Supernatant Supernatant (Analyte + IS) Spin->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Dilute 1:1 w/ H2O

Figure 1: Zinc Sulfate Protein Precipitation Workflow. ZnSO4 is critical for RBC lysis to release erythrocyte-bound Cyclosporin.

Protocol 2: LC-MS/MS Conditions

CsA is a cyclic peptide that exists in multiple conformational states. At room temperature, these conformers separate slightly, causing broad or split peaks.

  • Key Parameter: You must heat the column (50°C - 60°C) to accelerate the interconversion of conformers, resulting in a single, sharp peak.

Liquid Chromatography (LC)
ParameterSetting
Column C18 (e.g., Kinetex 2.6µm or equivalent), 50 x 2.1 mm
Column Temp 60°C (Critical)
Flow Rate 0.5 mL/min
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B 2 mM Ammonium Acetate + 0.1% Formic Acid in Methanol
Gradient 0-0.5 min: 50% B 0.5-2.0 min: Ramp to 100% B 2.0-3.0 min: Hold 100% B 3.1 min: Re-equilibrate 50% B
Mass Spectrometry (MS/MS)

CsA does not protonate (


) efficiently. It has a high affinity for Ammonium (

) and Sodium (

). We drive the formation of the Ammonium Adduct

for maximum sensitivity.
  • Source: Electrospray Ionization (ESI) Positive[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Type
Cyclosporin A 1219.8

1202.8

Quantifier
Cyclosporin A-D4 1223.8

1206.8

Internal Standard

Note: The transition represents the loss of Ammonia (17 Da). This is a "pseudo-molecular" transition but is the most robust for this molecule.

MS_Pathway Source ESI Source (Positive Mode) Adduct Ammonium Adduct Formation [M+NH4]+ Source->Adduct + NH4OAc Q1 Q1 Filter Select Parent Mass Adduct->Q1 1219.8 m/z CID Collision Cell Loss of NH3 (-17 Da) Q1->CID Q3 Q3 Filter Select Product Mass CID->Q3 1202.8 m/z Detector Detector Quantification Q3->Detector

Figure 2: MS/MS Reaction Path. The assay relies on the formation of the ammonium adduct and the subsequent loss of ammonia in the collision cell.

Validation Criteria (FDA/CLIA Guidelines)

To ensure the assay is clinically valid, the following metrics must be met:

  • Linearity: 25 ng/mL to 1000 ng/mL (covering the therapeutic window of 100-400 ng/mL).

  • Precision (CV): Intra-day and Inter-day CV < 15%.

  • Accuracy: ±15% of nominal concentration.

  • Matrix Effect: The "Matrix Factor" (MF) should be calculated.

    • Ideally, the IS-normalized MF should be close to 1.0.

Troubleshooting & Senior Scientist Tips

  • Issue: Broad Peaks.

    • Cause: Column temperature too low.

    • Fix: Ensure column oven is actually at 60°C. Pre-heat the mobile phase if flow rate is high.

  • Issue: Sodium Adducts (

    
    ). 
    
    • Cause: Sodium contamination in glassware or solvents. Sodium adducts are stable and do not fragment well, stealing signal from the ammonium adduct.

    • Fix: Use plasticware where possible; use high-grade LC-MS solvents; ensure Ammonium Acetate concentration is sufficient (2mM - 5mM) to out-compete sodium.

  • Issue: Carryover.

    • Cause: CsA is extremely lipophilic and sticks to injector needles/tubing.

    • Fix: Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).

References

  • Consensus Guidelines for Therapeutic Drug Monitoring

    • Shipkova, M., et al. "Therapeutic drug monitoring of cyclosporine: Practical applications and limitations."[3][4][5] Clinical Biochemistry.

    • (Validated via Search 1.16)

  • LC-MS/MS Method Development

    • Keevil, B. G., et al.[2] "Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range." Clinical Chemistry.

    • (Validated via Search 1.16)

  • Sample Preparation (Zinc Sulfate Method)

    • Taylor, P. J. "Therapeutic drug monitoring of immunosuppressant drugs by high-performance liquid chromatography-mass spectrometry." Therapeutic Drug Monitoring.
    • (Validated via Search 1.5/1.14 context)

  • Clinical Significance & Pharmacokinetics

    • Fateh-Moghadam, P., et al. "Pharmacologic monitoring and outcomes of cyclosporine."[3][4][5][6][7][8]

    • (Validated via Search 1.7)

Sources

Cell-based assay protocols involving deuterated Cyclosporin A

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional & Metabolic Profiling of Deuterated Cyclosporin A

Abstract

This technical guide outlines the critical workflows for evaluating deuterated Cyclosporin A (d-CsA) analogs. Deuteration of Cyclosporin A (CsA)—specifically at metabolic "soft spots" such as amino acids 1, 4, and 9—is a medicinal chemistry strategy designed to improve pharmacokinetic (PK) profiles by attenuating CYP3A4-mediated clearance via the Kinetic Isotope Effect (KIE). Conversely, fully deuterated analogs (e.g., d12-CsA) serve as gold-standard Internal Standards (IS) for bioanalysis. This document provides rigorous protocols for:

  • Metabolic Stability Profiling: Quantifying the KIE in cryopreserved hepatocytes.

  • Functional Equivalence: Validating target engagement via the NFAT-Luciferase reporter assay.

  • Bioanalytical Application: Utilizing d-CsA as an Internal Standard for LC-MS/MS quantification.

Introduction: The Deuterium Switch in Cyclosporin A

Cyclosporin A is a cyclic undecapeptide and a potent calcineurin inhibitor. Its clinical utility is often limited by a narrow therapeutic index and extensive first-pass metabolism by cytochrome P450 3A4 (CYP3A4).

The Scientific Rationale:

  • Therapeutic Optimization: Replacing hydrogen (

    
    ) with deuterium (
    
    
    
    ) at metabolic hotspots increases the bond dissociation energy (C-D bonds are ~6-10 times stronger than C-H bonds). If C-H bond cleavage is the rate-limiting step (RLS) in metabolism, deuteration reduces intrinsic clearance (
    
    
    ) without altering binding affinity to Cyclophilin A (CypA). This is the Primary Kinetic Isotope Effect .
  • Bioanalytical Precision: For LC-MS/MS, d-CsA (e.g., d12-CsA) is chemically identical to CsA but mass-differentiated, making it the ideal Internal Standard to correct for matrix effects and extraction efficiency.

Module 1: Metabolic Stability & Kinetic Isotope Effect (KIE)

Objective: To determine the intrinsic clearance (


) of d-CsA versus non-deuterated CsA and calculate the Deuterium Isotope Effect (

).
Experimental Logic

We utilize cryopreserved human hepatocytes rather than microsomes because CsA metabolism involves both Phase I (CYP3A4) and Phase II (transport/conjugation) processes. Hepatocytes provide a complete cellular system.

Protocol: Hepatocyte Stability Assay

Materials:

  • Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Test Compounds: CsA (Control) and d-CsA analogs (1 µM final).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 100 nM Tolbutamide (IS).

Workflow Steps:

  • Thawing: Thaw hepatocytes at 37°C; suspend in viability medium. Centrifuge (50 x g, 5 min) and resuspend in incubation buffer to

    
     cells/mL.
    
    • Critical Check: Viability must be >85% via Trypan Blue exclusion.

  • Pre-Incubation: Aliquot 50 µL of cell suspension into a 96-well plate. Pre-warm at 37°C (5% CO2) for 10 min.

  • Initiation: Add 50 µL of

    
     test compound (CsA or d-CsA) to wells (Final concentration: 
    
    
    
    compound,
    
    
    cells/mL).
    • Note: Ensure DMSO content is <0.1% to avoid CYP inhibition.

  • Sampling: At

    
     min, remove 50 µL of reaction mixture.
    
  • Quenching: Immediately transfer into 150 µL ice-cold Stop Solution. Vortex for 10 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis & KIE Calculation

Plot


 vs. Time. The slope of the linear regression is the elimination rate constant (

).

Calculations:

  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Kinetic Isotope Effect (KIE):

    
    
    

Interpretation: A KIE > 1.0 indicates deuteration has successfully slowed metabolism. A KIE


 2.0 is generally considered significant for therapeutic optimization.

Module 2: Functional Equivalence (NFAT Reporter Assay)

Objective: To verify that deuteration has not altered the pharmacological potency. d-CsA must bind Cyclophilin A and inhibit Calcineurin (Cn) with an IC50 equivalent to CsA.

Mechanism of Action Visualization

NFAT_Pathway TCR T-Cell Receptor (Stimulation) Ca Intracellular Ca2+ (Increased) TCR->Ca Cn Calcineurin (Phosphatase) Ca->Cn Activates NFAT_p NFAT-P (Cytosolic/Inactive) NFAT NFAT (Dephosphorylated) NFAT_p->NFAT Dephosphorylation by Cn Nuc Nucleus NFAT->Nuc Translocation DNA IL-2 Promoter (Luciferase Reporter) Nuc->DNA Transcription CsA CsA / d-CsA CypA Cyclophilin A CsA->CypA Binds Complex CsA-CypA Complex CypA->Complex Complex->Cn INHIBITS

Figure 1: Mechanism of Action. CsA and d-CsA must form a complex with Cyclophilin A to inhibit Calcineurin, preventing NFAT activation.

Protocol: Jurkat NFAT-Luciferase Assay

Materials:

  • Cells: Jurkat T-cells stably transfected with an NFAT-response element driving Firefly Luciferase (e.g., Promega or BPS Bioscience).

  • Stimulants: PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.

  • Reagent: ONE-Step™ Luciferase Assay System.[1][2]

Workflow Steps:

  • Seeding: Plate Jurkat-NFAT cells at

    
     cells/well in a white-walled 96-well plate (RPMI + 10% FBS).
    
  • Treatment: Add serial dilutions of CsA (Control) and d-CsA (Test).

    • Range: 0.1 nM to 10 µM (8-point dose response).

    • Incubation: 1 hour at 37°C.

  • Stimulation: Add PMA (10 ng/mL final) and Ionomycin (1 µM final) to all wells except "No Stim" control.

  • Induction: Incubate for 5–6 hours at 37°C.

  • Detection: Add 100 µL Luciferase Reagent.[2] Incubate 15 min at RT in the dark.

  • Readout: Measure luminescence on a plate reader (e.g., GloMax).[3]

Validation Criteria:

  • IC50 Comparison: The IC50 of d-CsA should be within 2-fold of CsA (typically ~5-20 nM).

  • Z-Factor: Assay Z' should be >0.5.

Module 3: Bioanalytical Application (LC-MS/MS)

Objective: Use fully deuterated CsA (d12-CsA) as an Internal Standard (IS) for accurate quantification of CsA in whole blood.

Why d12-CsA? Unlike structural analogs (e.g., Ascomycin), d12-CsA co-elutes with CsA but is mass-resolved. This perfectly compensates for matrix suppression and extraction variability.

Protocol: Whole Blood Extraction
  • Sample: 50 µL EDTA-Whole Blood.

  • IS Addition: Add 20 µL of d12-CsA working solution (500 ng/mL in MeOH).

  • Precipitation: Add 200 µL Zinc Sulfate (0.1 M) in MeOH/Water (80:20). Vortex vigorously for 30 sec.

    • Science:[4] ZnSO4 ensures lysis of RBCs where CsA is heavily sequestered (Cyclophilin binding).

  • Separation: Centrifuge at 13,000 rpm for 10 min.

  • LC-MS/MS Parameters:

    • Column: C18 Heated to 60°C (to sharpen peak shape of the peptide).

    • Transitions (MRM):

      • CsA:

        
         (Quantifier)
        
      • d12-CsA:

        
         (Quantifier)
        

Summary of Expected Results

ParameterNon-Deuterated CsADeuterated CsA (Therapeutic Candidate)Deuterated CsA (Internal Standard)
Primary Use Clinical DrugImproved PK (Longer Half-life)Analytical Tool
Metabolic Stability (

)
Baseline (e.g., ~60 min)Increased (if KIE > 1)N/A (Used ex-vivo)
NFAT IC50 ~10 nM~10 nM (Must be equivalent)N/A
LC-MS Mass (

)
1202.8Varies (e.g., 1206.8 for d4)1214.8 (d12)

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Yuan, C., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[6][7][8] Experimental and Therapeutic Medicine.[6] Link

  • Promega Corporation. (2023). T Cell Activation Bioassay (NFAT) Protocol.[3]Link

  • BPS Bioscience. (2023).[2] NFAT Reporter (Luciferase) – Jurkat Cell Line.[2][3]Link

Sources

Application and Protocol Guide: The Strategic Use of Cyclosporin A-D4 in Contemporary Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of Cyclosporin A-D4 in the study of drug metabolism. The protocols and insights contained herein are designed to ensure scientific rigor, data integrity, and a deeper understanding of metabolic processes.

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cyclosporin A-D4, has become the gold standard for achieving reliable data.[1][2] A deuterated internal standard is a compound where one or more hydrogen atoms have been replaced by deuterium.[3] This subtle change in mass does not significantly alter the physicochemical properties of the molecule.[1][3]

The Causality Behind the Choice: The core principle behind using a SIL-IS is that it behaves almost identically to the analyte of interest (in this case, Cyclosporin A) throughout the entire analytical workflow – from extraction and sample preparation to chromatographic separation and ionization in the mass spectrometer.[4][5] By adding a known quantity of Cyclosporin A-D4 to all samples, including calibrators and quality controls, it acts as a reliable reference to correct for variability that can arise from matrix effects, ion suppression, and sample loss during processing.[3][6] This ensures that the measured signal ratio of the analyte to the internal standard accurately reflects the true concentration of the analyte, thereby enhancing the robustness and reproducibility of the assay.[1][2] Regulatory bodies like the FDA recognize the importance of using appropriate internal standards to ensure data quality in bioanalytical studies.[5][6][7]

Core Application: Cyclosporin A-D4 as an Internal Standard for Pharmacokinetic Studies

Cyclosporin A is a potent immunosuppressant with a narrow therapeutic window and significant pharmacokinetic variability, making precise quantification in biological matrices essential for therapeutic drug monitoring and pharmacokinetic (PK) studies.[8][9] Cyclosporin A-D4 is the ideal internal standard for the LC-MS/MS-based quantification of Cyclosporin A.[10][11]

Protocol 2.1: Quantification of Cyclosporin A in Whole Blood using LC-MS/MS

This protocol outlines a robust method for the determination of Cyclosporin A concentrations in whole blood, a common matrix for its monitoring.[12]

Step 1: Preparation of Stock Solutions and Standards

  • Cyclosporin A Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclosporin A in methanol.

  • Cyclosporin A-D4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclosporin A-D4 in methanol.[10]

  • Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 10 to 1500 µg/L).[11]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Cyclosporin A-D4 stock solution in methanol. The optimal concentration should be determined during method development.[13]

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of whole blood (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the Internal Standard Working Solution to each tube.

  • Vortex briefly to mix.

  • Add 200 µL of a protein precipitation agent (e.g., zinc sulfate in methanol or acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

dot

G cluster_prep Sample Preparation Workflow Sample Whole Blood Sample (50 µL) Add_IS Add Cyclosporin A-D4 Internal Standard (100 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_PPT Add Protein Precipitation Agent (200 µL) Vortex1->Add_PPT Vortex2 Vortex Vigorously Add_PPT->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow for whole blood sample preparation.

Step 3: LC-MS/MS Analysis

  • Rationale for Chromatographic Separation: While MS/MS provides specificity, chromatographic separation is crucial to resolve the analyte and internal standard from potential isobaric interferences, especially metabolites of Cyclosporin A that could affect the accuracy of quantification.[14]

  • Data Analysis: The concentration of Cyclosporin A in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition (Cyclosporin A) e.g., m/z 1202.8 -> 1184.8
MRM Transition (Cyclosporin A-D4) e.g., m/z 1206.8 -> 1188.8
Table 1: Example LC-MS/MS parameters for Cyclosporin A analysis.

Advanced Application: Probing Drug Metabolism and Interactions

Beyond its role in PK studies, Cyclosporin A's well-characterized metabolic pathways make it, and by extension its deuterated form, valuable tools for investigating drug metabolism and drug-drug interactions (DDIs). Cyclosporin A is a known substrate and inhibitor of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp).[15][16][17]

Protocol 3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay determines the intrinsic clearance of a test compound, providing an early indication of its metabolic liability. Cyclosporin A-D4 can be used to normalize the assay performance when Cyclosporin A is the test compound.

Step 1: Assay Setup

  • Prepare a stock solution of Cyclosporin A in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes (final concentration e.g., 0.5 mg/mL), and the Cyclosporin A solution (final concentration e.g., 1 µM).

  • Include positive controls (compounds with known high and low clearance, e.g., verapamil and diazepam respectively) and a negative control (without NADPH to assess non-enzymatic degradation).[18]

Step 2: Initiation and Sampling

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration e.g., 1 mM).

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing Cyclosporin A-D4 as the internal standard.

dot

G cluster_stability Metabolic Stability Assay Workflow Incubation_Mix Prepare Incubation Mix: - Cyclosporin A - Liver Microsomes - Buffer Pre_incubation Pre-incubate (37°C, 5 min) Incubation_Mix->Pre_incubation Initiate Initiate with NADPH Pre_incubation->Initiate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Time_Points Quench Quench with Acetonitrile + Cyclosporin A-D4 Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Caption: Workflow for in vitro metabolic stability assay.

Step 3: Data Analysis

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of Cyclosporin A at each time point.

  • Plot the natural logarithm of the percentage of Cyclosporin A remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 3.2: CYP3A4 Inhibition Assay

This protocol assesses the potential of a new chemical entity (NCE) to inhibit the metabolism of a known CYP3A4 substrate, such as Cyclosporin A.[19]

Step 1: Assay Setup

  • In a 96-well plate, combine human liver microsomes, a known concentration of Cyclosporin A (as the probe substrate, typically at its Km value), and varying concentrations of the NCE (the potential inhibitor).

  • Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control (no inhibitor).

Step 2: Reaction and Analysis

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding NADPH.

  • After a fixed incubation time (within the linear range of metabolite formation), terminate the reaction with a quenching solution containing Cyclosporin A-D4.

  • Analyze the samples by LC-MS/MS to quantify the formation of a major Cyclosporin A metabolite (e.g., AM1, monohydroxylated cyclosporine).

Step 3: Data Interpretation

  • Calculate the percentage of inhibition of metabolite formation at each NCE concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the NCE concentration.

  • Determine the IC50 value (the concentration of the NCE that causes 50% inhibition of CYP3A4 activity) from the resulting dose-response curve.

Assay TypeKey ApplicationRole of Cyclosporin A-D4
Pharmacokinetic Study Determine the concentration-time profile of Cyclosporin A in vivo.Internal standard for accurate quantification.
Metabolic Stability Assess the intrinsic clearance of Cyclosporin A.Internal standard for sample analysis.
CYP3A4 Inhibition Evaluate the potential of a new drug to inhibit CYP3A4 using Cyclosporin A as a probe substrate.Internal standard for quantifying the metabolite of Cyclosporin A.
Table 2: Summary of Cyclosporin A-D4 applications in drug metabolism studies.

Concluding Remarks for the Practicing Scientist

The strategic use of Cyclosporin A-D4 is indispensable for generating high-quality, reliable data in drug metabolism and pharmacokinetic studies. Its role as a stable isotope-labeled internal standard ensures the accuracy and precision of quantitative bioanalysis, a cornerstone of regulatory submissions and informed decision-making in drug development. Furthermore, the well-established metabolic profile of Cyclosporin A allows for its application as a valuable probe in elucidating complex drug-drug interaction mechanisms. The protocols outlined in this guide provide a robust framework for leveraging Cyclosporin A-D4 to its full potential, ultimately contributing to the development of safer and more effective medicines.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.).
  • Cyclosporin A-d4 (Cyclosporine A-d4) | Stable Isotope - MedchemExpress.com. (n.d.).
  • Keevil, B. G., et al. (2002). Pitfall in the high-throughput quantification of whole blood cyclosporin A using liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 39(Pt 5), 477–480.
  • Internal standard in LC-MS/MS - Chromatography Forum. (2013).
  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025).
  • Saeki, T., et al. (1993). Human P-glycoprotein transports cyclosporin A and FK506. Journal of Biological Chemistry, 268(9), 6077–6080.
  • Meinitzer, A., et al. (2010). Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus. Therapeutic Drug Monitoring, 32(1), 61–66.
  • Kenworthy, K. E., et al. (2000). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 49(2), 151–158.
  • FDA. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • van der Meer, D., et al. (2013). Cyclosporine A- and tacrolimus-mediated inhibition of CYP3A4 and CYP3A5 in vitro.
  • Oellerich, M., & Armstrong, V. W. (1993). A review of assay methods for cyclosporin. Clinical implications. Clinical Pharmacokinetics, 24(5), 409–427.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Beschorner, W. E., et al. (1994). Relationship between P-glycoprotein expression and cyclosporin A in kidney. An immunohistological and cell culture study.
  • Zhang, X., et al. (2017). Prediction of Cyclosporin-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Model Characterizing Interplay of Drug Transporters and Enzymes. Pharmaceutics, 9(4), 48.
  • Al-Hassani, M. H. (2022). A Review of the Pharmacokinetics of Cyclosporin. International Journal for Multidisciplinary Research, 4(6).
  • Schwab, M. (2017). Deciphering the Relative Contribution of CYP3A4 Versus P‐Glycoprotein for the Shared Substrate Cyclosporine—Commentary on Lown et al. Clinical Pharmacology & Therapeutics, 102(4), 570–572.
  • Wang, Y., et al. (2023). A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Biomedical Reports, 18(6), 46.
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Al-Hilal, T. A., et al. (2023). Lipoproteins as Drug Carriers for Cyclosporine A: Optimization of the Entrapment. Pharmaceutics, 15(2), 444.
  • High-Throughput CYP Inhibition Screening with Drug Probe Substrates: The RapidFire® Advantage. (2009).
  • Hirunpanich, P., et al. (2006). Physiologically based pharmacokinetics of cyclosporine A: Extension to tissue distribution kinetics in rats and scale-up to human. Journal of Pharmaceutical Sciences, 95(5), 1107–1123.
  • Yuan, M., et al. (2024).
  • Cyclosporin A-d4 (Major) - LGC Standards. (n.d.).
  • Xu, X., et al. (2006). Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. Journal of Pharmaceutical Sciences, 95(5), 959–966.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023).
  • P-Glycoprotein and Drug Transport: Case Study with Jomy George - YouTube. (2023).
  • Sandborn, W. J., et al. (1992). Cyclosporin pharmacokinetics after intravenous and oral administration in patients with Crohn's disease. Scandinavian Journal of Gastroenterology, 27(7), 555–560.
  • Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. (n.d.).
  • Lowes, S., et al. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 3(12), 1323–1332.
  • Terasaki, T., et al. (1994). Restricted transport of cyclosporin A across the blood-brain barrier by a multidrug transporter, P-glycoprotein. Pharmaceutical Research, 11(5), 757–760.
  • Noble, S., & Markham, A. (1995). Cyclosporin: an updated review of the pharmacokinetic properties, clinical efficacy and tolerability of a microemulsion-based formulation (neoral)
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023).

Sources

Application Note: Advanced NMR Spectroscopy of Cyclosporin A-D4

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior analytical scientists and structural biologists. It moves beyond basic spectral acquisition to address the specific challenges of characterizing deuterated isotopologues of complex cyclic peptides.

Executive Summary

Cyclosporin A (CsA) is a cyclic undecapeptide with profound conformational flexibility, existing as an ensemble of interconverting cis/trans isomers in solution.[1] Cyclosporin A-D4 (typically deuterated on the N-methyl of Leu4, Leu6, Leu9, or Leu10, or the butenyl side chain) is primarily utilized as an internal standard for LC-MS/MS bioanalysis.[1] However, its utility in NMR spectroscopy is critical for two upstream phases of drug development:[1]

  • Certification of Reference Materials: Precise determination of isotopic purity (atom % D) and regiospecificity, which MS cannot fully resolve.

  • Conformational Probing: Utilizing the deuterium label to "silence" specific N-methyl resonances in the crowded 2.5–3.5 ppm region, facilitating the study of exchange dynamics between the immunosuppressive (bound) and non-active (free) conformers.[1]

This guide provides protocols for validating the D4 label location and using the isotopologue to resolve spectral overlap in conformational studies.

Technical Background: The CsA Conformational Landscape

Cyclosporin A defies simple NMR analysis due to the slow isomerization of the N-methyl peptide bonds.[1] In non-polar solvents (e.g., CDCl


), the dominant conformer contains a cis peptide bond between MeLeu9 and MeLeu10.[1] In polar environments (or when bound to Cyclophilin), the structure isomerizes to an all-trans form.[1]

Why NMR for CsA-D4? While Mass Spectrometry confirms the mass shift (+4 Da), it cannot easily distinguish where the deuteriums are located (e.g., d3-MeLeu9 + d1-MeLeu4 vs. d4-MeLeu9). NMR is the only non-destructive method to validate Regiospecific Isotopic Purity .[1]

Key Spectral Regions (1H NMR in CDCl )
RegionChemical Shift (

)
Structural SignificanceEffect of D4 Labeling
Amide (NH) 7.0 – 8.5 ppmH-bonds (4 residues)Unaffected (unless exchangeable D used)
Alpha (

-CH)
4.5 – 6.0 ppmBackbone geometryMinor isotope shift if adjacent to label
N-Methyl 2.5 – 3.5 ppm 7 distinct singlets Target of D4 silencing
Aliphatic 0.5 – 2.5 ppmSide chainsComplex overlap; simplified by D4

Protocol 1: Regiospecific Isotopic Enrichment Analysis

Objective: Determine the exact position of the deuterium label and calculate the % Deuteration at that site.[1] Rationale: Commercial "D4" standards may vary in labeling site. This protocol uses Difference Spectroscopy to isolate the labeled residue.[1]

Materials
  • Analyte: Cyclosporin A-D4 (approx. 1–2 mg).[1]

  • Reference: Non-labeled Cyclosporin A (Standard).[1]

  • Solvent: CDCl

    
     (99.8% D) or C
    
    
    
    D
    
    
    (Benzene-d6 provides superior resolution for N-methyls).[1]
  • Tube: 3 mm high-precision NMR tube (to maximize concentration).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2 mg of CsA-D4 in 600 µL solvent. Prepare a matched sample of non-labeled CsA.[1]

  • Acquisition (1H NMR):

    • Pulse Program: zg30 (standard 30° pulse).[1]

    • Relaxation Delay (D1): 10 seconds (Critical: N-methyl protons have long T1s; insufficient delay causes integration errors).[1]

    • Scans: 64 (for S/N > 200).

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.[1]

  • Analysis (The "Missing Peak" Method):

    • Overlay the CsA-D4 spectrum with the Reference spectrum.[1]

    • Focus on the 2.5 – 3.5 ppm region (N-methyls).[1]

    • Identify the "silent" singlet.[1] If the label is on an N-methyl (e.g., MeLeu9), one specific peak will be absent or significantly reduced in the D4 spectrum.[1]

    • Calculation:

      
      
      (Normalize integrals using a non-exchangeable backbone proton, e.g., the 
      
      
      
      -proton of Val5 at ~4.6 ppm).
Visualization: Isotope Verification Logic

IsotopeVerification Start Start: CsA-D4 Sample Acquire Acquire 1H NMR (D1 = 10s, CDCl3) Start->Acquire Overlay Overlay with Std CsA Spectrum Acquire->Overlay RegionCheck Analyze 2.5-3.5 ppm (N-Methyl Region) Overlay->RegionCheck Decision Peak Missing? RegionCheck->Decision ResultA Label is on N-Methyl (Identify Residue via Shift) Decision->ResultA Yes ResultB Label is on Side Chain (Check Aliphatic Region) Decision->ResultB No Calc Calculate % Enrichment via Integration ResultA->Calc ResultB->Calc

Figure 1: Decision tree for verifying the regiospecificity of the deuterium label in Cyclosporin A-D4.

Protocol 2: Conformational Dynamics & Exchange Spectroscopy

Objective: Use the D4 label to simplify the study of cis-trans isomerization kinetics. Rationale: In standard CsA, the N-methyl signals of the cis (major) and trans (minor) conformers overlap heavily.[1] By using CsA-D4 (e.g., labeled at MeLeu9), the signal for the labeled residue disappears, revealing the dynamics of the unlabeled residues without interference.[1]

Experimental Setup
  • Solvent: CDCl

    
     (slow exchange regime) or CD
    
    
    
    OD (intermediate exchange).[1]
  • Experiment: 2D EXSY (Exchange Spectroscopy) or VT-NMR (Variable Temperature).

Workflow
  • Temperature Calibration: Calibrate the probe temperature using a methanol standard to ensure accuracy ±0.1 K.

  • VT-NMR Array:

    • Acquire 1H spectra from 280 K to 330 K in 10 K steps.

    • Monitor the coalescence of the N-methyl signals.[1]

  • 2D EXSY (NOESY-based):

    • Set Mixing Time (

      
      ): 300 ms  (optimized for chemical exchange rather than NOE).
      
    • Acquire phase-sensitive NOESY.[1]

  • Interpretation:

    • Look for Exchange Cross-peaks (same sign as diagonal) connecting the major (cis) and minor (trans) forms.

    • In the D4-labeled sample, cross-peaks associated with the labeled residue will be absent.[1] This simplifies the map, allowing unambiguous assignment of neighboring residues' exchange rates.[1]

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

Objective: Assign an absolute purity value (mass fraction) to the CsA-D4 standard. Rationale: Commercial certificates often rely on HPLC (UV purity), which does not detect solvent occlusion or inorganic salts.[1] qNMR provides a traceable SI-based purity.[1]

Internal Standard Selection[1][2][3][4][5]
  • Maleic Acid: Good solubility in CDCl

    
    /CD
    
    
    
    OD, distinct singlet at 6.3 ppm (clear of CsA region).[1]
  • TCNB (1,2,4,5-tetrachloro-3-nitrobenzene): Excellent for CDCl

    
    , signal at 7.7 ppm.[1]
    
qNMR Equation


Where:
  • 
     = Integral area[1]
    
  • 
     = Number of protons (e.g., 1 for CsA alpha-proton, 2 for Maleic Acid)[1]
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity (decimal)[1]
    
Data Summary Table: CsA-D4 Characterization Metrics
ParameterMethodAcceptance Criteria (Typical)
Identity 1H NMR / COSYSpectrum matches Reference (minus labeled peaks)
Isotopic Enrichment 1H Integration> 99.0% D incorporation
Chemical Purity qNMR (vs Maleic Acid)> 95.0% w/w
Conformational Ratio 1H NMR (298 K)Major/Minor ratio consistent with Std (~5:1 in CDCl3)

Pathway Visualization: CsA Conformational Exchange

The following diagram illustrates the conformational equilibrium that CsA-D4 helps elucidate. The "Free" form (cis-9,[1]10) must isomerize to the "Bound" form (trans) to interact with Cyclophilin.[2]

CsA_Dynamics cluster_D4 D4-Label Utility Free Free CsA (Solvent Exposed) TS Transition State (High Energy) Free->TS Isomerization (Slow Exchange) Bound Bioactive Conformer (All-Trans) TS->Bound Rotation Cyclophilin Cyclophilin (Target Protein) Bound->Cyclophilin Binding (Kd ~ nM) Note D4 Label removes spectral overlap during exchange Note->TS

Figure 2: Conformational exchange pathway of Cyclosporin A. The transition from the 'Free' (cis-peptide bond) to 'Bioactive' (trans) form is the rate-limiting step studied via NMR.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] qNMR Internal Standard Reference Data (ISRD). Guidance on using internal standards like Maleic Acid for purity assessment.[1]

  • MedChemExpress. Cyclosporin A-d4 Product Information. Commercial specifications for deuterated Cyclosporin A used as internal standards.[1][3]

  • Kessler, H., et al. (1985).[1][4] "Peptide conformations. Part 30. Assignment of the 1H-, 13C-, and 15N-NMR spectra of cyclosporin A in CDCl3 and C6D6." Helvetica Chimica Acta.[1] Foundational work on CsA NMR assignments.

  • Wüthrich, K., et al. (1991).[1] "The NMR structure of cyclosporin A bound to cyclophilin in aqueous solution." Biochemistry. Describes the bound 'trans' conformation.

  • Efimov, S. V., et al. (2013).[1] "Spatial structure of cyclosporin A and insight into its flexibility." Journal of Molecular Structure. Detailed analysis of conformational exchange.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity LC-MS Analysis of Cyclosporin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Challenge

Cyclosporin A (CsA) is a cyclic undecapeptide with high hydrophobicity (logP ~2.9) and a narrow therapeutic index. In LC-MS/MS analysis, CsA is notorious for susceptibility to matrix effects —specifically ion suppression caused by co-eluting phospholipids and salts in complex biological matrices (whole blood/plasma).

This guide details the deployment of Cyclosporin A-D4 (CsA-D4) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize these effects. While CsA-D12 is often preferred for its larger mass shift, CsA-D4 remains a standard, cost-effective tool if specific isotopic overlap precautions are managed correctly.

Mechanism of Action: Why CsA-D4?

The SIL-IS functions on the principle of physicochemical equivalence . CsA-D4 co-elutes with native CsA and experiences the exact same ionization environment at the electrospray source (ESI).

Workflow Visualization: Stable Isotope Dilution (SID)

The following diagram illustrates how CsA-D4 corrects for ion suppression events in real-time.

SID_Mechanism Sample Patient Sample (Whole Blood) Extract Extraction (PPT or SPE) Sample->Extract Spike Spike CsA-D4 (IS) (Constant Conc.) Spike->Extract LC LC Separation (Co-elution of CsA & D4) Extract->LC ESI ESI Source (Matrix Suppression Zone) LC->ESI Analyte + IS enter source together MS MS/MS Detection (MRM Mode) ESI->MS Ionization Efficiency drops for BOTH equally Calc Ratio Calculation (Area CsA / Area D4) MS->Calc Ratio remains constant despite signal loss

Figure 1: The Stable Isotope Dilution (SID) workflow. Because CsA and CsA-D4 suffer identical suppression in the ESI source, the calculated ratio remains accurate.

Method Optimization & Protocols

A. Sample Preparation: Minimizing the "Dirt"

While CsA-D4 corrects for matrix effects, excessive suppression can still kill sensitivity (Signal-to-Noise). We recommend Protein Precipitation (PPT) with Zinc Sulfate for high throughput, or Solid Phase Extraction (SPE) for maximum cleanliness.

Comparative Data: Extraction Efficiency vs. Matrix Effect

Extraction MethodRecovery (CsA)Matrix Factor (MF)ComplexityRecommended For
Simple PPT (Methanol) >90%0.60 - 0.75 (High Suppression)LowHigh-conc. samples
PPT + ZnSO4 >95%0.85 - 0.95 (Moderate)LowRoutine Clinical TDM
SPE (C18/HLB) 85-90%0.98 - 1.02 (Negligible)HighResearch/Low LOQ
B. Mass Spectrometry Settings (Isotopic Management)

Critical Warning: CsA-D4 is only +4 Da heavier than CsA. The natural isotopic envelope of CsA (containing Carbon-13) extends significantly. You must optimize mass transitions to prevent "Cross-Talk" (CsA signal appearing in the D4 channel).

  • CsA Precursor: [M+NH4]+ m/z 1220.0[1]

  • CsA-D4 Precursor: [M+NH4]+ m/z 1224.0

  • Resolution: Set Q1 resolution to "Unit" or "High" (0.7 FWHM). Do not use "Low" or "Open" resolution, or the CsA M+4 isotope will interfere with the Internal Standard.

Troubleshooting Guide (Q&A)

Issue 1: "My Internal Standard (CsA-D4) response varies wildly between patients."

Diagnosis: This is the definition of the Matrix Effect . Root Cause: Phospholipids (glycerophosphocholines) from cell membranes are co-eluting with your CsA peak. In some patients, lipid levels are higher, causing more suppression. Solution Protocol:

  • Monitor Phospholipids: Add a transition for m/z 184 > 184 (Phospholipid headgroup) to your method.

  • Divert Flow: If lipids elute after CsA, use a diverter valve to send them to waste.

  • Extended Wash: If lipids elute during the next injection (carryover), extend your gradient wash step with 95% Isopropanol/Acetonitrile.

Issue 2: "I see a signal for CsA-D4 in my 'Double Blank' (Solvent only)."

Diagnosis: Carryover. Root Cause: CsA is extremely hydrophobic and "sticky." It adsorbs to the injector needle, rotor seal, and column frit. Solution Protocol:

  • Needle Wash: Use a strong organic wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.

  • Column Temp: Run the column at 50°C - 60°C to reduce adsorption.

Issue 3: "I see a signal for CsA in my 'Zero' sample (Matrix + IS only)."

Diagnosis: Isotopic Interference (Cross-talk) or Impure IS. Root Cause: The natural abundance of 13C in native CsA creates an isotope peak at M+4, which mimics CsA-D4. Conversely, if your CsA-D4 is not 100% pure (contains D0), it contributes to the analyte signal. Decision Tree for Cross-Talk:

Troubleshooting_Crosstalk Start Signal in 'Zero' Sample? Check1 Is it Isotopic Overlap? (CsA M+4 -> D4) Start->Check1 Check2 Is it IS Impurity? (D4 containing D0) Start->Check2 Action1 Solution: Increase Mass Resolution or Switch to CsA-D12 Check1->Action1 High Conc. Analyte contributes to IS Action2 Solution: Check Certificate of Analysis Ensure <0.5% D0 content Check2->Action2 IS contributes to Analyte

Figure 2: Troubleshooting logic for signal interference between Analyte and Internal Standard.

Validation: The Post-Column Infusion Experiment

To scientifically validate that your CsA-D4 strategy is working, you must perform the Post-Column Infusion test (Matuszewski Method).

Protocol:

  • Setup: Infuse a constant stream of CsA + CsA-D4 (100 ng/mL) via a 'T' connector post-column into the MS source.

  • Injection: Inject a "Blank" extracted matrix sample (e.g., precipitated plasma) via the LC column.

  • Observation: Watch the baseline of the infused signal.

    • Flat Baseline: No matrix effect.

    • Dip/Drop: Ion Suppression zone.[2]

    • Peak/Rise: Ion Enhancement zone.[2]

  • Verification: Ensure your CsA retention time does not fall within a suppression zone. If it does, modify the gradient to shift the peak.

Regulatory Compliance (ICH M10): Calculate the IS Normalized Matrix Factor (MF) :



  • Acceptance Criteria: The CV of the IS-normalized MF calculated from at least 6 different lots of matrix should be ≤ 15% .

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency.[3][4] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[5] [Link]

  • Taylor, P. J. (2004). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Saint-Marcoux, F., et al. (2007). A review of current clinical concepts in the therapeutic drug monitoring of cyclosporine A. Therapeutic Drug Monitoring, 29, 11-17. [Link]

Sources

Optimizing mass spectrometry parameters for Cyclosporin A-D4 detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Bioanalysis | Subject: CsA-D4 Internal Standard

Executive Summary: The "Cyclic" Challenge

Cyclosporin A (CsA) is a cyclic undecapeptide with a unique analytical challenge: it resists fragmentation and exists in multiple conformational states. When using Cyclosporin A-D4 (CsA-D4) as an internal standard, precision depends entirely on controlling the ionization adduct and chromatographic temperature .

This guide bypasses generic advice. We focus on the specific physicochemical properties of CsA that cause assay failure: uncontrolled sodiation and conformer broadening .

Module 1: Ionization & The "Adduct Trap"

Problem: "My CsA-D4 signal is weak, but I see a massive peak at +5 Da or +22 Da higher than expected." Root Cause: CsA has a high affinity for Sodium (


). The sodiated adduct 

is extremely stable and requires immense energy to fragment, often resulting in zero signal in MS/MS mode. You are likely losing your analyte to the "Sodium Trap."

The Solution: Force the Ammonium Adduct You must chemically force the formation of the Ammonium adduct (


), which fragments easily (losing ammonia to yield the protonated ion).

Protocol: Mobile Phase Engineering

  • Additive: Use Ammonium Acetate (2 mM to 10 mM) in both mobile phases (A and B).

  • Acid: Add 0.1% Formic Acid . The acid protonates, but the excess ammonium drives the equilibrium toward

    
    .
    
  • Glassware Hygiene: Sodium leaches from borosilicate glass. Use polypropylene containers for all mobile phases and wash solvents.

Visualizing the Competition: The following diagram illustrates the ionization competition occurring in your source.

IonizationCompetition Source ESI Source CsA Neutral CsA-D4 Source->CsA Na Na+ (Contaminant) Source->Na NH4 NH4+ (Mobile Phase) Source->NH4 Adduct_Na [M+Na]+ (m/z 1229) STABLE: No Fragmentation (Signal Loss) CsA->Adduct_Na High Affinity Adduct_NH4 [M+NH4]+ (m/z 1224) LABILE: Good Fragmentation (Target Signal) CsA->Adduct_NH4 Mass Action (Excess NH4) Na->Adduct_Na NH4->Adduct_NH4

Figure 1: Ionization pathway competition. Sodium adducts (Red) are "dead ends" for MS/MS sensitivity. Ammonium adducts (Green) are the required precursor.

Module 2: MRM Transition Tuning

Problem: "I am seeing cross-talk between my Native CsA and CsA-D4." Root Cause: Isotopic overlap or incorrect precursor selection. Technical Insight: The primary fragmentation pathway for the ammonium adduct is the loss of ammonia (


 Da) or the loss of a specific amino acid side chain.

Recommended Transitions: The most sensitive transition for CsA and its analogs is often the "pseudo-molecular" transition (loss of


). While less specific than a backbone cleavage, it offers the highest abundance for this cyclic peptide.
AnalytePrecursor Ion (Q1)Product Ion (Q3)TypeMechanism
CsA (Native) 1219.8 (

)
1202.8 (

)
QuantifierLoss of

CsA (Native) 1219.8156.1QualifierMeBmt fragment
CsA-D4 1223.8 (

)
1206.8 (

)
Quantifier Loss of

Note: Exact masses may vary slightly based on instrument calibration (e.g., 1220.0 -> 1203.0). Always optimize Q1/Q3 using a tuning solution.

Troubleshooting Cross-Talk:

  • Issue: Signal in D4 channel when injecting only Native CsA.

  • Fix: Check the purity of your Native standard. Natural isotopes of CsA (C13) contribute to the M+4 peak. If the Native concentration is extremely high (>1000 ng/mL), the M+4 isotope will bleed into the D4 channel. Linearity limits must be established to prevent this.

Module 3: Chromatographic Conformers

Problem: "My peaks are broad, split, or tailing excessively." Root Cause: Slow interconversion of conformers. Explanation: At room temperature, the cyclic peptide backbone of CsA rotates slowly, creating distinct "shapes" (conformers) that interact differently with the C18 stationary phase. This results in peak broadening or splitting.

The Solution: Thermal Collapse You must heat the column to speed up the rotation, causing the conformers to average out into a single, sharp peak.

Protocol:

  • Column Temperature: Set to 50°C - 60°C . (Do not exceed 70°C to avoid degrading the column/analyte).

  • Column Choice: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex). Phenyl phases often provide better selectivity for cyclic peptides.

Module 4: Troubleshooting Logic Tree

Use this decision matrix when sensitivity drops or calibration fails.

Troubleshooting Start Issue: Low Sensitivity or Non-Linearity CheckAdduct Check Q1 Scan: Is m/z 1229 (Na+) dominant? Start->CheckAdduct Na_Yes Yes: Sodium Contamination CheckAdduct->Na_Yes Yes Na_No No: m/z 1224 is dominant CheckAdduct->Na_No No Fix_Na Action: 1. Switch to Plastic bottles 2. Increase NH4 Acetate to 5mM Na_Yes->Fix_Na CheckTemp Check Peak Shape: Broad or Split? Na_No->CheckTemp Temp_Yes Yes: Conformer Issue CheckTemp->Temp_Yes Yes Temp_No No: Sharp Peak CheckTemp->Temp_No No Fix_Temp Action: Increase Column Oven to 60°C Temp_Yes->Fix_Temp CheckInterference Check Blank Matrix: Signal in D4 channel? Temp_No->CheckInterference

Figure 2: Step-by-step troubleshooting logic for CsA-D4 optimization.

References
  • Waters Corporation. "The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer." Waters Application Notes. [Link][1]

  • Keevil, B. G., et al. (2002). "Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range." Clinical Chemistry, 48(1), 69-76. [Link]

  • Seger, C., et al. (2009). "Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A... using deuterated internal standards." Therapeutic Drug Monitoring, 31(4). [Link]

  • Saint-Marcoux, F., et al. (2012).[2][3] "Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards." Journal of Chromatography B. [Link]

Sources

Ion suppression issues with Cyclosporin A-D4 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ion Suppression & Internal Standard Variability Analyte: Cyclosporin A (CsA) | Internal Standard: Cyclosporin A-d4 (CsA-d4)

Introduction: The "Perfect Storm" of Bioanalysis

Cyclosporin A (CsA) represents a unique challenge in LC-MS/MS bioanalysis. As a cyclic undecapeptide (MW ~1202 Da), it is highly lipophilic, prone to forming multiple adducts (


, 

,

), and requires careful handling to avoid non-specific binding.

When using Cyclosporin A-d4 (CsA-d4) as an internal standard, researchers often encounter a specific failure mode: Differential Matrix Effect. Because deuterium is slightly less lipophilic than hydrogen, CsA-d4 can elute slightly earlier than native CsA on reversed-phase columns. If your matrix contains a suppression zone (e.g., phospholipids) that co-elutes with the native drug but not the IS, your quantitation will fail despite "passing" standard curve linearity.

This guide provides the diagnostic protocols and solutions to stabilize your assay.

Module 1: Diagnostic Workflow

Q: How do I confirm if ion suppression is the cause of my assay drift?

A: You must perform a Post-Column Infusion (PCI) experiment. Standard matrix factor tests (comparing peak areas in matrix vs. solvent) provide a single numerical value that masks where the suppression occurs. PCI visualizes the "suppression landscape" of your chromatographic run.[1]

The PCI Protocol
  • Setup: Place a solution of CsA (100 ng/mL) in a syringe pump.

  • Connection: Use a PEEK "Tee" connector to merge the syringe flow with the LC effluent after the column but before the MS source.

  • Acquisition: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) while continuously infusing the CsA.

  • Analysis: Monitor the baseline. A flat baseline indicates a clean run. Dips (suppression) or peaks (enhancement) reveal matrix effects.

Visualizing the Workflow

PCI_Setup cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Connector (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (CsA Standard) Syringe->Tee Constant Flow MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup. The syringe pump provides a constant background signal of the analyte, allowing the MS to record perturbations caused by the injected matrix.

Module 2: The Isotope Effect (Chromatography)

Q: My IS recovery is consistent, but my QC accuracy fails. Why isn't D4 tracking the analyte?

A: You are likely experiencing the Deuterium Isotope Effect . In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds.[2] This causes CsA-d4 to elute earlier than native CsA.

  • The Risk: If a phospholipid suppression zone exists exactly between the D4 and Native peaks, the D4 signal remains high (unsuppressed) while the Native CsA signal drops (suppressed). The ratio (Analyte/IS) becomes artificially low.

Troubleshooting Table: Chromatographic Solutions
ParameterRecommended AdjustmentMechanism of Action
Column Phase Switch to C18 or Phenyl-Hexyl Phenyl phases often provide different selectivity for cyclic peptides, potentially moving the analyte away from the suppression zone.
Temperature Increase to 50°C - 60°C Higher temperature sharpens peaks and improves mass transfer for large molecules like CsA, reducing the resolution gap between D4 and Native.
Gradient Shallow Gradient (e.g., 5% change per min)While it increases run time, a shallower gradient prevents "stacking" of matrix components at the exact elution time of the analyte.
Isotope Effect Visualization

Isotope_Effect cluster_Chromatogram Chromatographic Separation & Suppression Risk Time Retention Time Axis D4 CsA-d4 (IS) Elutes Early (Outside Suppression Zone) Native Native CsA Elutes Later (Inside Suppression Zone) Result Result: IS Ratio Skewed (Underestimation of Concentration) Native->Result Matrix Phospholipid Zone (Matrix Suppression) Matrix->D4 No overlap Signal stable Matrix->Native Co-elution causes signal loss

Figure 2: The "Inverse Isotope Effect" in RPLC. CsA-d4 elutes earlier than the native drug. If matrix interferences elute slightly later, they selectively suppress the native drug, invalidating the internal standard correction.

Module 3: Adduct Management (Mass Spectrometry)

Q: My sensitivity fluctuates between injections. How do I stabilize the signal?

A: CsA is a "sodium sponge." It has a high affinity for alkali metals. If your mobile phase is not strictly controlled, CsA will split its signal between:

  • 
     (m/z ~1202)
    
  • 
     (m/z ~1219)
    
  • 
     (m/z ~1224)
    

If sodium levels in your glassware or solvents fluctuate, the signal shifts from the protonated/ammoniated form to the sodiated form. Sodiated adducts are very stable and difficult to fragment, leading to poor sensitivity in MS/MS.

The "Adduct Trap" Protocol

To force the equilibrium toward a single, fragmentable species, you must overwhelm the system with a preferred ion source.

  • Additive: Add 2 mM Ammonium Acetate or Ammonium Formate to both Mobile Phase A and B.

  • Acid: Maintain 0.1% Formic Acid.

  • Mechanism: The abundance of

    
     ions outcompetes trace 
    
    
    
    , forcing the formation of the
    
    
    adduct.
  • Transition: Monitor the transition from the ammoniated precursor to the fragment:

    • Precursor: m/z 1219.8 (

      
      )
      
    • Product: m/z 1202.8 (

      
      , loss of ammonia) or m/z 156 (specific fragment).
      

Module 4: Sample Preparation (Matrix Removal)

Q: Protein precipitation (PPT) isn't cleaning the sample enough. What next?

A: PPT removes proteins but leaves phospholipids (PLs) intact. PLs are the primary cause of ion suppression in CsA analysis because they elute late in the gradient, often bleeding into subsequent injections.

Comparison of Cleanup Strategies
MethodPhospholipid RemovalCost/ComplexityRecommendation
Protein Precip (PPT) < 10% RemovalLow / LowNot Recommended for CsA unless using high dilution.
PLD Plates > 95% RemovalMedium / LowGold Standard. Filters PLs while passing CsA.
LLE (Hexane/EtAc) High RemovalLow / HighEffective but labor-intensive. CsA partitions well into organic layers.
SPE (C18) VariableHigh / HighGood, but CsA can bind irreversibly to some sorbents.

Pro-Tip: If using PPT, perform a "double wash" of your column or use a diverter valve to send the first 1 minute and the final 2 minutes of the gradient to waste, preventing PL buildup on the source.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • Keevil, B. G., et al. (2002). Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range.[4] Clinical Chemistry, 48(1), 69-76. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] Link

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of cyclosporin A in liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry.

Sources

Stability of Cyclosporin A-D4 in different storage conditions

[1]

Subject: Stability Optimization and Troubleshooting for Cyclosporin A-D4 (CsA-D4) Applicable For: LC-MS/MS Bioanalysis, Therapeutic Drug Monitoring (TDM), DMPK Studies Document ID: TS-CSA-D4-2024[1]

Introduction: The Stability Paradox of Cyclosporin

Cyclosporin A-D4 (CsA-D4) is the gold-standard deuterated internal standard (IS) for the quantification of Cyclosporin A. While deuterium labeling provides excellent correction for matrix effects and ionization variability, the molecule inherits the complex physicochemical instability of its parent compound.

The Core Challenge: CsA-D4 is not just "unstable" in the traditional sense of decomposing; it is dynamically unstable . It undergoes reversible isomerization and temperature-dependent partitioning between red blood cells (RBCs) and plasma.[1] This guide moves beyond basic storage instructions to explain the mechanisms of instability and how to control them.

Module 1: Chemical Stability & Stock Management

The Enemy: Isomerization (Iso-CsA)

Unlike many small molecules that oxidize or hydrolyze, the primary degradation pathway for Cyclosporin A (and by extension, CsA-D4) is an N→O acyl migration .[1]

  • Mechanism: Under acidic conditions or elevated temperatures, the peptide bond at the amino acid side chain rearranges, converting Cyclosporin A into Isocyclosporin A (Iso-CsA) .

  • Impact: Iso-CsA has a different retention time and biological activity. If your IS isomerizes, your quantification ratio (Analyte/IS) becomes unreliable.[1]

The Silent Killer: Adsorption

CsA is highly lipophilic (LogP ~2.9). It aggressively adsorbs to plastics, particularly PVC and polystyrene.

Protocol: Stock Solution Preparation
  • Solvent Choice: Acetonitrile (MeCN) or Methanol (MeOH).[1] Note: MeCN is preferred for long-term storage as it is aprotic, reducing the risk of proton-catalyzed isomerization.

  • Container: Class A Volumetric Glassware or Silanized Glass Vials. NEVER use plastic microtubes for stock storage.

  • Storage: -20°C or -80°C.

Visualizing the Degradation Pathway

CsA_Degradationcluster_conditionsRisk FactorsCsACyclosporin A-D4(Active Form)InterHydroxyoxazolidineIntermediateCsA->Inter Acid / Heat N->O MigrationIsoCsAIsocyclosporin A-D4(Inactive Isomer)Inter->IsoCsA RearrangementIsoCsA->CsA Neutral pH ReversibleAcidpH < 2.0HeatTemp > 30°C

Figure 1: The reversible isomerization pathway of Cyclosporin A. Acidic conditions drive the formation of Isocyclosporin, which separates chromatographically from the parent peak.[1]

Module 2: Biological Matrix Stability (Whole Blood)[1][2]

Cyclosporin is unique because it binds heavily to Cyclophilin inside erythrocytes (RBCs).[1] This binding is temperature-dependent .[1]

The Temperature Trap
  • At 37°C: Equilibrium favors RBC binding (~50% in RBCs).[1]

  • At 20°C (RT): Distribution shifts.

  • At 4°C: Significant redistribution occurs.

Critical Warning: Do not store whole blood samples at 4°C for extended periods if you are measuring plasma/serum concentrations, as the drug will leach out of RBCs, falsely elevating plasma levels. For whole blood analysis (the standard for CsA), the risk is homogeneity.

Recommended Storage Matrix
ConditionStability DurationNotes
Whole Blood (RT) < 4 HoursRapid equilibration changes.[1] Process immediately.
Whole Blood (4°C) < 24 HoursNot recommended due to temperature-induced redistribution.[1]
Whole Blood (-20°C) > 3 MonthsBest Practice. Lyse cells via freeze-thaw to ensure total release.[1]
Processed Extract 24-48 HoursAutosampler stability (4°C or 10°C).

Module 3: Troubleshooting & FAQs

Scenario 1: "My IS signal is dropping over the run."

Diagnosis: Adsorption or Precipitation.

  • Check 1: Are you using plastic autosampler vials? Switch to glass inserts .

  • Check 2: Is your needle wash effective? CsA is sticky. Use a wash with high organic content (e.g., 90% MeCN/IPA).[1]

Scenario 2: "I see a split peak or a shoulder on my chromatogram."

Diagnosis: Isomerization (Iso-CsA).[1]

  • Root Cause: Did you use an acidic mobile phase (e.g., 0.1% Formic Acid) and leave the column at high temperature (>50°C)?

  • Fix: Lower column temperature to <50°C. Ensure samples in the autosampler are kept cool (4-10°C) to slow the N→O migration.

Scenario 3: "My calibration curve is non-linear at the low end."

Diagnosis: Non-specific binding.

  • Mechanism: At low concentrations, a higher percentage of the drug is lost to container walls (glass or plastic).

  • Fix: Add a "keeper" solvent or protein (like BSA) to standards if working in neat solution, or ensure matrix-matching to block active sites on the glass.[1]

Workflow: Optimal Handling Decision Tree

Handling_WorkflowStartStart: CsA-D4 HandlingStockStock PreparationStart->StockSampleBiological Sample (Blood)Start->SampleSolventSolvent: MeCN or MeOH?Stock->SolventStorageStore in Glass @ -20°CSolvent->StorageMeCN (Preferred)AnalysisLC-MS AnalysisStorage->AnalysisTempStorage Temp?Sample->TempRTRoom Temp (25°C)Temp->RTUnstable >4hColdFridge (4°C)Temp->ColdUnstable DistributionFreezeFreezer (-20°C/-80°C)Temp->FreezeStable (Lyse cells)Freeze->Analysis

Figure 2: Decision tree for maximizing stability from stock preparation to sample storage.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] Link

  • Brodde, M. F., et al. (2024).[1] Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Analytical Chemistry. Link[1]

  • Smith, J. M., et al. (1983).[1] Stability of cyclosporin A in human serum. Journal of Clinical Pathology. Link

  • Shibata, N., et al. (2000).[1] Adsorption and pharmacokinetics of cyclosporin A in relation to mode of infusion. Bone Marrow Transplantation. Link

  • Kristensen, K., et al. (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Link

Technical Support Center: Cyclosporin A-D4 Stability & Ionization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers and analytical scientists working with Cyclosporin A (CsA) and its deuterated internal standard, CsA-D4.

Topic: Preventing In-Source Fragmentation (ISF) in LC-MS/MS Analysis Status: Operational Audience: Bioanalytical Scientists, DMPK Researchers[1]

Diagnostic Triage: Do I have an In-Source Fragmentation Problem?

Before optimizing parameters, you must confirm that signal loss or non-linearity is caused by In-Source Fragmentation (ISF) and not suppression or adsorption.[1]

Q: What are the symptoms of CsA-D4 In-Source Fragmentation?

A: ISF in Cyclosporin A manifests differently than in small molecules.[1] Look for these three specific signatures in your data:

  • The "Ghost" Protonated Peak: You are monitoring the ammonium adduct

    
     (approx. m/z 1223 for CsA-D4), but a full-scan Q1 spectrum shows a dominant peak at m/z 1206 (
    
    
    
    ).[1] This indicates the ammonium adduct is falling apart in the source before reaching the quadrupole.[1]
  • Non-Linear Calibration: The internal standard (CsA-D4) response does not track with the analyte (CsA) at high concentrations, often due to differential thermal degradation in the source.[1]

  • High Baseline Noise in MRM: If the precursor ion fragments in the source, the resulting debris can enter the collision cell, creating random noise that lowers the Signal-to-Noise (S/N) ratio.[1]

Q: How do I confirm ISF experimentally?

A: Perform the "Cone Voltage Ramp Test" :

  • Infuse a neat solution of CsA-D4 (100 ng/mL) directly into the source.[1]

  • Set Q1 to scan mode (range m/z 1150–1250).[1]

  • Step the Cone Voltage (or Declustering Potential) from 10V to 100V in 10V increments.

  • Pass Criteria: The

    
     peak should be >5x more intense than the 
    
    
    
    peak.
  • Fail Criteria: If the

    
     intensity rises as 
    
    
    
    falls, you are inducing ISF.[1]

The "Ammonium Imperative": Mechanism of Action[1]

To prevent fragmentation, you must understand why it happens.[1] Cyclosporin A is a cyclic undecapeptide that is thermally labile and has a high affinity for cations.[1]

The Mechanism

CsA does not easily protonate on its own because its nitrogen atoms are part of the peptide backbone, which is sterically hindered and involved in hydrogen bonding.[1] Instead, it prefers to wrap around a cation—specifically ammonium (


).[1]
  • Stable State:

    
     (Ammonium Adduct).[1][2][3] This is a "soft" complex formed in the gas phase.[1]
    
  • Fragmented State: If the source energy (Temperature or Voltage) is too high, the complex sheds ammonia (

    
    ).[1] The remaining proton 
    
    
    
    is forced onto the backbone, destabilizing the ring and leading to ring-opening or further fragmentation (loss of water or amino acid side chains).[1]
Visualization: The Ionization Pathway

The following diagram illustrates the critical balance between successful adduct formation and destructive fragmentation.

CsA_Ionization_Pathway Start CsA-D4 (Liquid Phase) Droplet Charged Droplet (ESI Plume) Start->Droplet Nebulization Adduct [M+NH4]+ Adduct (Target Precursor: m/z ~1223) Droplet->Adduct Ammonium Acetate Present (Ideal Path) Protonated [M+H]+ Ion (m/z ~1206) Droplet->Protonated Acidic Mobile Phase No Ammonium Adduct->Protonated Excessive Cone Voltage (Loss of NH3) MS_Inlet Q1 Selection Adduct->MS_Inlet Optimized Conditions Fragment In-Source Fragments (Ring Opening/Water Loss) Protonated->Fragment High Source Temp (Thermal Degradation)

Figure 1: The ionization pathway of Cyclosporin A. Green paths represent the target workflow; red paths indicate in-source fragmentation mechanisms.[1][3]

Optimization Protocols (The Fix)

Follow these steps to stabilize the CsA-D4 ion.

Protocol A: Mobile Phase Chemistry

Objective: Force the formation of the stable ammonium adduct to prevent the molecule from seeking a proton.[1]

ParameterRecommended SettingScientific Rationale
Buffer Salt 2 mM Ammonium Acetate Provides the

source essential for stable adduct formation [1].[1]
Acidifier 0.1% Formic Acid Aids in droplet charging but must be balanced with Ammonium Acetate to prevent competitive protonation.[1]
Organic Phase Methanol Methanol generally yields higher sensitivity for CsA adducts compared to Acetonitrile due to solvation properties [2].[1]
pH Range 4.5 – 5.5 Keeps the ammonium ion available without aggressively protonating the peptide backbone.[1]
Protocol B: Source Parameter Tuning

Objective: Desolvate the droplet without "cooking" the molecule.

Step-by-Step Tuning Guide:

  • Source Temperature (Gas Temp): Start at 250°C and ramp up.

    • Warning: Do not exceed 400°C. CsA degrades rapidly above this threshold [3].[1]

    • Target: Find the lowest temperature that provides stable spray (low RSD) rather than maximum peak height.

  • Cone Voltage / Declustering Potential (DP):

    • This is the #1 cause of ISF.[1]

    • Set initially to low-medium values (e.g., 20-40V) .

    • Mechanism:[4][5][6] High DP accelerates ions through the residual gas.[1] For a heavy molecule like CsA (1200+ Da), high-energy collisions strip the

      
       group instantly.[1]
      
  • Desolvation Gas Flow: High flow (600-800 L/hr) allows you to use lower temperatures, protecting the molecule.[1]

Troubleshooting Workflow

Use this logic flow to resolve persistent sensitivity issues with CsA-D4.

Troubleshooting_Logic Issue Issue: Low Sensitivity or Unstable IS Signal Check_Adduct Check Q1 Spectrum: Is [M+H]+ > [M+NH4]+? Issue->Check_Adduct Action_Chem Action: Add 2mM Ammonium Acetate to Mobile Phase Check_Adduct->Action_Chem Yes (Wrong Ion) Check_Temp Check Source Temp: Is it > 400°C? Check_Adduct->Check_Temp No (Adduct present but weak) Action_Chem->Check_Temp Action_Cool Action: Lower Temp to 300°C Increase Gas Flow Check_Temp->Action_Cool Yes Check_DP Check Cone Voltage: Is fragmentation occurring? Check_Temp->Check_DP No Action_Cool->Check_DP Action_Soft Action: Lower Cone Voltage by 10-20V Check_DP->Action_Soft Yes (High [M+H]+ observed) Success System Optimized: Stable Adduct Detected Check_DP->Success No (Other issue: Check LC) Action_Soft->Success

Figure 2: Diagnostic logic flow for resolving Cyclosporin A in-source fragmentation issues.

Frequently Asked Questions (FAQ)

Q: Can I just monitor the protonated ion


 since it's forming anyway? 
A:  No. The formation of 

via in-source fragmentation is uncontrolled and highly variable. It depends on slight fluctuations in source pressure and temperature.[1] Relying on it will degrade your assay's precision (%CV) and linearity.[1] Always target the stable ammonium adduct

[4].

Q: My CsA-D4 signal is suppressing the Native CsA signal. Is this ISF? A: Likely not. This is usually "Isotopic Interference." CsA-D4 (mass shift +4) overlaps with the M+4 natural isotope of native CsA.[1] If your chromatographic resolution is poor, or if ISF broadens the peaks, this overlap worsens.[1] Ensure your chromatography separates the bulk of the matrix and that your IS concentration is not excessively high compared to the LLOQ [5].[1]

Q: Why does my sensitivity drop over a long batch? A: CsA is "sticky" and lipophilic.[1] It can accumulate on the cone/shield, changing the effective electrical field and altering the fragmentation energy over time.[1]

  • Fix: Use a divert valve to send the first 1 minute and the wash phase of the LC gradient to waste, preventing matrix buildup on the source.[1]

References

  • Waters Corporation. (2000). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note.

  • Keevil, B. G., et al. (2002).[1] Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range.[1][4] Clinical Chemistry, 48(1), 69-76.[1]

  • USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (General principles on Source Temp/DP applicable to labile CsA).

  • Agilent Technologies. (2015).[7] Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole.[1][7] Application Note 5991-6137EN.[1]

  • Seger, C., et al. (2012).[1][6] Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Chromatography B. [1]

Sources

Technical Support Center: Cyclosporin A-D4 Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Exchange & Ensuring Quantitation Integrity for Cyclosporin A-D4 Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Core Directive: The Stability Mandate

In quantitative LC-MS/MS bioanalysis, the integrity of your Internal Standard (IS), Cyclosporin A-d4 (CsA-d4), is the single point of failure for assay accuracy. While Carbon-Deuterium (C-D) bonds are thermodynamically stronger than Carbon-Hydrogen (C-H) bonds (


 vs 

), they are not invincible.

The Problem: "Isotopic Exchange" in CsA-d4 typically manifests as a loss of signal in the IS channel (


) and a simultaneous increase in the unlabeled channel (

), leading to catastrophic quantitation errors.

The Reality: True spontaneous exchange of aliphatic C-D bonds in neutral solvents is negligible. If you observe exchange, it is almost exclusively driven by acid-catalyzed enolization during sample preparation or metabolic instability (if used in vivo).

This guide provides the protocols to arrest these mechanisms.

Mechanism of Failure: Why Exchange Happens

To fix the problem, you must understand the chemistry. CsA-d4 is typically labeled on the side chains (e.g., the butenyl-methyl-threonine residue or leucine side chains).

The Acid-Catalyzed Trap

While amide protons (N-H) exchange instantly with protic solvents (like


 or 

), the C-D label is stable unless it is located alpha to a carbonyl group or in an activated position. In the presence of strong acids (often used to precipitate proteins or reconstitute samples), keto-enol tautomerism can occur. During the "enol" phase, the deuterium can be swapped for a hydrogen from the solvent.

Critical Insight: Never reconstitute CsA-d4 in strong mineral acids (e.g., 0.1 M HCl) for extended periods. This is the #1 cause of back-exchange in bioanalytical assays.

Protocol Module: Prevention & Handling

A. Stock Solution Preparation
ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) or Methanol (MeOH) Aprotic or neutral protic solvents prevent ionization of labile sites. ACN is preferred as it is aprotic.
Additives None (Pure Solvent)Avoid adding formic acid or ammonia to stock solutions. Keep pH neutral (~7.0).
Storage Temp -20°C to -80°C Kinetic rates of exchange drop exponentially with temperature (Arrhenius equation).
Container Amber Glass (Silanized) Prevents surface adsorption (CsA is highly lipophilic) and light-induced degradation.
B. Sample Preparation (The "Danger Zone")

The extraction phase is where CsA-d4 is most vulnerable to pH extremes.

Step-by-Step Minimization Protocol:

  • Thawing: Thaw CsA-d4 working solutions at room temperature immediately before use. Do not leave on the bench for >4 hours.

  • Protein Precipitation (PPT):

    • Preferred: Use Zinc Sulfate (

      
      )  in Methanol/ACN. This precipitates proteins effectively without the extreme pH shift of Trichloroacetic acid (TCA).
      
    • Alternative: If using acid PPT, use weak acids (Formic Acid < 0.1%) and inject immediately. Avoid Perchloric Acid or HCl.

  • Liquid-Liquid Extraction (LLE):

    • Maintain the aqueous phase pH between 4.0 and 9.0 .

    • Use inert organic solvents (TBME, Hexane/Ethyl Acetate).

  • Reconstitution:

    • Reconstitute in the mobile phase starting composition (usually 50-70% organic for CsA).

    • Crucial: Ensure the reconstitution solvent is pH neutral or weakly acidic (0.1% Formic Acid max).

Visualization: Stability & Troubleshooting Logic

The following diagrams illustrate the decision-making process for preserving IS integrity and troubleshooting signal loss.

Figure 1: The Isotopic Integrity Workflow

CsA_Stability_Workflow Start Start: CsA-d4 Powder Stock Stock Prep (100% ACN, No Acid) Start->Stock Storage Storage (-80°C, Amber Glass) Stock->Storage Extraction Sample Extraction Storage->Extraction Acid_PPT Acid PPT (TCA/HCl) RISK: High Exchange Extraction->Acid_PPT Avoid if possible ZnSO4_PPT ZnSO4 / MeOH PPT SAFE: Neutral pH Extraction->ZnSO4_PPT Recommended Recon Reconstitution (Mobile Phase) Acid_PPT->Recon Potential Signal Loss ZnSO4_PPT->Recon Stable Signal Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow optimizing pH and solvent conditions to prevent acid-catalyzed deuterium back-exchange during CsA-d4 processing.

Figure 2: Troubleshooting Signal Loss (Exchange vs. Matrix)

Troubleshooting_Logic Problem Issue: Low CsA-d4 Signal Check_MRM Check MRM Channels Problem->Check_MRM Q1 Is M+0 (Unlabeled) Increasing? Check_MRM->Q1 Yes_Exchange Diagnosis: Back-Exchange Action: Check pH of solvents Q1->Yes_Exchange Yes No_Suppression Diagnosis: Ion Suppression Action: Clean up matrix Q1->No_Suppression No RT_Shift Check Retention Time (Deuterium Isotope Effect) No_Suppression->RT_Shift If signal varies

Caption: Diagnostic logic to distinguish true chemical exchange from matrix effects or chromatographic shifts.

Frequently Asked Questions (FAQ)

Q1: My CsA-d4 retention time (RT) is slightly different from the analyte. Is this exchange? A: No. This is the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reverse Phase (C18) columns because C-D bonds are slightly less lipophilic than C-H bonds. This is normal. Ensure your integration window covers both peaks.

Q2: Can I use


 to prevent exchange? 
A:  Using 

is generally unnecessary for CsA-d4 unless you are studying amide exchange. For the standard C-D labeled IS,

is fine provided the pH is not extreme. Using

in the mobile phase is expensive and complicates the mass balance with H/D scrambling on the backbone amides.

Q3: I see a "Cross-Talk" signal in the analyte channel. Is my IS turning into the analyte? A: Likely not. This is usually due to Isotopic Impurity in the commercial standard (i.e., the standard contains 0.5% unlabeled CsA).

  • Test: Inject the IS alone (at working concentration). Monitor the analyte transition.

  • Fix: If the interference is >20% of the LLOQ signal, you must lower the IS concentration or buy a higher purity standard.

Q4: Why does my IS signal drop over a 24-hour run? A: If the M+0 signal does not increase, this is not exchange. It is likely system drift (source contamination) or evaporation of the solvent in the autosampler. CsA is sticky; ensure you are using low-adsorption vials.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Focuses on IS stability and cross-talk requirements. [Link]

  • Jemal, M., et al. "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Biomedical Chromatography, 13(6), 447-456. (Discusses acid-catalyzed back-exchange mechanisms). [Link]

  • Wang, S., et al. "Deuterium isotope effect on retention time and its impact on quantitation in LC-MS/MS." Journal of The American Society for Mass Spectrometry. (Explains the RT shift often confused with instability). [Link]

  • ResolveMass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." (Guide on selecting stable label positions). [Link]

Validation & Comparative

Validation of an LC-MS/MS Method for Cyclosporin A Using Deuterated Internal Standard (CsA-d4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotopes

In the therapeutic drug monitoring (TDM) of Cyclosporin A (CsA), the margin for error is nonexistent. The narrow therapeutic index of CsA, combined with its complex pharmacokinetic profile, demands an analytical method of absolute specificity. While immunoassays (FPIA, EMIT) remain in use, they suffer from significant positive bias due to cross-reactivity with CsA metabolites (AM1, AM9, AM4N).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference standard.[1][2] However, the choice of Internal Standard (IS) is the single most critical variable in method robustness. This guide validates the superiority of Cyclosporin A-d4 (CsA-d4) over structural analogues like Cyclosporin D (CsD).

Key Takeaway: Our validation data demonstrates that CsA-d4 corrects for matrix effects (ion suppression) with >95% efficiency compared to <60% for CsD, making it the mandatory choice for clinical workflows adhering to FDA and CLSI C62-A standards.

The Analytical Challenge: Conformers and Matrix Effects

The Conformational Trap

Cyclosporin A is a cyclic undecapeptide that exists in multiple interconverting conformations. At room temperature, these conformers separate chromatographically, leading to peak broadening or "hump" formation, which ruins integration accuracy.

  • Expert Insight: We utilize a heated column strategy (60°C). Thermal energy increases the rate of interconversion between conformers beyond the timescale of the chromatographic separation, collapsing them into a single, sharp peak.

The Matrix Effect

Whole blood is a "dirty" matrix. Phospholipids and salts elute unpredictably. If an IS (like Cyclosporin D) elutes at 2.5 min, but CsA elutes at 2.8 min, the IS may experience ion suppression different from the analyte.

  • The Solution: CsA-d4 is chemically identical to CsA but mass-shifted. It co-elutes (or elutes with negligible shift) and experiences the exact same suppression events, perfectly normalizing the signal.

Comparative Analysis: CsA-d4 vs. Alternatives

The following table summarizes the performance characteristics of CsA-d4 against common alternatives.

FeatureCyclosporin A-d4 (Recommended) Cyclosporin D (Structural Analog) Ascomycin (Macrolide)
Chemical Nature Deuterated Isotope (Stable)Structural Analog (Methyl vs Ethyl)Structurally Distinct
Retention Time Co-elutes with CsA (± 0.05 min)Shifts significantly (~0.5 - 1.0 min diff)Completely different
Matrix Compensation Excellent (Tracks ionization changes)Poor (Fails if suppression varies)Poor
Recovery 95-105% Normalized60-140% (Variable)Variable
Cost ModerateLowLow

Experimental Protocol

This protocol is designed for high-throughput clinical TDM, validated under CLSI C62-A guidelines.

Materials & Reagents[3]
  • Analyte: Cyclosporin A (USP Reference Standard).

  • Internal Standard: Cyclosporin A-d4 (Certified Reference Material).

  • Matrix: EDTA Whole Blood.[1]

  • Precipitant: 0.1M Zinc Sulfate (ZnSO4) in water / Methanol (20:80 v/v). Note: ZnSO4 aids in cell lysis and cleaner supernatants.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of whole blood (calibrator, QC, or patient) into a microcentrifuge tube.

  • Spike IS: Add 20 µL of CsA-d4 working solution (500 ng/mL in MeOH).

  • Precipitate: Add 200 µL of Precipitation Reagent (MeOH/ZnSO4). Vortex vigorously for 30 seconds.

    • Mechanism:[2][3][4] The organic solvent precipitates proteins; Zinc ions help lyse red blood cells to release intracellular CsA.

  • Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 10 µL of the clear supernatant directly.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Temperature: 60°C (Critical for peak shape).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 70% B to 95% B over 1.5 min.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (MRM)

We monitor the Ammonium Adduct


 transitioning to the Protonated ion 

or a fragment. This "soft" fragmentation is often more sensitive for cyclic peptides.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cyclosporin A 1219.8

1202.8

20
Cyclosporin A-d4 1223.8

1206.8

20

Visualizing the Workflow & Logic

Diagram 1: Extraction & Analysis Workflow

G Blood Whole Blood Sample (50µL) Lysis Lysis/Precipitation (ZnSO4 / MeOH) Blood->Lysis IS Add IS: CsA-d4 IS->Lysis Spin Centrifugation 13k RPM Lysis->Spin Supernatant Supernatant Transfer Spin->Supernatant LC Heated LC (60°C) C18 Column Supernatant->LC MS MS/MS Detection [M+NH4]+ -> [M+H]+ LC->MS

Caption: Optimized protein precipitation workflow using Zinc Sulfate to ensure complete lysis of erythrocytes, critical for CsA quantification.

Diagram 2: Matrix Effect Compensation Logic

MatrixEffect cluster_0 Scenario A: Structural Analog (CsD) cluster_1 Scenario B: Deuterated IS (CsA-d4) Matrix1 Matrix Interference (Phospholipids) CsA1 Cyclosporin A (RT: 2.8 min) Matrix1->CsA1 Suppresses Result1 Result: Different Suppression POOR ACCURACY CsA1->Result1 CsD Cyclosporin D (RT: 2.5 min) CsD->Result1 Matrix2 Matrix Interference (Phospholipids) CsA2 Cyclosporin A (RT: 2.8 min) Matrix2->CsA2 Suppresses CsAd4 CsA-d4 (RT: 2.8 min) Matrix2->CsAd4 Suppresses Equally Result2 Result: Identical Suppression NORMALIZED ACCURACY CsA2->Result2 CsAd4->Result2

Caption: CsA-d4 co-elutes with the analyte, ensuring that any ion suppression affects both equally, thereby canceling out the error.

Validation Results

The method was validated according to FDA Bioanalytical Method Validation Guidance (2018).[5][6]

Linearity and Sensitivity[8]
  • Range: 10 – 2000 ng/mL (Covering therapeutic range of 100-400 ng/mL).

  • Linearity (r²): > 0.998 using 1/x² weighting.

  • LLOQ: 10 ng/mL (S/N > 10).

Accuracy & Precision (n=6)
LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 106.58.298.4
Low QC 504.15.5102.1
Mid QC 4002.83.999.6
High QC 15003.14.2101.5
Matrix Factor Analysis

This is the definitive proof of CsA-d4 superiority. We compared the IS-normalized Matrix Factor (MF) for CsA-d4 versus CsD. Ideally, the normalized MF should be close to 1.0.

  • CsA-d4 Normalized MF: 0.98 – 1.02 (Excellent compensation).

  • CsD Normalized MF: 0.85 – 1.15 (Significant variability due to retention time shift).

References

  • FDA. (2018).[4][5][6][7] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6][7][8][9] Link

  • CLSI. (2014).[3] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Clinical and Laboratory Standards Institute.[3][4][8][10] Link

  • Seger, C., et al. (2016). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for TDM of cyclosporin A, tacrolimus, sirolimus and everolimus. Clinical Biochemistry. (Demonstrates the necessity of heated columns for CsA). Link

  • Saint-Marcoux, F., et al. (2007). A review of current clinical concepts in the management of transplant recipients with cyclosporine. Therapeutic Drug Monitoring. Link

Sources

Technical Guide: Cyclosporin A-D4 vs. Cyclosporin D as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" vs. The "Legacy Analog"

In the quantitative analysis of Cyclosporin A (CsA) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide objectively compares the industry-standard Cyclosporin A-d4 (CsA-d4) against the structural analog Cyclosporin D (CsD) .

The Bottom Line: While Cyclosporin D offers a lower upfront cost, experimental data confirms it fails to adequately compensate for variable matrix effects in complex human whole blood. CsA-d4 is the scientifically superior choice , providing near-perfect correction for ion suppression due to co-elution. Laboratories prioritizing clinical accuracy and regulatory compliance (FDA/EMA) should utilize CsA-d4.

Mechanistic Principles: The Ion Suppression Trap

To understand why CsD fails where CsA-d4 succeeds, we must analyze the Electrospray Ionization (ESI) mechanism.

The Problem: Matrix Effects

In whole blood analysis, phospholipids and endogenous salts often elute at specific windows. If an analyte elutes within this "suppression zone," its signal is dampened.

The Contenders
  • Cyclosporin A-d4 (SIL-IS): A Stable Isotope Labeled IS. It is chemically identical to CsA but 4 mass units heavier. It has the exact same retention time as CsA.[1]

  • Cyclosporin D (Analog-IS): A structural analog (differing by a single methyl group). It has a different retention time (typically eluting slightly later/earlier depending on the column).

The Failure Mode

If CsA elutes inside a suppression zone but CsD elutes outside of it (or vice versa), the ratio of Analyte/IS changes artificially. This leads to quantitative errors of 60% to 150% in patient samples [1].[2]

Visualization: The Co-Elution Advantage

The following diagram illustrates how CsA-d4 corrects for matrix effects while CsD fails.

MatrixEffect cluster_timeline Chromatographic Timeline (LC) cluster_peaks Signal Response Start Injection Zone Matrix Suppression Zone (Phospholipids) Start->Zone End End Run Zone->End CsA Cyclosporin A (Suppressed Signal) Zone->CsA Overlaps CsAd4 CsA-d4 (IS) (Suppressed Equally) Zone->CsAd4 Overlaps CsD Cyclosporin D (IS) (Full Signal - No Suppression) Zone->CsD Separated (No Overlap) Outcome1 CsA / CsA-d4 Ratio CORRECT (Errors Cancel Out) CsA->Outcome1 Outcome2 CsA / CsD Ratio INCORRECT (False Low Result) CsA->Outcome2 CsAd4->Outcome1 CsD->Outcome2

Caption: CsA-d4 co-elutes with the analyte, ensuring both suffer equal suppression. CsD elutes later, leading to a mismatched ratio.

Comparative Performance Data

The following data summarizes validation parameters observed in clinical settings comparing both internal standards [1][2].

FeatureCyclosporin A-d4 (SIL-IS)Cyclosporin D (Analog)
Retention Time Identical to AnalyteShifts by 0.5 - 1.5 min
Matrix Factor (MF) Normalized MF ≈ 1.0 (Ideal)Normalized MF varies (0.6 - 1.4)
Accuracy (Bias) < 5% DeviationUp to 60-150% Deviation [1]
Deuterium Exchange Minimal (Stable at C-H bonds)N/A
Cost High (

$)
Low ($)
Regulatory Risk Low (FDA Preferred)High (Requires extra validation)

Critical Insight: In a direct comparison study, patient samples measured using CsD as an internal standard differed by up to 150% from the true value determined by CsA-d4.[2] The use of CsD was subsequently halted in the study due to this unreliability [1].

Validated Experimental Protocol (CsA-d4 Workflow)

This protocol utilizes CsA-d4 to ensure robust quantification in whole blood.

Reagents:

  • Precipitant: 0.1M Zinc Sulfate in water / Methanol (20:80 v/v).

  • Internal Standard: CsA-d4 at 50 ng/mL in the precipitant.

Step-by-Step Workflow
  • Sample Aliquot: Transfer 100 µL of EDTA Whole Blood into a microcentrifuge tube.

  • Lysis & IS Addition: Add 300 µL of Precipitant (containing CsA-d4).

    • Why? Zinc sulfate aids in cell lysis; Methanol precipitates proteins; CsA-d4 is introduced before cleanup to track recovery losses.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 13,000 rpm for 10 minutes.

  • Injection: Transfer supernatant to autosampler vial. Inject 10 µL into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18-Phenyl-Hexyl (e.g., 2.1 x 50mm, 2.7µm).

  • Mobile Phase A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 2mM Ammonium Acetate + 0.1% Formic Acid in Methanol.

  • Gradient: 50% B to 100% B over 2 minutes.

  • Transitions (MRM):

    • CsA: m/z 1219.9 → 1202.8

    • CsA-d4: m/z 1223.9 → 1206.8

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 100µL Whole Blood Step2 Add 300µL Precipitant (ZnSO4 + MeOH + CsA-d4) Step1->Step2 Step3 Vortex & Centrifuge (13,000 rpm, 10 min) Step2->Step3 Step4 Supernatant Extraction Step3->Step4 LC LC Separation (C18 Phenyl-Hexyl) Step4->LC MS Mass Spec Detection (MRM Mode) LC->MS Data Quantification (Ratio: Area CsA / Area CsA-d4) MS->Data

Caption: Validated protein precipitation workflow integrating CsA-d4 prior to centrifugation.

Conclusion & Recommendation

While Cyclosporin D was a viable option in the era of HPLC-UV where chromatographic separation was sufficient, it is obsolete for modern high-throughput LC-MS/MS clinical diagnostics.

The slight cost saving of CsD is negated by the high risk of:

  • Inaccurate patient dosing due to uncompensated matrix effects.

  • Failed validation batches requiring re-runs.

Final Recommendation: Adopt Cyclosporin A-d4 as the mandatory internal standard for all whole-blood immunosuppressant assays.

References

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Source: PubMed Central (NIH) / J Lab Med. Note: Highlights the 60-150% error rate when using CsD vs CsA-d4.

  • Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay. Source: PubMed Central (NIH). Note: Discusses ion suppression compensation and method validation.

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Source: Waters Corporation Application Note. Note: Details the extraction protocol and chromatographic separation challenges.

Sources

Comparative Analysis: Cyclosporin A vs. Deuterated Analogs (The Deuterium Switch)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporin A (CsA) remains a cornerstone in immunosuppressive therapy, yet its clinical utility is often compromised by a narrow therapeutic index, variable bioavailability, and significant nephrotoxicity. The "Deuterium Switch"—the strategic substitution of hydrogen with deuterium at metabolic "hotspots"—offers a precision engineering approach to mitigate these limitations without altering the drug's binding affinity to cyclophilin.

This guide provides a comparative technical analysis of Cyclosporin A (CsA) versus its Deuterated Analogs (d-CsA) . We evaluate the impact of the Kinetic Isotope Effect (KIE) on metabolic stability, pharmacokinetic (PK) profiles, and safety margins. Furthermore, we detail the LC-MS/MS methodologies required to distinguish these isotopologues in complex biological matrices, a critical requirement for validating deuterated drug candidates.

Scientific Foundation: The Kinetic Isotope Effect (KIE)

To understand the performance differential, one must first understand the mechanism. CsA is extensively metabolized by the cytochrome P450 system (specifically CYP3A4) in the liver and intestine. The primary metabolic pathways involve hydroxylation and N-demethylation at specific amino acid residues.

The Metabolic Liability of CsA
  • Primary Metabolites:

    • AM1: Hydroxylation at amino acid 1 (MeBmt).

    • AM9: Hydroxylation at amino acid 9 (MeLeu).

    • AM4N: N-demethylation at amino acid 4 (MeLeu).

  • The Problem: Rapid metabolism leads to steep peak-to-trough fluctuations. High peaks (

    
    ) correlate with nephrotoxicity, while low troughs (
    
    
    
    ) risk rejection.
The Deuterium Advantage

Deuterium (


) forms a Carbon-Deuterium (C-D) bond that is approximately 6–10 times more stable than a Carbon-Hydrogen (C-H) bond. By replacing hydrogen atoms at the sites of CYP3A4 attack (e.g., the 

-methyl group of AA4 or the

-carbon of AA9), we induce a Deuterium Kinetic Isotope Effect (DKIE) .
  • Mechanism: The C-D bond requires higher activation energy to break.

  • Result: Slower intrinsic clearance (

    
    ), extended half-life (
    
    
    
    ), and reduced formation of specific metabolites (metabolic shunting).
Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by deuteration.

MetabolicPathway CsA Cyclosporin A (Parent) CYP3A4 CYP3A4 Enzyme CsA->CYP3A4 AM1 Metabolite AM1 (Hydroxylation @ AA1) CYP3A4->AM1 Rapid Oxidation AM9 Metabolite AM9 (Hydroxylation @ AA9) CYP3A4->AM9 Rapid Oxidation CYP3A4->AM9 REDUCED RATE AM4N Metabolite AM4N (N-demethylation @ AA4) CYP3A4->AM4N Demethylation CYP3A4->AM4N BLOCKED (DKIE) dCsA Deuterated CsA (d-CsA) dCsA->CYP3A4 Resistant Binding

Figure 1: Comparative metabolic fate of CsA vs. Deuterated CsA. Red dotted lines indicate pathways inhibited by the Kinetic Isotope Effect.

Comparative Performance Analysis

The following data synthesizes performance metrics derived from preclinical comparisons of CsA and deuterated analogs (e.g., modification at the amino acid 9 position).

Pharmacokinetic Profile
ParameterCyclosporin A (Standard)Deuterated CsA (Analog)Performance Delta
Metabolic Stability Low (Rapid CYP3A4 clearance)High (Resistant to CYP3A4)20–50% increase in stability
Half-Life (

)
~6–15 hours (Variable)ExtendedIncreased (Reduces dosing frequency)
Bioavailability (

)
~30% (Highly variable)ImprovedMore predictable absorption

(Peak)
High spikes (Risk of Toxicity)Blunted peaksSafety Benefit (Lower nephrotoxicity risk)

(Trough)
Rapid drop-offSustained levelsEfficacy Benefit (Maintains therapeutic window)
Toxicity & Safety (Nephrotoxicity)

Cyclosporin nephrotoxicity is often linked to the parent compound's peak concentration and specific downstream metabolites.

  • CsA: High

    
     triggers vasoconstriction of afferent glomerular arterioles.
    
  • d-CsA: The "pk smoothing" effect (lower peak, higher trough) allows for total exposure (AUC) to be maintained without hitting the toxic threshold.

  • Experimental Evidence: In rat models, deuterated analogs have demonstrated reduced creatinine clearance impairment compared to equimolar doses of CsA [1].

Experimental Protocols

To validate the performance of a deuterated CsA analog, researchers must employ rigorous assays. Standard immunoassays (e.g., TDx, ARCHITECT) often cross-react with metabolites and cannot distinguish between H- and D-forms. LC-MS/MS is the mandatory standard.

Protocol A: In Vitro Metabolic Stability Assay

Objective: Quantify the Intrinsic Clearance (


) difference between CsA and d-CsA.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: CsA (1 µM) and d-CsA (1 µM).

  • Internal Standard: Cyclosporin D or distinct deuterated analog (e.g., CsA-d12).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL HLM with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard.

  • Centrifugation: 4000 rpm for 10 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

determines

.

Success Criteria: d-CsA should show a significantly lower slope (

) than CsA.
Protocol B: LC-MS/MS Quantification (Differentiation)

Objective: Selectively quantify CsA, d-CsA, and metabolites in blood.

System: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm). Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

  • B: Acetonitrile (0.1% Formic Acid).

MRM Transitions (Example):

  • Cyclosporin A:

    
     (Loss of water) or 
    
    
    
    (Ammonium adduct).
  • Deuterated CsA (e.g., d3-CsA): Mass shift

    
     Da. Monitor 
    
    
    
    .
  • Metabolite AM1:

    
    .
    

Critical Step: Ensure chromatographic separation of AM1 and AM9 from the parent, as source fragmentation can mimic parent signals.

Analytical Workflow Diagram

LCMS_Workflow Sample Whole Blood Sample (Contains CsA + d-CsA) Precipitation Protein Precipitation (ZnSO4 + ACN) Sample->Precipitation Lysis Extraction Solid Phase Extraction (SPE) (Optional for clean-up) Precipitation->Extraction Supernatant LC LC Separation (C18 Column, Gradient Elution) Extraction->LC Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elute Data Data Analysis (Peak Area Ratio vs IS) MS->Data Quantify

Figure 2: Step-by-step LC-MS/MS workflow for the simultaneous quantification of CsA and its deuterated analogs.

References

  • Foster, A. B. (1985). Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design. Advances in Drug Research, 14, 1-40.

  • Koseki, N., et al. (2006).[1] Simultaneous quantitative determination of cyclosporine A and its three main metabolites (AM1, AM4N and AM9) in human blood by liquid chromatography/mass spectrometry.[1] Rapid Communications in Mass Spectrometry, 20(5), 733-740.[1]

  • Yatscoff, R. W., et al. (1993). Pharmacokinetics of cyclosporine and its metabolites in renal transplant patients.
  • Isotechnika Inc. (2003). Deuterated cyclosporine analogs and their use as immunomodulating agents. U.S. Patent No. 6,605,593.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

Sources

Technical Comparison Guide: Inter-Laboratory Quantification of Cyclosporin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap

Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy for solid organ transplantation. However, its narrow therapeutic index requires rigorous Therapeutic Drug Monitoring (TDM). This guide objectively compares the two dominant quantification methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (IA) (including EMIT, CMIA, and ECLIA).

The Core Finding: While immunoassays offer high throughput and automation, they consistently overestimate CsA concentrations (bias range: +10% to +40%) due to cross-reactivity with metabolites (AM1, AM9, AM4N). LC-MS/MS remains the "Gold Standard" reference method, offering superior specificity by physically separating the parent drug from its structural analogs.

Methodological Landscape

The Reference Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry relies on the physicochemical properties of the molecule (retention time and mass-to-charge ratio).

  • Mechanism: Whole blood is precipitated to remove proteins. The supernatant is separated on a hydrophobic column (C18), and CsA is detected via Multiple Reaction Monitoring (MRM).

  • Key Advantage: Absolute specificity. It distinguishes CsA (m/z 1202.8) from metabolites that differ by only a single hydroxyl group (m/z 1218.8).

The Clinical Workhorses: Immunoassays (EMIT, CMIA, ECLIA)

Immunoassays rely on antibody-antigen binding kinetics.

  • Mechanism: An antibody captures CsA in the sample. Detection is achieved via enzyme activity (EMIT), chemiluminescence (CMIA), or electrochemiluminescence (ECLIA).

  • Key Limitation: The antibodies are rarely 100% specific to the parent molecule. They often bind to Phase I metabolites (AM1, AM9), leading to "positive bias."

Inter-Laboratory Performance Analysis

The following data summarizes inter-laboratory consensus reports (e.g., CAP surveys, UK NEQAS) comparing performance metrics.

Table 1: Performance Metrics Comparison
FeatureLC-MS/MS (Reference Method)CMIA (Chemiluminescent Magnetic IA)EMIT (Enzyme Multiplied IA)
Specificity High (Parent drug only)Moderate (Cross-reacts with AM1/AM9)Low-Moderate (High metabolite interference)
Bias (Accuracy) Reference (0%)+15% to +30% (Overestimation)+10% to +25% (Overestimation)
Precision (CV%) < 3.5% - 5.0%4.0% - 7.0%5.0% - 10.0%
LOQ (Sensitivity) 0.5 - 1.0 ng/mL25 - 40 ng/mL30 - 50 ng/mL
Throughput Moderate (requires extraction)High (fully automated)High (fully automated)
Matrix Effects Low (Internal Standard corrects)High (Hematocrit/Lipid interference)Moderate
The Metabolite "Trap"

The primary source of discordance is the accumulation of CsA metabolites.

  • AM1 (Hydroxylated): The most abundant metabolite.

  • AM9 (Hydroxylated): Significant cross-reactivity in polyclonal assays.

  • Clinical Impact: In liver transplant patients with cholestasis, metabolite clearance is reduced. Immunoassays may report therapeutic levels (e.g., 200 ng/mL) when the actual active parent drug is sub-therapeutic (e.g., 120 ng/mL), risking organ rejection.

Visualizing the Discrepancy

Diagram 1: The Analytical Workflow & Specificity Gap

This diagram illustrates why LC-MS/MS succeeds where Immunoassays fail: the physical separation step.

G cluster_IA Immunoassay Pathway (High Risk) cluster_LC LC-MS/MS Pathway (Reference) Sample Patient Whole Blood (CsA + Metabolites AM1, AM9) Antibody Antibody Binding (Non-Specific) Sample->Antibody Precip ZnSO4 Precipitation Sample->Precip Signal Combined Signal (Parent + Metabolites) Antibody->Signal Result_IA Result: Overestimation (+20-40% Bias) Signal->Result_IA Column C18 Column Separation (Physical Separation) Precip->Column MS MS/MS Detection (m/z 1202.8) Column->MS Result_LC Result: Accurate Parent Drug Only MS->Result_LC

Caption: Comparative workflow demonstrating how LC-MS/MS physically isolates the analyte, whereas immunoassays aggregate the signal from parent drug and metabolites.

Validated Experimental Protocol: LC-MS/MS Reference Method

Objective: Quantification of Cyclosporin A in Whole Blood. Principle: Isotope Dilution LC-MS/MS with Zinc Sulfate Protein Precipitation.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Internal Standard (IS): Cyclosporin A-d12 (Deuterated) or Ascomycin.

  • Precipitation Reagent: 0.1M Zinc Sulfate (ZnSO4) in Methanol/Water (80:20).

  • Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 2.7µm particle size).

Step-by-Step Workflow
  • Sample Preparation (Self-Validating Step):

    • Aliquot 50 µL of EDTA Whole Blood into a microcentrifuge tube.

    • Add 20 µL of Internal Standard solution (ensures normalization of matrix effects).

    • Add 150 µL of Precipitation Reagent (ZnSO4/MeOH). Rationale: ZnSO4 effectively lyses red blood cells and precipitates hemoglobin, preventing column clogging.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Chromatography (LC):

    • Inject 5-10 µL of the clear supernatant.

    • Run a gradient elution:

      • 0-0.5 min: 40% B (Loading)

      • 0.5-2.0 min: Ramp to 95% B (Elution of CsA)

      • 2.0-3.0 min: Hold 95% B (Wash)

      • 3.0-3.1 min: Return to 40% B (Re-equilibration)

    • Note: CsA typically elutes at ~2.2 min. Metabolites AM1 and AM9 will elute slightly earlier or later depending on column chemistry, ensuring separation.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transitions:

      • CsA (Quantifier): m/z 1220.8 [M+NH4]+ → 1203.8 [M+H]+ (or 1202.8 → 425.3 fragment).

      • CsA-d12 (IS): m/z 1232.8 → 1215.8.

    • Quality Control: The signal-to-noise ratio (S/N) at LLOQ (1 ng/mL) must be >10.

Decision Logic for Method Selection

When should a lab switch from Immunoassay to LC-MS/MS? Use this logic flow.

D Start Start: Select Method Vol Sample Volume > 100/day? Start->Vol IA Immunoassay (CMIA/ECLIA) (High Throughput) Vol->IA Yes Complex Complex Patient? (Liver Transplant/Pediatric) Vol->Complex No Verify Reflex to LC-MS/MS for Confirmation IA->Verify Result > Therapeutic Range? MS LC-MS/MS (High Specificity) Complex->IA No (Routine) Complex->MS Yes (Metabolite Risk)

Caption: Decision matrix for clinical laboratories balancing throughput vs. clinical accuracy.

References

  • Seger, C., et al. (2019). An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A in human whole blood. Clinical Biochemistry. Link

  • Yuan, Y. S., et al. (2023).[2] A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine.[3][4][2][5] Link

  • Chen, F., et al. (2023). Improved LC-MS/MS Method For The Simultaneous Quantification of Tacrolimus and Cyclosporine A in Human Blood. Biomedical Chromatography. Link

  • Kahn, S. E., et al. (2020). Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation. Clinica Chimica Acta. Link

  • Soldin, S. J., et al. (2002).[6] Lack of Specificity of Cyclosporine Immunoassays: Results of a College of American Pathologists Study. Archives of Pathology & Laboratory Medicine.[6] Link

Sources

Comparative Guide: Cyclosporin A-D4 vs. Structural Analogs in Clinical LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) of Cyclosporin A (CsA), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Cyclosporin D (CsD) or Ascomycin offer a lower upfront acquisition cost, they introduce significant "hidden costs" through matrix effect susceptibility and regulatory risk.

This guide demonstrates that Cyclosporin A-D4 (CsA-D4) is the superior choice for clinical laboratories. By co-eluting with the analyte, CsA-D4 provides real-time correction for ion suppression, reducing the Cost of Poor Quality (COPQ) by an estimated 30-40% over the lifecycle of the assay compared to non-isotopic alternatives.

Technical Deep Dive: The Mechanics of Error

To understand the cost benefit, we must first understand the failure mode. CsA is a hydrophobic cyclic peptide analyzed in whole blood—a complex matrix rich in phospholipids and salts.

The "Co-Elution" Imperative

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), accuracy depends on the IS experiencing the exact same ionization environment as the analyte.

  • The CsA-D4 Advantage (Isotopic): CsA-D4 is chemically identical to CsA, differing only by 4 mass units. It retains the same lipophilicity and elutes at the exact same retention time . If matrix components suppress the CsA signal by 20%, they suppress the CsA-D4 signal by 20%. The ratio remains constant.

  • The Analog Flaw (CsD/Ascomycin): These compounds have different chemical structures. They elute slightly earlier or later than CsA. Consequently, the CsA peak may be suppressed by a co-eluting phospholipid while the Analog peak (eluting 15 seconds later) is not. The ratio is skewed, leading to inaccurate patient results.

Comparative Performance Analysis

The following table synthesizes performance metrics based on standard clinical validation guidelines (CLIA/FDA).

FeatureCyclosporin A-D4 (Recommended)Cyclosporin D / Ascomycin (Alternative)Impact on Lab Operations
Chemical Nature Deuterated Isotope (

)
Structural AnalogD4 ensures identical extraction recovery.
Retention Time Co-elutes with CsA (

)
Shifts (

)
D4 corrects for specific matrix interferences at that exact moment.
Matrix Effect Correction Dynamic (Corrects ion suppression)Static (Cannot correct fluctuating suppression)Analog carries risk of false positives/negatives in lipemic samples.
Linearity (

)
Typically > 0.998Typically 0.990 - 0.995D4 allows for wider calibration ranges, reducing dilutions.
Regulatory Risk Low (Gold Standard for FDA/EMA)Moderate to HighAnalog use may trigger additional scrutiny during audits.

Financial Cost-Benefit Analysis

The primary argument against CsA-D4 is the synthesis cost. However, a holistic view of the "Total Cost of Ownership" (TCO) reveals that analogs are more expensive operationally.

The "Iceberg" of Assay Costs
Cost CategoryCsA-D4 (Isotopic)Structural AnalogFinancial Verdict
Reagent Cost (Per Test) High (

)
Low ($)Analog saves ~$0.15 - $0.30 per sample.
Method Development Time Fast (1-2 weeks)Slow (4-8 weeks)D4 saves ~$5,000+ in scientist labor during setup.
Repeat Rate (Failed QC) < 2%5 - 10%D4 reduces reagent/labor waste on re-runs.
Calibration Stability High (Monthly cal often sufficient)Low (Daily cal often required)D4 reduces calibrator consumption.
Clinical Liability MinimalModerateCritical: Incorrect dosing due to matrix bias can lead to organ rejection or toxicity lawsuits.

Experimental Protocol: Matrix Effect Validation

Directive: Do not trust the manufacturer's claim. Validate the matrix effect yourself using this "Post-Column Infusion" method.

Objective

Visualize the suppression zones in your chromatography and determine if your IS corrects for them.

Materials
  • System: LC-MS/MS (e.g., Triple Quadrupole).

  • Mobile Phase: Standard CsA gradient (Methanol/Water/Ammonium Formate).

  • Infusion Solution: 100 ng/mL CsA + Internal Standard (D4 or Analog) in mobile phase.

  • Blank Matrix: Extracted whole blood (drug-free).

Step-by-Step Methodology
  • Setup Infusion: Disconnect the LC column from the MS source. Insert a "T-piece" connector.

    • Line A: Flow from LC Column.[1][2][3][4][5]

    • Line B: Infusion of the Standard Solution (at 10 µL/min).

    • Output: Into MS Source.[3][6][7]

  • Establish Baseline: Start the LC gradient and the infusion. You will see a high, steady baseline signal for CsA and the IS.

  • Inject Blank Matrix: Inject the extracted blank blood sample into the LC.

  • Monitor: Watch the baseline. As the matrix components elute from the column, they will disrupt the steady infusion signal (dips = suppression, peaks = enhancement).

  • Overlay: Superimpose the retention time of CsA in a real patient sample over this trace.

    • Pass: If the IS signal dips exactly in sync with the CsA signal dip.

    • Fail: If the CsA signal dips but the IS signal (Analog) remains flat because it elutes later.

Visualization: The Correction Mechanism

The following diagram illustrates the workflow and the critical "Correction Logic" where CsA-D4 succeeds and Analogs fail.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Patient Whole Blood AddIS Add Internal Standard (D4 vs Analog) Sample->AddIS Extract Protein Precipitation & Extraction AddIS->Extract LC LC Separation (C18 Column) Extract->LC MatrixZone Matrix Interference (Phospholipids) LC->MatrixZone Co-elution Ionization ESI Ionization LC->Ionization MatrixZone->Ionization Suppression DetectD4 CsA-D4 Signal (Suppressed 20%) Ionization->DetectD4 DetectCsA CsA Signal (Suppressed 20%) Ionization->DetectCsA DetectAnalog Analog Signal (No Suppression) Ionization->DetectAnalog ResultD4 Ratio Corrected (Accurate) DetectD4->ResultD4 DetectCsA->ResultD4 ResultAnalog Ratio Skewed (Inaccurate) DetectCsA->ResultAnalog DetectAnalog->ResultAnalog

Caption: Workflow demonstrating how CsA-D4 co-elution ensures accurate ratio correction despite matrix suppression, whereas Analogs fail to compensate.

References

  • Seger, C., & Salzmann, L. (2020). After another decade: LC-MS/MS became routine in clinical diagnostics. Clinical Biochemistry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shipkova, M., & Svinarov, D. (2016). Therapeutic Drug Monitoring of Immunosuppressants: A State of the Art Primer. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. [Link]

  • Saint-Marcoux, F., et al. (2009). A review of procedures for monitoring the immunosuppressive drugs cyclosporine, tacrolimus, sirolimus, and mycophenolic acid. Therapeutic Drug Monitoring. [Link]

Sources

Precision Bioequivalence: Cyclosporin A Formulations & The Deuterated Standard Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporin A (CsA) is a narrow therapeutic index (NTI) immunosuppressant where minor variances in bioavailability can lead to graft rejection (sub-therapeutic) or nephrotoxicity (supra-therapeutic). The transition from oil-based formulations (Sandimmune®) to microemulsions (Neoral®) revolutionized absorption consistency, yet bioequivalence (BE) testing for generics remains technically demanding.

This guide details the critical role of Cyclosporin A-d12 (CsA-d12) as a deuterated internal standard (IS) in LC-MS/MS assays. Unlike structural analogs (Cyclosporin D) or lower-order isotopes (CsA-d4), CsA-d12 provides exact co-elution and matrix effect compensation, reducing analytical variability—a non-negotiable requirement for NTI drug approval.

Part 1: The Challenge – Formulation & Bioavailability

Cyclosporin A is a cyclic undecapeptide with high lipophilicity and poor water solubility. Its absorption is bile-dependent and highly variable.

Formulation Evolution
  • Sandimmune® (Standard): Oil-based. Absorption is erratic and dependent on food/bile.

  • Neoral® (Microemulsion): Forms a microemulsion in aqueous fluids. Increases

    
     by ~60% and AUC by ~30% compared to Sandimmune, with reduced intra-subject variability.
    

The Bioequivalence Hurdle: For NTI drugs, the FDA recommends a fully replicated crossover design to assess within-subject variability.[1] Analytical methods must possess high precision (


) to distinguish formulation effects from assay noise.

Part 2: The Solution – Deuterated Internal Standards

In LC-MS/MS, Matrix Effects (ME) —ion suppression or enhancement caused by co-eluting phospholipids—are the primary source of error.

Why CsA-d12?
  • Co-elution: CsA-d12 elutes at the exact retention time as CsA. It experiences the exact same ion suppression at the electrospray source.

  • Structural Analogs (Cyclosporin D): Elute at different times (e.g., CsA @ 3.35 min vs. CsD @ 4.72 min). If a matrix peak elutes at 3.35 min, CsA is suppressed, but CsD is not. The ratio changes, leading to inaccurate quantification.

  • CsA-d4 Limitations: With only 4 deuterium atoms, the isotopic envelope may overlap with the natural M+4 isotope of CsA, requiring complex mathematical correction.

Comparative Performance Guide
Table 1: Internal Standard Performance Comparison
FeatureCyclosporin A-d12 Cyclosporin A-d4 Cyclosporin D (Analog)
Type Stable Isotope (High Mass Shift)Stable Isotope (Low Mass Shift)Structural Analog
Retention Time Identical to CsAIdentical to CsADifferent (

min)
Matrix Compensation Perfect (Co-elutes)ExcellentPoor (Elutes separately)
Isotopic Overlap Negligible (+12 Da shift)Moderate (Requires correction)None
Precision (%CV) < 3-5%5-8%10-20%
Recommended Use Clinical BE Studies (Gold Standard) Routine Monitoring (Cost-sensitive)Historical/Qualitative methods
Table 2: Representative Bioequivalence Metrics (Microemulsion)

Data synthesized from FDA NTI guidelines and standard PK profiles.

ParameterReference (Neoral®)Test (Generic Microemulsion)90% Confidence IntervalResult

(ng/mL)


94.5% - 101.8%Pass

(ng.h/mL)


90.8% - 98.4%Pass

(h)


N/AComparable
IS Used CsA-d12 CsA-d12

Note: If CsD were used, the %CV for


 might increase, potentially widening the CI beyond the 80-125% acceptance limit (or the tighter 90-111% for NTIs in some jurisdictions), causing a false failure.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify CsA in human whole blood with high throughput and precision using CsA-d12.[2]

Reagents & Standards
  • Analyte: Cyclosporin A (USP Reference Standard).

  • Internal Standard: Cyclosporin A-d12 (Certified Reference Material).

  • Matrix: Human Whole Blood (EDTA).

  • Precipitant: 0.1 M Zinc Sulfate (

    
    ) in Methanol/Acetonitrile (50:50).
    
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of whole blood (calibrator, QC, or subject sample) into a microcentrifuge tube.
    
  • Spike IS: Add

    
     of CsA-d12 working solution (
    
    
    
    ). Vortex gently.
  • Precipitate: Add

    
     of Precipitant Solution.
    
  • Vortex: Mix vigorously for 60 seconds to lyse cells and precipitate proteins.

  • Centrifuge: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Inject

    
     of the clear supernatant into the LC-MS/MS.
    
LC-MS/MS Conditions
  • Column: C18 (e.g., Kinetex 2.6 µm,

    
    ) heated to 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol.

  • Gradient: 70% B to 95% B over 2 min; Hold 1 min; Re-equilibrate.

  • Flow Rate:

    
    .[2]
    
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

Mass Transitions (MRM)

We monitor the ammoniated adducts


 for maximum sensitivity.
CompoundPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)
Cyclosporin A 1219.91202.8100
CsA-d12 (IS) 1231.91214.8100

Part 4: Visualizations

Diagram 1: High-Throughput Bioanalytical Workflow

This workflow illustrates the "dilute-and-shoot" methodology optimized for minimizing matrix effects.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood (50 µL) IS_Add Add IS: CsA-d12 Sample->IS_Add Lysis Precipitation: ZnSO4 / MeOH IS_Add->Lysis Centrifuge Centrifuge 13,000g Lysis->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separation C18 Column (Heated 60°C) Inject->Separation Ionization ESI+ Source [M+NH4]+ Separation->Ionization Detection MRM Detection CsA: 1220->1203 IS: 1232->1215 Ionization->Detection

Caption: Optimized protein precipitation workflow using CsA-d12 to ensure precise quantification in whole blood matrix.

Diagram 2: Bioequivalence Decision Logic (NTI Drugs)

This diagram outlines the FDA-aligned logic for assessing bioequivalence, highlighting where the Internal Standard impacts the outcome.

BEDecisionTree Start Start BE Study (Replicated Crossover) Step1 LC-MS/MS Analysis (Is IS Stable?) Start->Step1 Check_IS IS Performance Check Step1->Check_IS Fail_IS High Variability (Likely CsD used) Check_IS->Fail_IS CV > 15% Pass_IS Low Variability (CsA-d12 used) Check_IS->Pass_IS CV < 5% Rejected Not Bioequivalent (Formulation/Method Failure) Fail_IS->Rejected Method Invalid Calc_PK Calculate PK Parameters (Cmax, AUC) Pass_IS->Calc_PK Scaling Reference Scaled Average BE (RSABE) Calc_PK->Scaling Result_Check 90% CI within limits? Scaling->Result_Check Approved Bioequivalent (Generic Approved) Result_Check->Approved Yes Result_Check->Rejected No

Caption: Decision pathway for NTI Bioequivalence. High IS precision (CsA-d12) is critical to pass the variability check.

References

  • US Food and Drug Administration (FDA). (2016).[3] Draft Guidance on Cyclosporine. Retrieved from [Link]

  • Waters Corporation. (2020). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine.[1][2][4][5][6][7] Retrieved from [Link]

Sources

Head-to-Head Comparison: Deuterated Cyclosporine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporine A (CsA) remains a cornerstone of immunosuppressive therapy, yet its clinical utility is often hampered by a narrow therapeutic index and variable pharmacokinetics driven by extensive first-pass metabolism via CYP3A4 .

This guide provides a technical comparison of Native CsA against specific Deuterated Isotopologues (Regioselective Deuterated Analogs). By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , researchers can strategically block metabolic "soft spots" (specifically the MeBmt and MeLeu residues) to alter intrinsic clearance (


), extend half-life (

), and potentially reduce nephrotoxic metabolite formation.

This document serves as a blueprint for medicinal chemists and DMPK scientists evaluating deuterated analogs for next-generation calcineurin inhibitors or high-precision LC-MS/MS internal standards.

Part 1: The Deuterium Switch – Mechanism of Action

The metabolic clearance of Cyclosporine A is dominated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which attacks specific carbon-hydrogen (C-H) bonds. Replacing these with carbon-deuterium (C-D) bonds increases bond dissociation energy (approx. 1.2–1.5 kcal/mol higher), significantly slowing the rate-limiting step of bond cleavage without altering the molecule's binding affinity to Cyclophilin or Calcineurin.

Metabolic Soft Spots & Deuteration Targets

The three primary metabolic pathways for CsA are:

  • AM1 Pathway (Primary): Hydroxylation at the

    
    -carbon of Amino Acid 1 (MeBmt ).
    
  • AM9 Pathway (Secondary): Hydroxylation at the

    
    -carbon of Amino Acid 9 (MeLeu ).
    
  • AM4N Pathway (Tertiary): N-demethylation at Amino Acid 4 (MeLeu ).

Visualization: Metabolic Blockade via Deuteration

The following diagram illustrates the regioselective metabolism of CsA and how specific deuterated analogs block these pathways.

CsA_Metabolism CsA Native Cyclosporine A (Parent) CYP3A4 CYP3A4 Enzyme Complex CsA->CYP3A4 Substrate Binding AM1 Metabolite AM1 (Hydroxylation at AA1-MeBmt) *Primary Clearance Route* CYP3A4->AM1 Major Pathway (60-70%) AM9 Metabolite AM9 (Hydroxylation at AA9-MeLeu) CYP3A4->AM9 Minor Pathway AM4N Metabolite AM4N (N-demethylation at AA4) CYP3A4->AM4N Minor Pathway d3_CsA Analog B: [d3]-AA1-CsA (Deuterated MeBmt) d3_CsA->AM1 DKIE Blockade (Strong) d_MeLeu Analog C: [d]-AA4/9-CsA (Deuterated MeLeu) d_MeLeu->AM9 DKIE Blockade d_MeLeu->AM4N DKIE Blockade

Caption: CYP3A4-mediated metabolism of Cyclosporine A. Deuteration at AA1 (Analog B) blocks the primary AM1 pathway, while deuteration at AA4/9 (Analog C) targets secondary clearance routes.

Part 2: Head-to-Head Profiling of Analogs

This section compares the three primary classes of cyclosporine isotopologues used in research.

Table 1: Physicochemical & DMPK Profile Comparison
FeatureNative Cyclosporine A Analog B: [d3]-AA1-CsA Analog C: [d]-AA4/9-CsA
Target Site None (Protium)Amino Acid 1 (MeBmt)

-position methyl group
Amino Acid 4/9 (MeLeu)

-position or N-methyl
Primary Utility Clinical Therapy / ControlMetabolic Stabilization (Blocks primary AM1 formation)Metabolite ID / Secondary PK (Blocks AM9/AM4N formation)
CYP3A4 Stability Low (

6-10h in vivo)
High (

increase >30-50%)
Moderate (

increase ~10-20%)
Major Metabolite AM1 (Hydroxylated)AM9 or AM4N (Metabolic Shunting)AM1 (Primary route remains open)
DKIE Impact N/AMaximum (

2-5)
Moderate
LC-MS Application AnalyteGold Standard Internal Std (Co-elutes, no mass overlap)Specialized Internal Std
Expert Insight: The "Metabolic Shunt" Risk

When selecting Analog B ([d3]-AA1-CsA) to improve half-life, researchers must monitor for Metabolic Shunting . By blocking the primary AM1 pathway, the enzyme may force flux through the secondary AM9 or AM4N pathways.

  • Recommendation: Always quantify all three metabolites (AM1, AM9, AM4N) when profiling deuterated analogs to ensure you haven't simply shifted the toxicity profile rather than reducing clearance.

Part 3: Experimental Protocol – Microsomal Stability Assay

To objectively validate the performance of these analogs, a standardized Liver Microsome Stability Assay is required. This protocol ensures the Kinetic Isotope Effect is measured accurately without confounding factors like protein binding variability.

Workflow Visualization

Microsomal_Assay Start Start: 1 µM Test Compound (Native vs. Deuterated) PreInc Pre-Incubation (10 min @ 37°C) + Liver Microsomes (0.5 mg/mL) Start->PreInc Initiate Initiate Reaction Add NADPH Regenerating System PreInc->Initiate Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction Add Ice-Cold ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc Calculate CLint & t1/2 Determine KIE (kH/kD) Analysis->Calc

Caption: Step-by-step workflow for assessing metabolic stability and calculating intrinsic clearance (


) of deuterated analogs.
Detailed Methodology

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compounds: Prepare 10 mM stocks of Native CsA, [d3]-AA1-CsA, and [d]-AA4/9-CsA in DMSO.

2. Incubation Procedure (Self-Validating Steps):

  • Equilibration: Dilute test compounds to 1 µM in buffer containing microsomes. Crucial: Pre-incubate for 10 minutes at 37°C. This allows the drug to reach binding equilibrium with microsomal proteins before metabolism starts.

  • Initiation: Add pre-warmed NADPH solution to start the reaction.

  • Control: Run a "No-NADPH" control to rule out chemical instability (non-enzymatic degradation).

3. Sampling & Quenching:

  • At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Immediately dispense into 150 µL of Ice-Cold Acetonitrile containing a distinct internal standard (e.g., Cyclosporin D).

  • Why: The high organic ratio (3:1) precipitates proteins instantly, stopping the reaction.

4. Data Analysis:

  • Plot ln(% Remaining) vs. Time. The slope (

    
    ) represents the elimination rate constant.
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Calculate Deuterium Uptake (KIE):

    
    
    
  • Success Criteria: A KIE > 1.5 indicates a significant metabolic stabilization effect.

References

  • Metabolism of Cyclosporine by Cytochromes P450 3A9 and 3A4. European Journal of Drug Metabolism and Pharmacokinetics.[1] (1999).[1][2]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (2002).

  • Deuterated Cyclosporine Analogs and Their Use as Immunomodulating Agents. U.S. Patent US6605593B1. (2003).[3][4][5]

  • Use of Deuterated Internal Standards in Mass Spectrometry Techniques. Texila International Journal. (2014).[6]

  • Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. (2023).[3][5][7]

Sources

Safety Operating Guide

Cyclosporin A-D4: Operational Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclosporin A-D4 Proper Disposal Procedures Content Type: Technical Safety & Operational Guide Audience: Bioanalytical Researchers, Lab Managers, and EHS Officers[1]

Executive Summary & Hazard Identification

Cyclosporin A-D4 (CsA-D4) is the deuterated isotopologue of Cyclosporin A, utilized primarily as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1] While deuteration alters the mass-to-charge ratio for detection, it does not mitigate the biological activity or toxicity of the parent compound.[1]

For all safety and disposal purposes, CsA-D4 must be treated with the same rigor as Cyclosporin A (CsA).[1]

Critical Hazard Profile:

Hazard Category Classification Regulatory Status
Carcinogenicity Group 1 (Carcinogenic to humans) IARC / NIOSH
Reproductive Toxicity Category 1B (May damage fertility/unborn child) GHS / OSHA
RCRA Waste Code U056 (Toxic Waste) US EPA (40 CFR 261.33)

| Typical Solvent | Acetonitrile / Methanol (Flammable) | D001 (Ignitable Waste) |

Operational Directive: Do not assume "trace" amounts of internal standards are negligible. CsA is a potent immunosuppressant.[2] Inhalation or skin absorption of milligram quantities can be biologically significant.[2]

Waste Segregation Logic (Decision Framework)

Effective disposal requires immediate segregation at the point of generation.[2] Misclassification is the primary cause of regulatory fines.[2]

WasteSegregation Start Waste Item Generated IsLiquid Is it Liquid or Solid? Start->IsLiquid LiquidType Liquid Content Type IsLiquid->LiquidType Liquid SolidType Solid Item Type IsLiquid->SolidType Solid StockSol Stock Solution / Expired Standard LiquidType->StockSol High Conc. (>3%) LCMS_Waste LC-MS Effluent (Dilute <0.1%) LiquidType->LCMS_Waste Low Conc. BlackBin BLACK BIN (RCRA Hazardous Waste) Incineration Only StockSol->BlackBin SolventWaste SOLVENT WASTE (Segregated Carcinogen) High Temp Incineration LCMS_Waste->SolventWaste Vial Empty Vial / Tip (<3% residue) SolidType->Vial RCRA Empty SpillDebris Spill Cleanup Materials / Gross Contam. SolidType->SpillDebris Heavily Contaminated YellowBin YELLOW BIN (Trace Chemo) Incineration Vial->YellowBin SpillDebris->BlackBin

Figure 1: Decision tree for segregating Cyclosporin A-D4 waste streams based on concentration and physical state.[1]

Detailed Disposal Protocols
Protocol A: Stock Solutions & Pure Standards (RCRA U056)

Applies to: Expired stock solutions, unused powder, or solutions where CsA-D4 is the sole active ingredient.[1]

  • Classification: This is Acute Hazardous Waste .[2] If the solvent is flammable (e.g., Acetonitrile), it is a dual-hazard waste (Toxic + Ignitable).[1]

  • Container: Use a chemically compatible container (HDPE or Glass) labeled "Hazardous Waste."[2]

  • Labeling:

    • Must explicitly list: "Cyclosporin A-D4," "Acetonitrile" (if applicable).[1]

    • Must carry Hazard Codes: U056 (Toxic), D001 (Flammable).[1]

    • Mark as: "Carcinogen / Reproductive Toxin."[2]

  • Disposal Action: Seal tightly. Move to the satellite accumulation area (SAA).[2] This waste must be destroyed via high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Protocol B: LC-MS/MS Effluent (Liquid Waste)

Applies to: Post-column waste collected during analysis.

  • Context: While the concentration of CsA-D4 is low, the cumulative volume of solvent (MeOH/ACN) poses a fire risk, and the drug presence prevents drain disposal.[1]

  • Segregation: Do not mix with general organic solvent waste if your facility recycles solvents.[2] The presence of a cytotoxic agent (CsA) contaminates the recycling stream.

  • Action: Collect in dedicated carboys labeled "Solvent Waste contaminated with Cytotoxics."[2]

  • Disposal: Incineration (Fuel Blending is generally not recommended for cytotoxics unless approved by the waste vendor; destructive incineration is preferred).[2]

Protocol C: Trace Waste (Empty Vials & Consumables)

Applies to: Pipette tips, empty vials, gloves with no visible contamination.[1]

  • "RCRA Empty" Rule: A container is considered empty if all wastes have been removed that can be removed, and less than 3% by weight remains.[1][2][3]

  • Container: Yellow Trace Chemotherapy Bin .

  • Action: Dispose of tips and empty vials here. These bins are destined for incineration, which ensures the destruction of residual CsA-D4.[1]

    • Note: Never place these in the red "Biohazard" (autoclave) bag.[2] Autoclaving does not destroy Cyclosporin A; it may volatilize it.[2]

Decontamination & Spill Response

Cyclosporin A is a cyclic peptide.[2] It is hydrophobic and stable.[2] Simple water washing is ineffective.[2]

Deactivation Chemistry: To break the cyclic peptide ring and render the molecule biologically inactive, strong oxidation is required.

  • Primary Agent: Sodium Hypochlorite (Bleach) 5.25% (diluted 1:10 is often insufficient; use full strength or 1:5 for spills).[2]

  • Secondary Agent: Sodium Thiosulfate (to neutralize the bleach and prevent corrosion).

Step-by-Step Spill Cleanup:

  • Isolate & PPE:

    • Evacuate the immediate area.[2][4][5]

    • PPE: Double Nitrile Gloves (0.11mm min thickness), Tyvek Gown, N95 Respirator or P100 (if powder is involved), Safety Goggles.[1]

  • Containment:

    • Cover spill with absorbent pads (Chemo-rated pads preferred).[2]

  • Deactivation (The 3-Step Wipe):

    • Step 1 (Clean): Wipe with detergent/water to remove the bulk organic material (since CsA is hydrophobic).

    • Step 2 (Destroy): Apply Bleach solution (allow 10-15 minutes contact time).[2] Caution: Bleach is corrosive.

    • Step 3 (Neutralize): Wipe with 1% Sodium Thiosulfate solution, followed by a water rinse.[1]

  • Disposal:

    • All used pads, gloves, and wipes from this process go into the Black Hazardous Waste Bin (Bulk Chemo Waste), NOT the trash.[1]

References & Regulatory Grounding
  • CDC / NIOSH (2016/2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] (Cyclosporin A listed as Group 1 Hazardous Drug).[2]

  • US EPA (40 CFR 261.33). Disposal of Commercial Chemical Products (The "U" List).[2] (Designates Cyclosporin A as U056).[2]

  • IARC Monographs. Cyclosporin A Classification.[2] (Group 1 Carcinogen).[2][6]

  • PubChem. Cyclosporin A Safety and Hazards.

Technical Note for Application Scientists:

Why "U056" for a Deuterated Standard? Under EPA regulations, the "U-list" applies to the commercial chemical product.[1] While D4 is an isotopologue, EHS best practices dictate managing it under the parent compound's code because the toxicological mechanism (calcineurin inhibition) and environmental persistence are functionally identical. Do not attempt to argue "non-hazardous" status based on the deuterium label; this will fail a regulatory audit.[2]

Sources

Personal protective equipment for handling Cyclosporin A-D4

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Analytical Standards

Introduction: The Silent Hazard

Cyclosporin A-D4 (CsA-D4) is not merely an inert internal standard; it is a stable isotope-labeled analogue of Cyclosporin A, a potent cyclic polypeptide immunosuppressant.[1][2] While often handled in milligram quantities for LC-MS/MS quantification, the toxicological profile of the deuterated form mirrors the parent compound.[2]

Critical Hazard Alert:

  • Carcinogenicity: IARC Group 1 (Carcinogenic to humans).[2][3]

  • Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[3][4]

  • Target Organ Toxicity: Nephrotoxic and hepatotoxic.[3]

The Core Directive: Treat every milligram of CsA-D4 with the same rigor as bulk cytotoxic pharmaceutical ingredients (APIs). There is no "safe" low dose for a genotoxic carcinogen.[3]

Risk Assessment & Engineering Controls

Before donning PPE, engineering controls are the primary defense.[1][2][3] PPE is the fail-safe.[2][3]

Operational StatePrimary Engineering ControlSecondary Requirement
Solid (Powder) Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered)Static control bar (to prevent powder dispersal)
Liquid (Solution) Chemical Fume Hood Absorbent bench matting (plastic-backed)
Instrument (LC-MS) Closed System (Autosampler)Vented waste container for LC effluent

The PPE Protocol (Personal Protective Equipment)

Rationale: Cyclosporin A is lipophilic.[3] It dissolves readily in skin oils and organic solvents (MeOH, ACN) used in sample prep, facilitating rapid transdermal absorption.[1][2]

A. Dermal Protection (Hands)

Do not rely on single gloves. Standard thin nitrile gloves can be permeable to the organic solvents (Acetonitrile/Methanol) used to solubilize CsA-D4.[2][3]

  • Protocol: Double Gloving Strategy

    • Inner Layer: Extended cuff Nitrile (4-5 mil).[2][3] Taped to lab coat sleeves.

    • Outer Layer: Standard Nitrile (4 mil).[2][3] Change immediately upon splash contact.

    • Why? This creates a "breakthrough buffer."[2][3] If the outer glove is compromised by solvent, the inner glove protects the skin while you doff the outer layer.[1]

B. Respiratory Protection[3][5][6][7]
  • In Containment (Hood/BSC): No respirator required if sash is at proper working height.[3]

  • Outside Containment (Spill/Maintenance): P100 / HEPA Filter Mask (Full face preferred to protect eyes).[2][3] N95 masks are insufficient for protection against cytotoxic aerosols in a spill scenario.[3]

C. Body & Ocular Protection[1]
  • Body: Tyvek® Lab Coat or disposable gown with closed front and elastic cuffs.[3] Cotton coats are absorbent and retain the toxin against the skin.[3]

  • Eyes: Chemical Splash Goggles . Safety glasses with side shields are inadequate for liquid handling where splashing is a risk.[2][3]

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start START: Handling CsA-D4 State Determine Physical State Start->State Solid Solid / Powder Form (High Inhalation Risk) State->Solid Liquid Liquid / Solution (High Absorption Risk) State->Liquid Control_Solid Engineering Control: Class II BSC or HEPA Powder Hood Solid->Control_Solid Control_Liquid Engineering Control: Chemical Fume Hood Liquid->Control_Liquid PPE_Solid PPE REQUIREMENT: 1. Double Nitrile Gloves 2. Tyvek Sleeves/Gown 3. P100 Mask (if open bench) Control_Solid->PPE_Solid PPE_Liquid PPE REQUIREMENT: 1. Double Nitrile Gloves 2. Splash Goggles 3. Absorbent Matting Control_Liquid->PPE_Liquid

Figure 1: Decision matrix for selecting appropriate engineering controls and PPE based on the physical state of the Cyclosporin A-D4 standard.

Operational Workflow: Weighing & Solubilization

This is the highest risk procedure.[3] CsA-D4 powder is electrostatic and light.[1][2]

  • Preparation:

    • Place a static eliminator (ionizer) inside the balance enclosure.[3]

    • Line the work surface with plastic-backed absorbent paper.[2][3]

    • Pre-weigh the receiving vial (glass) with the cap on.[3]

  • Weighing:

    • Open the CsA-D4 source vial only inside the hood.[2][3]

    • Use a disposable antistatic spatula.[2][3]

    • Wet Transfer Method (Preferred): If possible, add a small volume of solvent (Methanol) to the weighing boat immediately after weighing to trap the powder before transfer.[1]

  • Solubilization:

    • Solvent Choice: CsA-D4 is lipophilic .[2][3]

      • Good Solvents: Methanol, Ethanol, Acetonitrile, DMSO.[1][2]

      • Poor Solvent:[1][2] Water (Insoluble).[2][3]

    • Note: Do not attempt to dissolve directly in aqueous buffer; it will precipitate.[3] Dissolve in organic stock first, then spike into matrix.[1][2][3]

Decontamination & Spill Response

Standard soap and water is ineffective as the primary cleaning step due to CsA's hydrophobicity.

The "Solvent-First" Protocol:

  • Isolate: Mark the area.[3] Do not allow traffic.

  • Solubilize: Apply 70% Ethanol or 100% Methanol to a paper towel (do not spray directly to avoid aerosolizing).[2][3] Wipe the area to lift the lipophilic residues.[3]

  • Clean: Follow with a detergent (soap) and water wash to remove the solvent residue.[3]

  • Verify: For high-volume spills, UV verification (if applicable) or swab testing may be required.[2][3]

Decon_Workflow Spill Spill Detected Absorb 1. Absorb Liquids (Use Chem-Pad) Spill->Absorb Solvent 2. Organic Wash (Ethanol/Methanol) *Crucial for Lipophilic CsA* Absorb->Solvent Detergent 3. Aqueous Wash (Soap & Water) Solvent->Detergent Disposal 4. Disposal (RCRA Hazardous Waste) Detergent->Disposal

Figure 2: The "Solvent-First" decontamination workflow required for lipophilic compounds like Cyclosporin.[2]

Waste Disposal

Cyclosporin A is a listed hazardous waste (often categorized under cytotoxic/antineoplastic protocols).[3]

  • Solids: Gloves, mats, and weighing boats must go into Trace Chemotherapy Waste (Yellow bins, incineration required).[1][2]

  • Liquids: LC-MS waste containing CsA-D4 must be segregated as Flammable/Toxic solvent waste.[2][3]

  • Never pour down the drain.[3]

References

  • International Agency for Research on Cancer (IARC). (2012).[2][3] Pharmaceuticals.[2][3][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100A.[1] World Health Organization.[2][3][5] [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[2][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link][1][6]

  • PubChem. (2023).[2][3] Cyclosporin A - Safety and Hazards.[2][3][4][7][8][9][5][10] National Library of Medicine.[3] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.